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(S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate Documentation Hub

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  • Product: (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate
  • CAS: 3190-71-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate. This versatile chiral building block, also widely known as γ-Benzyl L-glutamate N-carboxyanhydride (BLG-NCA), is a pivotal intermediate in the synthesis of polypeptides and other complex organic molecules. Its unique structural features make it a valuable tool in drug discovery and materials science.

Core Chemical Properties

(S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate is a white to off-white solid that is sensitive to moisture and should be handled under an inert atmosphere to prevent hydrolysis.[1] The presence of the benzyl group enhances its hydrophobicity, rendering it soluble in various organic solvents like dichloromethane and dimethylformamide.[1]

Table 1: Physicochemical Properties of (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate

PropertyValueReference(s)
CAS Number 3190-71-4[2]
Molecular Formula C₁₃H₁₃NO₅[1][2]
Molecular Weight 263.25 g/mol [1][2]
Melting Point 97-98 °C
Density 1.293 g/cm³ (predicted)
Appearance White to off-white solid[1]
Solubility Soluble in dichloromethane and dimethylformamide[1]
Storage Temperature -20°C, under nitrogen

Table 2: Spectroscopic Data of (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate

Spectroscopic DataValueReference(s)
¹H NMR (CDCl₃, 400 MHz), δ (ppm) 7.36 (Ar-H), 6.50 (N-H), 5.14 (CH₂-benzylic), 4.37 (C-H), 2.60 (γ-CH₂), 2.27 and 2.13 (β-CH₂)[3]
FTIR (cm⁻¹) 1866 and 1773 (anhydride C=O stretching)[3]

Synthesis and Characterization: Experimental Protocols

The most common and efficient method for the synthesis of (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate involves the cyclization of L-glutamic acid γ-benzyl ester using triphosgene.

Experimental Protocol: Synthesis of (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate

Materials:

  • L-glutamic acid γ-benzyl ester (4.0 g)

  • Triphosgene (2.5 g)

  • Anhydrous ethyl acetate (120 mL)

  • Hexane (2 L)

  • Nitrogen gas supply

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • In a flask equipped with a condenser and under a nitrogen atmosphere, dissolve 4.0 g of L-glutamic acid γ-benzyl ester in 120 mL of anhydrous ethyl acetate.[3]

  • Add 2.5 g of triphosgene to the solution.[3]

  • Heat the reaction mixture to 105 °C and maintain for 2 hours.[3]

  • After 2 hours, cool the reaction mixture and precipitate the product by adding it to 2 L of cold hexane (-20 °C) overnight.[3]

  • Filter the crude product and redissolve it in 250 mL of ethyl acetate.

  • Recrystallize the product from hexane at -20 °C. Repeat the recrystallization process five times to obtain the purified γ-benzyl-L-glutamate N-carboxy anhydride (BGNCA).[3]

  • Dry the final product under vacuum at 40 °C overnight.[3]

Characterization:

The structure and purity of the synthesized compound can be confirmed using nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy. The ¹H NMR spectrum in CDCl₃ should show characteristic peaks at δ 7.36 (aromatic protons), 6.50 (NH proton), 5.14 (benzylic CH₂), 4.37 (α-CH), 2.60 (γ-CH₂), and 2.27, 2.13 (β-CH₂).[3] The FTIR spectrum should exhibit strong carbonyl stretching bands for the anhydride group at approximately 1866 cm⁻¹ and 1773 cm⁻¹.[3]

Applications in Research and Development

(S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate is a cornerstone in the synthesis of advanced biomaterials and therapeutic peptides due to its ability to undergo controlled polymerization and its utility as a protected amino acid derivative.

Ring-Opening Polymerization (ROP) for Polypeptide Synthesis

The N-carboxyanhydride (NCA) moiety of the molecule allows for facile ring-opening polymerization, a powerful technique for producing well-defined polypeptides with controlled molecular weights and low polydispersity.[4] This method is significantly faster than traditional solid-phase peptide synthesis and can be performed in an open vessel, making it suitable for the efficient parallel synthesis of polypeptide libraries.[4]

Experimental Protocol: Ring-Opening Polymerization of (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate

Materials:

  • (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate (BLG-NCA)

  • Initiator (e.g., n-hexylamine or hexamethyldisilazane (HMDS))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or tetrahydrofuran (THF))

  • Nitrogen gas supply

Procedure:

  • In a glovebox or under a nitrogen atmosphere, dissolve the desired amount of BLG-NCA in the anhydrous solvent.

  • Add the initiator (e.g., n-hexylamine) to the solution. The monomer-to-initiator ratio will determine the degree of polymerization.[5]

  • Allow the reaction to proceed at a controlled temperature (e.g., 0 °C to room temperature) for a specified time (can be as short as 5 minutes for fast initiators).[4][5]

  • The polymerization can be monitored by techniques such as FTIR (disappearance of the NCA anhydride peaks) or NMR.

  • Precipitate the resulting poly(γ-benzyl-L-glutamate) (PBLG) in a non-solvent like methanol or ether.

  • Filter and dry the polymer under vacuum.

The resulting PBLG can be further modified by deprotection of the benzyl group to yield poly(L-glutamic acid), a water-soluble and biocompatible polymer with numerous applications in drug delivery and tissue engineering.

ROP_Workflow cluster_synthesis Monomer Synthesis cluster_rop Ring-Opening Polymerization cluster_deprotection Post-Polymerization Modification GlutamicAcid L-Glutamic Acid γ-Benzyl Ester NCA (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate (BLG-NCA) GlutamicAcid->NCA Cyclization Triphosgene Triphosgene PBLG Poly(γ-benzyl-L-glutamate) (PBLG) NCA->PBLG Polymerization cluster_rop cluster_rop Initiator Initiator (e.g., n-hexylamine) PGA Poly(L-glutamic acid) (PGA) PBLG->PGA Benzyl Group Removal cluster_deprotection cluster_deprotection Deprotection Deprotection (e.g., HBr/TFA) SPPS_Workflow Resin Resin-Bound Peptide (N-terminus deprotected) Coupling Coupling Reaction Resin->Coupling NCA (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate NCA->Coupling Washing Washing Step Coupling->Washing Deprotection N-terminal Deprotection Washing->Deprotection NextAA Addition of Next Protected Amino Acid Deprotection->NextAA Repetitive Cycles Cleavage Cleavage from Resin & Side-chain Deprotection Deprotection->Cleavage Final Cycle NextAA->Coupling Peptide Final Peptide Cleavage->Peptide Oxazolidinone_MoA cluster_ribosome Bacterial Ribosome Ribosome 50S Subunit A_Site A-Site InitiationComplex 70S Initiation Complex Formation P_Site P-Site Oxazolidinone Oxazolidinone Antibiotic Oxazolidinone->Ribosome Binds to Inhibition Inhibition ProteinSynthesis Protein Synthesis InitiationComplex->ProteinSynthesis Inhibition->InitiationComplex

References

Exploratory

An In-depth Technical Guide to the Synthesis of γ-Benzyl L-glutamate N-carboxyanhydride

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of γ-benzyl L-glutamate N-carboxyanhydride (GBLG-NCA), a critical monomer for the pr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of γ-benzyl L-glutamate N-carboxyanhydride (GBLG-NCA), a critical monomer for the production of poly(γ-benzyl L-glutamate) (PBLG) and other polypeptide-based materials used in biomedical applications. This document details established experimental protocols, presents quantitative data in a comparative format, and illustrates the synthesis workflows for enhanced clarity.

Introduction

γ-Benzyl L-glutamate N-carboxyanhydride is a reactive derivative of L-glutamic acid, specifically a type of compound known as a Leuchs' anhydride.[1] Its synthesis is the foundational step for the ring-opening polymerization (ROP) to produce high molecular weight polypeptides.[2][3][4] The purity of the GBLG-NCA monomer is paramount as impurities, such as the corresponding γ-alkyl L-glutamate hydrochloride, can hinder the formation of high molecular weight polymers.[5] This guide focuses on the two primary methods for GBLG-NCA synthesis: the use of phosgene and the safer alternative, triphosgene.

Synthesis Methodologies

The synthesis of GBLG-NCA involves the reaction of γ-benzyl L-glutamate with a phosgene source in an anhydrous solvent, typically tetrahydrofuran (THF). The reaction proceeds until the starting amino acid is fully dissolved, indicating the formation of the soluble NCA.[6]

1. Phosgene Method

This traditional method employs gaseous phosgene or a solution of phosgene in a solvent like toluene. While effective, it requires specialized equipment and stringent safety precautions due to the high toxicity of phosgene.

2. Triphosgene Method

A more common and safer approach utilizes triphosgene (bis(trichloromethyl)carbonate), a solid and stable phosgene equivalent.[5][7] This method is more amenable to standard laboratory setups.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of GBLG-NCA using both phosgene and triphosgene.

Protocol 1: Synthesis using Phosgene in Toluene

  • Reaction Setup: A suspension of vacuum-dried γ-benzyl L-glutamate (H-Glu(OBn)-OH) in anhydrous THF is prepared in a suitable reactor.[6]

  • Reagent Addition: A 20% solution of phosgene in toluene is added to the amino acid suspension at room temperature.[6]

  • Reaction Conditions: The mixture is heated to 50°C. The reaction is monitored until the amino acid completely dissolves, forming a clear solution, which typically takes about one hour.[6]

  • Work-up and Purification: The solution is cooled and concentrated in vacuo. The residue is redissolved in fresh anhydrous THF and re-evaporated to yield a colorless solid. This solid is then dissolved in a minimal amount of anhydrous THF and precipitated by the slow addition of anhydrous heptane. The resulting crystalline product is isolated by suction filtration and dried in vacuo.[6]

Protocol 2: Synthesis using Triphosgene

  • Reaction Setup: γ-benzyl L-glutamate is dissolved in anhydrous THF in a reaction vessel equipped with a condensing reflux unit under constant stirring.[1][6][7]

  • Reagent Addition: The solution is heated to 50°C, and solid triphosgene is added.[1][6][7]

  • Reaction Conditions: The reaction is continued at 50°C until the initially cloudy solution becomes clear.[1][6][7]

  • Work-up and Purification: The reaction mixture is cooled to room temperature. The solution is then precipitated by the addition of n-hexane.[1][7] The precipitate is further purified by recrystallization from a mixture of THF and hexane.[2] The final product is dried in a vacuum oven.[1][7]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthesis protocols for GBLG-NCA.

Table 1: Synthesis of GBLG-NCA using Phosgene

ParameterValueReference
Starting Material
γ-Benzyl L-glutamate71.2 g (300.0 mmol)[6]
Reagents
Phosgene (20% in toluene)210 mL (420 mmol)[6]
Solvents
Anhydrous THF (initial)900 mL[6]
Anhydrous THF (for redissolving)400 mL[6]
Anhydrous THF (for final dissolution)300 mL[6]
Anhydrous Heptane (for precipitation)1.5 L[6]
Reaction Conditions
Temperature50°C[6]
Reaction Time~1 hour[6]
Product Yield
GBLG-NCA75.31 g (95.4%)[6]

Table 2: Synthesis of GBLG-NCA using Triphosgene

ParameterValue (Method A)Value (Method B)Reference (A)Reference (B)
Starting Material
γ-Benzyl L-glutamate14 g59.3 g (0.25 mol)[1][6][7][5]
Reagents
Triphosgene20 g28.5 g (0.10 mol)[1][6][7][5]
Solvents
Anhydrous THF200 mL590 mL[1][6][7][5]
n-Hexane (for precipitation)Not specifiedSpecified[1][7][5]
Reaction Conditions
Temperature50°C50°C[1][6][7][5]
Reaction TimeUntil clear4 hours[1][6][7][5]
Product Yield
GBLG-NCA70-75%64.8 g (98%)[7][5]

Process Visualization

The following diagrams illustrate the chemical synthesis pathway and the general experimental workflow for the preparation of GBLG-NCA.

GBLG_NCA_Synthesis_Pathway cluster_reactants Reactants cluster_products Products gamma_Benzyl_L_glutamate γ-Benzyl L-glutamate GBLG_NCA γ-Benzyl L-glutamate N-carboxyanhydride gamma_Benzyl_L_glutamate->GBLG_NCA Anhydrous THF Phosgene_Source Phosgene or Triphosgene Phosgene_Source->GBLG_NCA HCl HCl GBLG_NCA_Experimental_Workflow Start Start: Suspend/Dissolve γ-Benzyl L-glutamate in Anhydrous THF Add_Phosgenating_Agent Add Phosgene Source (Phosgene or Triphosgene) Start->Add_Phosgenating_Agent Heat_Reaction Heat to 50°C and Stir Add_Phosgenating_Agent->Heat_Reaction Monitor_Reaction Monitor until Solution is Clear Heat_Reaction->Monitor_Reaction Cool_Down Cool to Room Temperature Monitor_Reaction->Cool_Down Precipitate_Product Precipitate with n-Hexane or Heptane Cool_Down->Precipitate_Product Isolate_and_Purify Isolate by Filtration and Recrystallize if Necessary Precipitate_Product->Isolate_and_Purify Dry_Product Dry under Vacuum Isolate_and_Purify->Dry_Product End End: Pure GBLG-NCA Dry_Product->End

References

Foundational

A Technical Guide to H-GLU(OBZL)-NCA: Structure, Characterization, and Synthesis

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of H-GLU(OBZL)-NCA, also known as γ-benzyl L-glutamate N-carboxyanhydride. This key monomer is instru...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-GLU(OBZL)-NCA, also known as γ-benzyl L-glutamate N-carboxyanhydride. This key monomer is instrumental in the synthesis of advanced polypeptide-based biomaterials. This document details its chemical structure, physical and spectroscopic characterization, and established synthesis protocols.

Chemical Structure and Properties

H-GLU(OBZL)-NCA, with the chemical formula C13H13NO5, is a reactive derivative of L-glutamic acid.[1][2] The molecule features the characteristic N-carboxyanhydride (NCA) ring, making it highly susceptible to ring-opening polymerization.[3] The benzyl ester on the side chain imparts hydrophobicity and serves as a protective group that can be removed post-polymerization to reveal a functional carboxylic acid group.

Below is a diagram illustrating the chemical structure of H-GLU(OBZL)-NCA.

Caption: Chemical structure of H-GLU(OBZL)-NCA.

Table 1: General Properties of H-GLU(OBZL)-NCA

PropertyValueReference
CAS Number 3190-71-4[1][4]
Molecular Formula C13H13NO5[1][2]
Molecular Weight 263.25 g/mol [1][4]
Appearance White to off-white solid/powder[1][4]
Melting Point 92-98 °C[1][4]
Storage Inert atmosphere, store in freezer under -20°C[1][5]
Solubility Slightly soluble in Acetonitrile, Chloroform, DMSO, THF[1][5]

Spectroscopic Characterization

The structure of H-GLU(OBZL)-NCA has been extensively characterized using various spectroscopic techniques. The following tables summarize the key data from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Table 2: ¹H NMR Spectroscopic Data for H-GLU(OBZL)-NCA in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference
7.40-7.31m5HAromatic protons (C₆H₅)[4]
6.59s1HNH[4]
5.13s2HCH₂O (benzyl)[4]
4.38ddd1Hα-CH[4]
2.59t2Hγ-CH₂[4]
2.31-2.06m2Hβ-CH₂[4]

Table 3: ¹³C NMR Spectroscopic Data for H-GLU(OBZL)-NCA in CDCl₃

Chemical Shift (δ, ppm)AssignmentReference
172.5Ester C=O[4]
169.5Anhydride C=O[4]
151.9Anhydride C=O[4]
135.3Aromatic C (quaternary)[4]
128.8Aromatic CH[4]
128.7Aromatic CH[4]
128.5Aromatic CH[4]
67.2CH₂O (benzyl)[4]
57.0α-CH[4]
30.0γ-CH₂[4]
27.0β-CH₂[4]

Table 4: FT-IR Spectroscopic Data for H-GLU(OBZL)-NCA

Wavenumber (cm⁻¹)AssignmentReference
1856C=O stretching (anhydride)[4][6]
1790C=O stretching (anhydride)[4][6]
1737C=O stretching (ester)[4][6]
1651Amide I[4][6]

Experimental Protocols

The synthesis of H-GLU(OBZL)-NCA is most commonly achieved through the cyclization of γ-benzyl-L-glutamate using a phosgenating agent. Two common methods are detailed below.

Synthesis using Triphosgene

This method is often preferred due to the relative ease of handling triphosgene compared to gaseous phosgene.[7][8]

Protocol:

  • Dissolve 14 g of γ-benzyl-L-glutamate in 200 mL of anhydrous tetrahydrofuran (THF) in a reaction vessel equipped with a reflux condenser under a nitrogen atmosphere.[1][7]

  • Heat the solution to 50°C with stirring.[1][7]

  • Add 20 g of triphosgene to the solution.[1][7]

  • Continue the reaction at 50°C until the solution turns from cloudy to clear.[1][7]

  • Cool the reaction mixture to room temperature.[1]

  • Introduce a stream of nitrogen gas to evaporate the solvent until the liquid volume no longer decreases.[1]

  • Precipitate the product by adding n-hexane.[1][7]

  • The crude product can be further purified by recrystallization from a mixture of ethyl acetate and n-hexane.[1]

Synthesis using Phosgene

This is the traditional method for NCA synthesis.

Protocol:

  • Suspend 500 g of γ-benzyl L-glutamate in 2.85 L of anhydrous THF in a suitable reactor.[9]

  • Introduce gaseous phosgene into the stirred suspension at 45-48°C over 4 hours.[9]

  • Continue the reaction until the solution becomes clear.

  • Remove approximately 350 mL of the solvent in vacuo.[9]

  • Crystallize the H-GLU(OBZL)-NCA by the stepwise addition of approximately 3 L of hexane.[9]

The following diagram illustrates the general workflow for the synthesis of H-GLU(OBZL)-NCA.

G Synthesis Workflow of H-GLU(OBZL)-NCA cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up and Purification gamma-Benzyl-L-glutamate gamma-Benzyl-L-glutamate Dissolution Dissolve in Anhydrous THF gamma-Benzyl-L-glutamate->Dissolution Phosgenating Agent Triphosgene or Phosgene Reaction_Step Add Phosgenating Agent Heat to ~50°C Phosgenating Agent->Reaction_Step Dissolution->Reaction_Step Solvent_Removal Solvent Removal Reaction_Step->Solvent_Removal Precipitation Precipitate with n-Hexane Solvent_Removal->Precipitation Recrystallization Recrystallization Precipitation->Recrystallization Pure H-GLU(OBZL)-NCA Pure H-GLU(OBZL)-NCA Recrystallization->Pure H-GLU(OBZL)-NCA

Caption: General workflow for the synthesis of H-GLU(OBZL)-NCA.

Applications in Drug Development

H-GLU(OBZL)-NCA is a crucial monomer for the ring-opening polymerization (ROP) to produce poly(γ-benzyl-L-glutamate) (PBLG).[7][8] PBLG and its derivatives are widely explored in the field of drug delivery. For instance, it has been used in the synthesis of reduction-sensitive block copolymers for the intracellular delivery of doxorubicin.[1][5][10] The versatility of the polyglutamate backbone, which can be revealed after debenzylation, allows for the attachment of various drugs, targeting moieties, and imaging agents, making it a highly valuable platform for creating sophisticated drug delivery systems.

Conclusion

H-GLU(OBZL)-NCA is a well-characterized and synthetically accessible monomer that serves as a fundamental building block for advanced polypeptide-based materials. Its detailed characterization data and established synthesis protocols, as outlined in this guide, provide researchers and drug development professionals with the necessary information to utilize this compound in the creation of innovative biomaterials for therapeutic applications.

References

Exploratory

The Versatile Monomer: A Technical Guide to (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate in Polypeptide Synthesis and Drug Delivery

(S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate , a mouthful of a name for a molecule that serves as a critical building block in the realm of biomedical materials and drug development. More commonly known by its synon...

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate , a mouthful of a name for a molecule that serves as a critical building block in the realm of biomedical materials and drug development. More commonly known by its synonym, gamma-Benzyl L-glutamate N-carboxyanhydride (BLG-NCA) , this compound is the cornerstone for synthesizing biocompatible and biodegradable polypeptides with wide-ranging applications, particularly in the sophisticated field of drug delivery. This technical guide provides an in-depth exploration of its synthesis, polymerization, and its pivotal role in the creation of advanced therapeutic systems.

Core Applications: From Polymer Scaffolds to Advanced Drug Conjugates

The primary utility of (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate lies in its function as a monomer for the synthesis of poly(γ-benzyl-L-glutamate) (PBLG) .[1] This synthetic polypeptide has garnered significant attention in the biomedical field due to its biocompatibility and the ease with which its chemical structure can be modified.[2]

The benzyl protecting group on the glutamic acid side chain allows for controlled polymerization and subsequent deprotection to yield poly(L-glutamic acid) (PGA) .[3] The free carboxyl groups on the PGA backbone serve as reactive handles for the covalent attachment of various therapeutic agents. This has led to the development of polymer-drug conjugates with improved pharmacokinetics and targeted delivery.[4][5] Prominent examples include conjugates with anticancer drugs such as paclitaxel and doxorubicin .[5][6]

Furthermore, PBLG and its derivatives are utilized in the fabrication of nanoparticles for drug delivery, offering a platform for the controlled release of therapeutic agents.[2][7] These nanoparticles can be engineered to have specific surface properties, such as pegylation, to evade the mononuclear phagocyte system and prolong circulation time in the body.[2] Beyond drug delivery, PBLG-based materials are also explored for applications in tissue engineering as scaffolds and in the development of shape-memory polymers.[8][9]

Quantitative Data in Polypeptide Synthesis

The synthesis of well-defined polypeptides from (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate via ring-opening polymerization (ROP) is influenced by several factors, including the choice of initiator and the monomer-to-initiator ratio. The following tables summarize key quantitative data from various polymerization experiments.

InitiatorMonomer/Initiator RatioResulting PolymerNumber Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Reference
Hexamethyldisilazane (HMDS)50Poly(γ-(4-vinylbenzyl)-L-glutamate)18,7002.03[10]
Nickel-mediatedNot specifiedPoly(γ-benzyl-l-glutamate)6,500 - 97,0001.13 - 1.55[7]
EthanolamineNot specifiedHydroxyl-terminated PBLGNot specified1.78 - 1.95[4]

Experimental Protocols

Synthesis of (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate (BLG-NCA)

A common method for the synthesis of BLG-NCA involves the reaction of γ-benzyl-L-glutamate with triphosgene in an anhydrous solvent.[9][11]

Materials:

  • γ-benzyl-L-glutamate

  • Triphosgene

  • Anhydrous ethyl acetate or tetrahydrofuran (THF)

  • Hexane

  • Nitrogen gas

Procedure:

  • Dissolve γ-benzyl-L-glutamate in anhydrous ethyl acetate or THF in a flame-dried flask under a nitrogen atmosphere.

  • Heat the solution to reflux (around 105°C for ethyl acetate).

  • Carefully add triphosgene to the solution. The reaction is complete when the solution becomes clear.

  • Cool the reaction mixture to room temperature.

  • Precipitate the product by adding the reaction mixture to a large volume of cold hexane.

  • Collect the precipitate by filtration and recrystallize it multiple times from a mixture of ethyl acetate and hexane.

  • Dry the purified BLG-NCA under vacuum.

Ring-Opening Polymerization (ROP) of BLG-NCA

The polymerization of BLG-NCA to form PBLG is typically initiated by a nucleophile, such as a primary amine or an organometallic compound. The following is a general procedure for amine-initiated ROP.

Materials:

  • (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate (BLG-NCA)

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent

  • Initiator (e.g., n-hexylamine, ethanolamine)

  • Methanol or diethyl ether (for precipitation)

  • Nitrogen gas

Procedure:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the desired amount of BLG-NCA in anhydrous DMF.

  • Add the calculated amount of the initiator solution (e.g., n-hexylamine in DMF) to the monomer solution while stirring. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 72 hours), depending on the desired conversion.

  • Precipitate the resulting polymer by adding the reaction mixture to a non-solvent such as methanol or diethyl ether.

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Deprotection of PBLG to Poly(L-glutamic acid) (PGA)

The benzyl groups of PBLG can be removed to yield the water-soluble poly(L-glutamic acid) (PGA).

Materials:

  • Poly(γ-benzyl-L-glutamate) (PBLG)

  • Reagent for debenzylation (e.g., trimethylsilyl iodide)

  • Appropriate solvent system

Procedure:

  • Dissolve the PBLG in a suitable solvent.

  • Add the deprotecting agent (e.g., trimethylsilyl iodide) and stir the reaction at room temperature.

  • Monitor the reaction for complete removal of the benzyl groups.

  • Isolate the resulting poly(L-glutamic acid) by precipitation and subsequent purification.[3]

Visualizing the Workflow

The synthesis of polypeptide-based drug delivery systems from (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate follows a logical workflow, from monomer synthesis to the final drug conjugate.

experimental_workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization & Deprotection cluster_conjugation Drug Conjugation start γ-Benzyl L-glutamate nca_synthesis (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate (BLG-NCA) start->nca_synthesis Triphosgene rop Ring-Opening Polymerization nca_synthesis->rop pblg Poly(γ-benzyl-L-glutamate) (PBLG) rop->pblg deprotection Deprotection pblg->deprotection pga Poly(L-glutamic acid) (PGA) deprotection->pga conjugation Conjugation pga->conjugation drug Therapeutic Drug (e.g., Paclitaxel) drug->conjugation drug_conjugate PGA-Drug Conjugate conjugation->drug_conjugate end end drug_conjugate->end Drug Delivery System

References

Foundational

An In-depth Technical Guide to (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate

CAS Number: 3190-71-4 Synonyms: γ-Benzyl L-glutamate N-carboxyanhydride, H-GLU(OBZL)-NCA, 5-Benzyl L-glutamate N-carboxyanhydride This technical guide provides a comprehensive overview of (S)-Benzyl 3-(2,5-dioxooxazolidi...

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3190-71-4

Synonyms: γ-Benzyl L-glutamate N-carboxyanhydride, H-GLU(OBZL)-NCA, 5-Benzyl L-glutamate N-carboxyanhydride

This technical guide provides a comprehensive overview of (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate, a key building block in the synthesis of advanced biomaterials and a member of the oxazolidinone class of compounds. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical and Physical Properties

(S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate is a crystalline solid at room temperature. Its chemical structure consists of a chiral oxazolidin-2,5-dione ring derived from L-glutamic acid, with a benzyl-protected carboxylic acid side chain. This N-carboxyanhydride (NCA) is highly reactive and serves as a monomer for the synthesis of poly(γ-benzyl-L-glutamate) (PBLG), a versatile polypeptide with numerous applications.

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 3190-71-4[1][2][3][4]
Molecular Formula C₁₃H₁₃NO₅[1][3][4]
Molecular Weight 263.25 g/mol [1][3][4]
Appearance White to off-white solid[5]
Melting Point 97-98 °C[1][2][4]
Purity ≥97%[1][4]
Storage Temperature -20°C, under nitrogen[1][4]
Solubility Soluble in organic solvents like dichloromethane and dimethylformamide.[5]

Synthesis and Polymerization

The primary application of (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate is as a monomer for the synthesis of poly(γ-benzyl-L-glutamate) (PBLG) through ring-opening polymerization (ROP).

Synthesis of (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate

A common method for the synthesis of γ-benzyl-L-glutamate-N-carboxyanhydride (BLG-NCA) involves the reaction of γ-benzyl-L-glutamate (BLG) with triphosgene in an anhydrous solvent.[6][7]

Experimental Protocol: Synthesis of BLG-NCA [6]

  • Dissolve 14 g of γ-benzyl-L-glutamate (BLG) in 200 mL of anhydrous tetrahydrofuran (THF) in a reaction vessel equipped with a condensing reflux unit under constant stirring.

  • Heat the solution to 50°C.

  • Add 20 g of triphosgene to the heated solution.

  • Continue the reaction until the solution transitions from cloudy to clear.

  • Cool the reaction mixture to room temperature.

  • Introduce a stream of N₂ into the reaction system until the liquid volume no longer decreases.

  • Precipitate the product by adding n-hexane.

  • The resulting BLG-NCA can be further purified by recrystallization from a THF/hexane mixture.[7]

Ring-Opening Polymerization (ROP) of BLG-NCA to PBLG

The ROP of BLG-NCA can be initiated by various nucleophiles, such as primary amines, to produce PBLG with controlled molecular weights and narrow polydispersity.[1][3]

Experimental Protocol: Ring-Opening Polymerization of BLG-NCA [7]

  • In an anaerobic environment, dissolve 1 g of dried BLG-NCA in 20 mL of dioxane.

  • Add 76 μmol of an initiator, such as p-aminoazobenzene (m-AZO) or p-diaminoazobenzene (m-DAZO), dissolved in dimethylformamide (DMF) in eight batches via injection.

  • Allow the reaction to proceed for 72 hours at room temperature.

  • Precipitate the resulting PBLG by adding the reaction solution to diethyl ether.

  • Purify the polymer by dissolving it in THF and re-precipitating with diethyl ether.

  • Dry the final PBLG product in a vacuum oven.

DOT Script for ROP Workflow

ROP_Workflow cluster_synthesis Monomer Synthesis cluster_polymerization Ring-Opening Polymerization BLG γ-Benzyl-L-glutamate (BLG) Reaction1 Reaction at 50°C BLG->Reaction1 Triphosgene Triphosgene Triphosgene->Reaction1 THF Anhydrous THF THF->Reaction1 BLG_NCA (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate (BLG-NCA) Reaction1->BLG_NCA Reaction2 Polymerization (72h) BLG_NCA->Reaction2 Initiator Primary Amine Initiator Initiator->Reaction2 Dioxane Dioxane Dioxane->Reaction2 PBLG Poly(γ-benzyl-L-glutamate) (PBLG) Reaction2->PBLG

Caption: Workflow for the synthesis of BLG-NCA and its subsequent ring-opening polymerization to PBLG.

Biological Activity and Mechanism of Action

The core chemical structure of (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate contains an oxazolidinone ring, a pharmacophore found in a class of synthetic antibiotics.[8][9] While the primary use of this specific compound is as a monomer, the oxazolidinone core is known to exhibit antibacterial activity by inhibiting bacterial protein synthesis.[8][9][10]

Oxazolidinones bind to the 50S ribosomal subunit and interfere with the formation of the initiation complex, a critical first step in protein biosynthesis.[8][10] This unique mechanism of action means there is no cross-resistance with other classes of protein synthesis inhibitors.[10]

Table 2: Antibacterial Activity of Selected Oxazolidinone Derivatives

CompoundOrganismMIC (μg/mL)Reference(s)
LinezolidStaphylococcus aureus (methicillin-susceptible and -resistant)0.5 - 4[9]
LinezolidCoagulase-negative staphylococci0.5 - 4[9]
LinezolidEnterococci0.5 - 4[9]
LinezolidStreptococci≤0.25[9]
TorezolidStaphylococcus aureus (methicillin-susceptible and -resistant)≤0.5[9]
TorezolidCoagulase-negative staphylococci≤0.5[9]
TorezolidEnterococci≤0.5[9]
TorezolidStreptococci≤0.25[9]
PosizolidStaphylococci0.25 - 2[9]
PosizolidPneumococci0.25 - 2[9]
PosizolidEnterococci1 - 2[9]

Note: MIC (Minimum Inhibitory Concentration) values are for representative oxazolidinone antibiotics. Specific biological activity data for (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate as an antibacterial agent is not widely reported, as its primary application is in polymer synthesis.

DOT Script for Oxazolidinone Mechanism of Action

Oxazolidinone_MoA cluster_ribosome Bacterial Ribosome Ribosome_50S 50S Subunit Initiation_Complex Initiation Complex Formation Ribosome_50S->Initiation_Complex Ribosome_30S 30S Subunit Ribosome_30S->Initiation_Complex Oxazolidinone Oxazolidinone Antibiotic Oxazolidinone->Ribosome_50S Binds to Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Blocks Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Caption: Mechanism of action of oxazolidinone antibiotics, inhibiting bacterial protein synthesis.

Applications in Drug Development and Materials Science

The polymer derived from (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate, poly(γ-benzyl-L-glutamate) (PBLG), is a biodegradable and biocompatible polypeptide with a helical secondary structure. These properties make it an attractive material for various biomedical applications, including drug delivery and tissue engineering.[2][11]

Drug Delivery Systems

PBLG and its derivatives can be formulated into nanoparticles and microspheres for the controlled release of therapeutic agents.[4][12] The hydrophobic nature of the benzyl groups allows for the encapsulation of hydrophobic drugs, while modification of the polymer backbone can tailor the release profile.[4]

Tissue Engineering

Porous microspheres fabricated from PBLG have been investigated as injectable cell delivery vehicles for tissue regeneration, particularly for cartilage repair.[2] The biocompatibility and controlled degradation of PBLG provide a suitable scaffold for cell proliferation and extracellular matrix deposition.[2]

DOT Script for PBLG Application Workflow

PBLG_Applications cluster_applications Biomedical Applications Monomer (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate ROP Ring-Opening Polymerization Monomer->ROP PBLG Poly(γ-benzyl-L-glutamate) (PBLG) ROP->PBLG Drug_Delivery Drug Delivery Systems (Nanoparticles, Microspheres) PBLG->Drug_Delivery Tissue_Engineering Tissue Engineering (Injectable Scaffolds) PBLG->Tissue_Engineering Controlled_Release Controlled Drug Release Drug_Delivery->Controlled_Release Cell_Delivery Cell Delivery & Proliferation Tissue_Engineering->Cell_Delivery

Caption: Workflow from monomer to polymer and its applications in drug delivery and tissue engineering.

Structure-Activity Relationships (SAR) of Oxazolidinones

Extensive SAR studies on oxazolidinone antibiotics have identified key structural features essential for their antibacterial activity.[13][14][15] These studies provide a logical framework for the design of new and more potent derivatives.

Key SAR Findings:

  • Oxazolidinone Core: The 2-oxazolidinone ring is essential for activity.[8]

  • (S)-Configuration at C5: The (S)-stereochemistry at the C5 position of the oxazolidinone ring is crucial.[14][16]

  • N-Aryl Substituent: An N-aryl group is a common feature of potent oxazolidinones.[14]

  • C5-Side Chain: The nature of the substituent at the C5 position significantly influences potency and spectrum of activity. An acetamidomethyl group is often found in clinically used oxazolidinones like linezolid.[13][15]

DOT Script for Oxazolidinone SAR

Oxazolidinone_SAR cluster_features Key Structural Features for Antibacterial Activity Core Oxazolidinone Core Structure Oxazolidinone_Ring 2-Oxazolidinone Ring (Essential) Core->Oxazolidinone_Ring C5_Stereo (S)-Configuration at C5 (Crucial) Core->C5_Stereo N_Aryl N-Aryl Substituent (Potency) Core->N_Aryl C5_Side_Chain C5-Acetamidomethyl Side Chain (Potency & Spectrum) Core->C5_Side_Chain Potent_Activity Potent Antibacterial Activity Oxazolidinone_Ring->Potent_Activity C5_Stereo->Potent_Activity N_Aryl->Potent_Activity C5_Side_Chain->Potent_Activity

Caption: Logical relationship of key structural features of oxazolidinones to their antibacterial activity.

References

Exploratory

Physical and chemical properties of gamma-Benzyl L-glutamate NCA

An In-depth Technical Guide to the Physical and Chemical Properties of γ-Benzyl L-glutamate N-carboxyanhydride For Researchers, Scientists, and Drug Development Professionals Introduction γ-Benzyl L-glutamate N-carboxyan...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of γ-Benzyl L-glutamate N-carboxyanhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Benzyl L-glutamate N-carboxyanhydride (BLG-NCA) is a pivotal monomer in the synthesis of advanced polypeptide-based biomaterials. As a cyclic derivative of L-glutamic acid, this N-carboxyanhydride (NCA), also known as a Leuchs' anhydride, serves as a fundamental building block for poly(γ-benzyl L-glutamate) (PBLG) and its copolymers. The polymerization process, known as ring-opening polymerization (ROP), allows for the creation of high molecular weight polypeptides with well-defined structures.[1] The resulting polymers have found extensive applications in drug delivery, tissue engineering, and as model systems for studying protein conformation due to their ability to form stable α-helical secondary structures.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of BLG-NCA, detailed experimental protocols for its synthesis and polymerization, and graphical representations of key processes to aid researchers in its application.

Physical and Chemical Properties

γ-Benzyl L-glutamate NCA is a white to off-white crystalline solid.[2][4] It is characterized by its reactivity, particularly its sensitivity to moisture, which necessitates handling under an inert atmosphere to prevent premature hydrolysis and polymerization.[2] Its solubility in various organic solvents facilitates its use in synthesis and polymerization reactions.

General Properties

A summary of the core physical and chemical identifiers for γ-Benzyl L-glutamate NCA is presented below.

PropertyValueReference
CAS Number 3190-71-4[2][4]
Molecular Formula C₁₃H₁₃NO₅[2][4][5]
Molecular Weight 263.25 g/mol [4][5][6]
Appearance White to Off-White Solid[2][4]
Melting Point 96.5-98 °C[5][6]
Solubility Soluble in Dichloromethane, Dimethylformamide (DMF), Tetrahydrofuran (THF).[2] Slightly soluble in Acetonitrile, Chloroform, DMSO.[5]
Stability Moisture sensitive; unstable in solution.[2][5]
Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of BLG-NCA. The characteristic signals from ¹H NMR and absorption bands from FT-IR are key identifiers.

SpectroscopyCharacteristic PeaksReference
¹H NMR (CDCl₃, δ ppm)7.36 (Ar-H), 6.50 (N-H), 5.14 (CH₂-benzylic), 4.37 (α-CH), 2.60 (γ-CH₂), 2.27 & 2.13 (β-CH₂)[7]
FT-IR (cm⁻¹)1866 and 1773 (anhydride C=O stretching)[7]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, characterization, and polymerization of γ-Benzyl L-glutamate NCA.

Synthesis and Purification of γ-Benzyl L-glutamate NCA

The standard method for synthesizing BLG-NCA involves the cyclization of γ-Benzyl L-glutamate using a phosgene equivalent, most commonly triphosgene, in an anhydrous solvent.[1][7][8]

Materials:

  • γ-Benzyl L-glutamate (BLG)

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF) or Ethyl Acetate (EA)

  • Anhydrous n-hexane

  • Nitrogen or Argon gas supply

  • Standard reflux and distillation glassware

Protocol:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve γ-Benzyl L-glutamate (e.g., 14 g) in anhydrous THF (e.g., 200 mL).[5][8]

  • Phosgenation: Begin stirring the solution and heat to 50-55 °C.[5] Once the temperature is stable, add triphosgene (e.g., 20 g) to the solution in one portion. The solution will initially turn cloudy.[5][8]

  • Reaction Monitoring: Continue heating and stirring the reaction mixture. The reaction is typically complete when the solution becomes clear, which can take several hours.[5][8]

  • Solvent Removal: After the reaction is complete, cool the flask to room temperature. Remove the excess solvent and dissolved HCl gas by bubbling dry nitrogen through the solution until the liquid volume is significantly reduced.[5]

  • Precipitation & Recrystallization: Precipitate the crude product by adding the concentrated reaction mixture to a large volume of anhydrous n-hexane.[5][8]

  • Purification: Collect the white solid by filtration. For high purity, recrystallize the product by dissolving it in a minimal amount of THF or ethyl acetate and precipitating with n-hexane.[1][7] Repeat this process as necessary.

  • Drying: Dry the purified γ-Benzyl L-glutamate NCA under vacuum at a low temperature (e.g., 40-50 °C) overnight.[1][7] Store the final product under an inert atmosphere at -20°C.[5]

Ring-Opening Polymerization (ROP) of BLG-NCA

The polymerization of BLG-NCA is initiated by a nucleophile, such as a primary amine, which attacks the carbonyl group of the NCA ring. This process yields poly(γ-benzyl L-glutamate) (PBLG).

Materials:

  • Purified γ-Benzyl L-glutamate NCA

  • Anhydrous N,N-Dimethylformamide (DMF) or Dioxane

  • Initiator (e.g., n-hexylamine, sodium methoxide, or an amine-terminated macroinitiator)[1][7][9]

  • Anhydrous diethyl ether or methanol for precipitation

Protocol:

  • Monomer Dissolution: In a flame-dried flask under an inert atmosphere, dissolve the desired amount of BLG-NCA (e.g., 1 g) in anhydrous DMF or dioxane (e.g., 20 mL).[8]

  • Initiation: Prepare a solution of the initiator. The ratio of monomer to initiator ([M]/[I]) will determine the target degree of polymerization. Add the initiator solution to the stirring monomer solution.[9]

  • Polymerization: Allow the reaction to proceed at room temperature for a specified time, typically 48-72 hours, while maintaining the inert atmosphere.[8]

  • Precipitation: Once the polymerization is complete, precipitate the resulting polymer (PBLG) by adding the reaction solution to a large volume of a non-solvent such as diethyl ether or methanol.[8]

  • Purification and Drying: Collect the polymer by filtration, wash it with the non-solvent to remove any unreacted monomer or initiator, and dry it in a vacuum oven.

Key Process Visualizations

To further clarify the experimental and mechanistic aspects, the following diagrams illustrate the synthesis workflow and the fundamental mechanism of polymerization.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_purification Purification cluster_product Final Product BLG γ-Benzyl L-glutamate Reaction Phosgenation (50-55°C) BLG->Reaction Triphosgene Triphosgene Triphosgene->Reaction Solvent Anhydrous THF Solvent->Reaction Precipitation Precipitation in Hexane Reaction->Precipitation Crude Product Recrystallization Recrystallization (THF/Hexane) Precipitation->Recrystallization Drying Vacuum Drying Recrystallization->Drying NCA γ-Benzyl L-glutamate NCA Drying->NCA Purified Product

Caption: Workflow for the synthesis of γ-Benzyl L-glutamate NCA.

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_product Termination Initiator Initiator (R-NH₂) Intermediate Carbamic Acid Intermediate Initiator->Intermediate Ring Opening NCA_Monomer NCA Monomer NCA_Monomer->Intermediate Active_Chain Active Polymer Chain (-NH₂) Intermediate->Active_Chain Decarboxylation (-CO₂) Elongated_Chain Elongated Polymer Chain Active_Chain->Elongated_Chain Chain Growth Another_NCA Another NCA Monomer Another_NCA->Elongated_Chain Polymer Polypeptide (PBLG) Elongated_Chain->Polymer Monomer Depletion

Caption: Mechanism of Ring-Opening Polymerization (ROP) of NCA.

References

Foundational

Introduction to N-carboxyanhydride (NCA) polymerization

An In-depth Technical Guide to N-carboxyanhydride (NCA) Polymerization for Researchers, Scientists, and Drug Development Professionals Introduction The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydride...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-carboxyanhydride (NCA) Polymerization for Researchers, Scientists, and Drug Development Professionals

Introduction

The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a cornerstone for the synthesis of well-defined polypeptides. This method offers a versatile and efficient route to produce a wide array of polypeptide architectures, from simple homopolymers to complex block copolymers.[1][2][3] Polypeptides, with their protein-like backbone, are highly valued as biomaterials for applications in drug delivery, tissue engineering, and gene therapy due to their biocompatibility and biodegradability.[4] This guide provides a comprehensive overview of the core principles of NCA polymerization, including the underlying mechanisms, key experimental protocols, and a summary of quantitative data to aid in the rational design and synthesis of polypeptide-based materials.

Core Mechanisms of NCA Polymerization

The polymerization of NCAs can proceed through several mechanisms, primarily dictated by the choice of initiator and reaction conditions. The two most fundamental pathways are the "amine mechanism" and the "activated monomer mechanism".[5]

The Amine Mechanism (Normal Amine Mechanism - NAM)

Initiated by nucleophiles such as primary amines, the amine mechanism involves the nucleophilic attack of the initiator on the C5 carbonyl of the NCA ring.[2] This is followed by ring-opening and decarboxylation to yield an amino-terminated growing chain, which then propagates by attacking subsequent NCA monomers.[5] This mechanism is favored when using initiators that are more nucleophilic than basic.[6] If side reactions are minimized, this pathway can lead to a living polymerization, allowing for the synthesis of polypeptides with predictable molecular weights and narrow molecular weight distributions.[5]

Amine_Mechanism Initiator R-NH₂ (Primary Amine Initiator) Intermediate1 Ring-Opened Intermediate Initiator->Intermediate1 Nucleophilic Attack NCA NCA Monomer NCA->Intermediate1 GrowingChain Growing Polypeptide Chain (with amine terminus) Intermediate1->GrowingChain Decarboxylation CO2 CO₂ Intermediate1->CO2 GrowingChain->GrowingChain NextNCA NCA Monomer NextNCA->GrowingChain

Amine Mechanism Pathway
The Activated Monomer Mechanism (AMM)

In contrast, the activated monomer mechanism is initiated by strong, non-nucleophilic bases like tertiary amines or alkoxides.[1][2] The base deprotonates the NCA monomer at the nitrogen, forming a highly nucleophilic NCA-anion. This activated monomer then initiates polymerization by attacking another NCA molecule.[5] This mechanism can produce very high molecular weight polypeptides, but it is often more susceptible to side reactions, which can lead to broader molecular weight distributions.[2]

Activated_Monomer_Mechanism Base Base (e.g., R₃N) ActivatedMonomer NCA-Anion (Activated Monomer) Base->ActivatedMonomer Deprotonation NCA1 NCA Monomer NCA1->ActivatedMonomer Dimer Dimeric Intermediate ActivatedMonomer->Dimer Nucleophilic Attack NCA2 NCA Monomer NCA2->Dimer GrowingChain Growing Polypeptide Chain Dimer->GrowingChain Propagation

Activated Monomer Mechanism

Factors Influencing NCA Polymerization

Several factors can significantly impact the outcome of NCA polymerization, including the purity of monomers and reagents, reaction temperature, and the choice of solvent.

  • Purity of Reagents : The presence of impurities such as water or HCl in the NCA monomer or solvent can lead to undesired side reactions, premature termination, and a broadening of the molecular weight distribution.[5] Rigorous purification of NCAs and solvents is crucial for achieving controlled polymerization.[7]

  • Temperature : Lowering the reaction temperature, for instance to 0°C, can suppress side reactions and lead to a more controlled polymerization with narrower polydispersity.[2][8]

  • Solvent : The polarity of the solvent can influence the polymerization kinetics and the solubility of the growing polypeptide chain. Solvents with low polarity, such as dichloromethane (DCM), can promote a cooperative covalent polymerization (CCP) mechanism, leading to accelerated reaction rates.[6][9]

  • Pressure : High-vacuum techniques can be employed to remove volatile impurities and drive the polymerization, often resulting in better control over the molecular weight and lower polydispersity.[2][10]

Quantitative Data on NCA Polymerization

The following tables summarize quantitative data from various studies on NCA polymerization, illustrating the impact of different reaction parameters on the resulting polypeptide characteristics.

Table 1: Effect of Initiator and Monomer/Initiator Ratio on Polymer Characteristics
NCA MonomerInitiator[M]/[I] RatioSolventTemperature (°C)Mn (kDa)PDI (Mw/Mn)Reference
γ-benzyl-L-glutamaten-hexylamine100DCMRT21.9 (theo)<1.2[11]
γ-benzyl-L-glutamateLiHMDS20THFRT-1.08[12]
γ-benzyl-L-glutamateLiHMDS100THFRT-1.15[12]
γ-benzyl-L-glutamateLiHMDS500THFRT-1.28[12]
Nε-Z-L-lysinePS-NH₂·HCl40-80DMF40-80-<1.03[3]

Mn: Number-average molecular weight; PDI: Polydispersity Index; [M]/[I]: Monomer-to-initiator ratio; RT: Room Temperature; theo: theoretical.

Table 2: Influence of Reaction Conditions on Polymerization of Various NCAs
NCA MonomerInitiatorSolventTemperature (°C)PressurePolymerization RateSide ReactionsReference
γ-benzyl-L-glutamateBenzylamineDMF0, 10, 20, 60AmbientTemperature dependentMinimal at 0°C[8]
Nε-Z-L-lysineBenzylamineDMF201 x 10⁻⁵ barFasterStart after full conversion[10]
L-alanineBenzylamineDMF201 x 10⁻⁵ barFasterStart after full conversion[10]
β-benzyl-L-aspartateBenzylamineDMF20AmbientSlowerSignificant[10]
O-benzyl-L-serineBenzylamineDMF20AmbientSlowerSignificant[10]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis of well-defined polypeptides.

Protocol 1: Synthesis of NCA Monomers (Fuchs-Farthing Method)

This method involves the direct phosgenation of unprotected α-amino acids and is widely used for its efficiency.[2]

  • Drying of Amino Acid : Dry the α-amino acid under high vacuum at 40-50°C for at least 24 hours to remove any residual moisture.

  • Reaction Setup : In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a gas outlet, suspend the dried amino acid in an anhydrous solvent (e.g., THF, ethyl acetate).

  • Phosgenation : While stirring vigorously, add a solution of triphosgene (0.33-0.4 equivalents relative to the amino acid) in the same anhydrous solvent to the suspension.

  • Reaction Monitoring : Heat the reaction mixture to 50-60°C. The reaction is typically complete when the suspension becomes a clear solution, indicating the consumption of the solid amino acid. This can also be monitored by IR spectroscopy for the disappearance of the amino acid starting material.

  • Work-up : After cooling to room temperature, the solvent is removed under reduced pressure.

  • Purification : The crude NCA is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or THF/hexane, to remove HCl and other impurities.[1]

NCA_Synthesis_Workflow Start Start: Dry Amino Acid Reaction Suspend in Anhydrous Solvent Add Triphosgene Solution Start->Reaction Heating Heat to 50-60°C Monitor for Clarity Reaction->Heating Workup Cool to Room Temperature Remove Solvent under Vacuum Heating->Workup Purification Recrystallize from Ethyl Acetate/Hexane Workup->Purification End End: Pure NCA Monomer Purification->End Troubleshooting_NCA_Polymerization Problem Problem: Low Molecular Weight or Broad PDI Cause1 Impure NCA Monomer? Problem->Cause1 Cause2 Incorrect [M]/[I] Ratio? Problem->Cause2 Cause3 Side Reactions? Problem->Cause3 Cause4 Premature Precipitation? Problem->Cause4 Solution1 Recrystallize NCA Use Acid Scavengers Cause1->Solution1 Yes Solution2 Verify Initiator Concentration Adjust Ratio Cause2->Solution2 Yes Solution3 Lower Reaction Temperature Use High-Purity Solvents Cause3->Solution3 Yes Solution4 Change Solvent Lower Monomer Concentration Cause4->Solution4 Yes

References

Exploratory

The Benzyl Group as a Cornerstone in Polypeptide Synthesis: A Technical Guide to its Role in Glutamate NCA Polymerization

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic polypeptide chemistry, the meticulous control over reactive functional groups is paramount to achieving well-defined polymers...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic polypeptide chemistry, the meticulous control over reactive functional groups is paramount to achieving well-defined polymers with predictable properties. For the synthesis of poly(L-glutamic acid) and its derivatives, the use of a protecting group for the γ-carboxylic acid of the glutamate monomer is essential. The benzyl group has long been a stalwart in this role, facilitating the controlled ring-opening polymerization (ROP) of γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA). This technical guide provides an in-depth examination of the critical functions of the benzyl protecting group, from monomer synthesis and polymerization to deprotection strategies, supported by experimental protocols and quantitative data.

The Core Function of the Benzyl Protecting Group

The primary role of the benzyl group is to mask the reactive γ-carboxylic acid of the glutamic acid side chain. This protection is crucial for several reasons:

  • Preventing Side Reactions: The unprotected carboxylic acid can interfere with the N-carboxyanhydride (NCA) ring and the growing polymer chain, leading to branching, cross-linking, and a lack of control over the final polymer structure.

  • Enhancing Solubility: The hydrophobic nature of the benzyl group increases the solubility of the NCA monomer and the resulting poly(γ-benzyl-L-glutamate) (PBLG) in common organic solvents used for polymerization, such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and dichloromethane (DCM).[1][2] This improved solubility is critical for achieving homogeneous reaction conditions and, consequently, polymers with narrow molecular weight distributions.

  • Promoting Stable Secondary Structures: The presence of the bulky benzyl groups in the side chains of PBLG influences its conformation, often promoting the formation of stable α-helical structures in helicogenic solvents.[3][4] This property is significant for applications where a defined secondary structure is desired.

  • Facilitating Purification: The benzyl-protected monomer and polymer are generally crystalline or can be readily precipitated, simplifying their purification.[5][6]

Synthesis of γ-Benzyl-L-Glutamate N-Carboxyanhydride (BLG-NCA)

The synthesis of BLG-NCA is typically achieved by reacting γ-benzyl-L-glutamate with a phosgene equivalent, such as triphosgene.[6][7][8] This process converts the amino acid into a highly reactive cyclic Leuchs' anhydride, primed for ring-opening polymerization.[8]

Experimental Protocol: Synthesis of BLG-NCA

A representative protocol for the synthesis of BLG-NCA is as follows:

  • Dissolution: 14 g of γ-benzyl-L-glutamate (BLG) is dissolved in 200 mL of anhydrous tetrahydrofuran (THF) in a reaction vessel equipped with a condensing reflux unit under constant stirring.[7][8]

  • Heating and Phosgenation: The solution is heated to 50°C, and 20 g of triphosgene is added.[7][8] The reaction is allowed to proceed until the initially cloudy solution becomes clear, indicating the formation of the NCA.[7][8]

  • Work-up: The reaction mixture is cooled to room temperature. Nitrogen gas is bubbled through the solution to remove any remaining phosgene and reduce the solvent volume.[7][8]

  • Precipitation and Purification: The BLG-NCA is precipitated by adding the reaction solution to n-hexane.[7][8] The resulting solid can be further purified by recrystallization from a THF/hexane mixture.[6] The yield of this synthesis is typically in the range of 70-75%.[7]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product BLG γ-Benzyl-L-Glutamate ReactionVessel Reaction at 50°C BLG->ReactionVessel Triphosgene Triphosgene Triphosgene->ReactionVessel THF Anhydrous THF THF->ReactionVessel Cooling Cool to RT ReactionVessel->Cooling Reaction Complete N2Purge N₂ Purge Cooling->N2Purge Precipitation Precipitation in n-Hexane N2Purge->Precipitation Recrystallization Recrystallization (THF/Hexane) Precipitation->Recrystallization BLG_NCA γ-Benzyl-L-Glutamate NCA Recrystallization->BLG_NCA Yield: 70-75%

Ring-Opening Polymerization (ROP) of BLG-NCA

The polymerization of BLG-NCA proceeds via a ring-opening mechanism, which can be initiated by various nucleophiles or bases.[9][10] The choice of initiator is critical as it determines the nature of the polymer chain end and can influence the polymerization kinetics and the degree of control over the final polymer properties.

Common Initiation Mechanisms

Two primary mechanisms for NCA polymerization are the "amine mechanism" and the "activated monomer mechanism".[9][10]

  • Amine Mechanism: Initiated by primary or secondary amines, this mechanism involves the nucleophilic attack of the amine on the C5 carbonyl of the NCA ring.[9] This is a living polymerization process under certain conditions, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity, as well as the formation of block copolymers.[9][11]

  • Activated Monomer Mechanism: This mechanism is initiated by strong, non-nucleophilic bases that deprotonate the NCA, making it a strong nucleophile that can attack another NCA molecule.[10] This can lead to very high molecular weight polymers.[10]

Experimental Protocol: ROP of BLG-NCA

The following is a general protocol for the ROP of BLG-NCA initiated by an amine:

  • Monomer Preparation: 1 g of dried BLG-NCA is dissolved in 20 mL of an anhydrous solvent (e.g., dioxane, DMF, or DCM) in an anaerobic environment.[6][7]

  • Initiation: A calculated amount of an initiator, such as n-hexylamine or ethanolamine, dissolved in a small amount of the reaction solvent, is added to the monomer solution.[7][12][13] The monomer-to-initiator ratio ([M]/[I]) is chosen to target a specific degree of polymerization.

  • Polymerization: The reaction is allowed to proceed at a controlled temperature (e.g., room temperature or 0°C) for a specified time, typically ranging from several hours to a few days, until the desired monomer conversion is achieved.[6][7][11]

  • Termination and Precipitation: The polymerization is terminated, and the resulting poly(γ-benzyl-L-glutamate) (PBLG) is isolated by precipitation in a non-solvent such as diethyl ether or methanol.[6][7]

  • Purification and Drying: The precipitated polymer is collected by filtration, purified by reprecipitation, and dried in a vacuum oven.[7]

Polymerization_Workflow cluster_reactants Reactants cluster_polymerization Polymerization cluster_isolation Isolation & Purification cluster_product Final Product BLG_NCA BLG-NCA in Anhydrous Solvent Reaction ROP at Controlled Temp. (e.g., RT, 72h) BLG_NCA->Reaction Initiator Amine Initiator Initiator->Reaction [M]/[I] ratio determines DP Precipitation Precipitation in Non-solvent Reaction->Precipitation High Monomer Conversion Purification Reprecipitation & Drying Precipitation->Purification PBLG Poly(γ-benzyl-L-glutamate) (PBLG) Purification->PBLG

Deprotection of Poly(γ-benzyl-L-glutamate)

The final step to obtain poly(L-glutamic acid) (PLGA) is the removal of the benzyl protecting group. The choice of deprotection method depends on the desired final product and the presence of other functional groups in the polymer. Common methods include:

  • Acidolysis: Treatment with a strong acid, such as a solution of hydrogen bromide (HBr) in acetic acid (33 wt%), is a widely used method for cleaving the benzyl ester.[14]

  • Catalytic Hydrogenolysis: This method involves the use of a catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen to cleave the benzyl group.[15] This is a milder deprotection method compared to acidolysis.[16]

  • Silylation-mediated Cleavage: Reagents like trimethylsilyl iodide (TMSI) can be used for a controlled and complete deprotection of the benzyl groups.[14]

Experimental Protocol: Deprotection of PBLG via Acidolysis

A typical procedure for the deprotection of PBLG using HBr in acetic acid is as follows:

  • Dissolution: The PBLG is dissolved in a suitable solvent.

  • Acid Treatment: A solution of 33 wt% HBr in acetic acid is added to the polymer solution.[14]

  • Reaction: The reaction is allowed to proceed until the deprotection is complete, which can be monitored by techniques such as NMR spectroscopy.

  • Isolation: The resulting poly(L-glutamic acid) is isolated by precipitation in a non-solvent, followed by purification, often involving dialysis to remove salts and residual acid.[14]

Deprotection_Workflow cluster_reagents Deprotection Reagents PBLG Poly(γ-benzyl-L-glutamate) (PBLG) Deprotection_Step Deprotection PBLG->Deprotection_Step PLGA Poly(L-glutamic acid) (PLGA) Deprotection_Step->PLGA Purification (e.g., Dialysis) Reagent1 HBr / Acetic Acid Reagent1->Deprotection_Step Acidolysis Reagent2 H₂ / Pd/C Reagent2->Deprotection_Step Hydrogenolysis Reagent3 TMSI Reagent3->Deprotection_Step Silylation

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and polymerization of BLG-NCA and the characterization of the resulting PBLG.

ParameterValueReference(s)
BLG-NCA Synthesis
Yield70-75%[7]
PBLG Polymerization
Initiatorm-AZO[7]
Degree of Polymerization (DP)14[7]
Glass Transition Temp. (Tg)14°C[7]
Initiatorm-DAZO[7]
Degree of Polymerization (DP)22[7]
Glass Transition Temp. (Tg)21°C[7]
InitiatorHMDS[5]
Monomer/Initiator Ratio50[5]
Mn (experimental)1.87 x 10⁴ g/mol [5]
Mn (theoretical)1.22 x 10⁴ g/mol [5]
Polydispersity Index (PDI)2.03[5]
InitiatorEthanolamine[12]
Polydispersity Index (PDI)1.78 - 1.95[12]

Conclusion

The benzyl protecting group plays an indispensable role in the synthesis of well-defined poly(L-glutamic acid) and its derivatives via the ring-opening polymerization of glutamate NCA. Its ability to effectively mask the side-chain carboxylic acid prevents unwanted side reactions, enhances solubility, and influences the secondary structure of the resulting polypeptide. The straightforward synthesis of BLG-NCA, coupled with controlled polymerization and reliable deprotection methods, has established this approach as a cornerstone in the production of advanced polypeptide-based materials for a wide range of applications in research, biotechnology, and drug development. The data and protocols presented in this guide offer a solid foundation for scientists and researchers working in this dynamic field.

References

Foundational

In-Depth Technical Guide: (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility and key applications of (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate, a crucia...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and key applications of (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate, a crucial intermediate in the synthesis of polypeptides and other organic molecules.

Physicochemical Properties

(S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate, also known as γ-Benzyl L-glutamate N-carboxyanhydride, is a white solid with a melting point of 97-98°C[1]. Its molecular structure consists of a chiral oxazolidine-2,5-dione ring derived from L-glutamic acid, with a benzyl ester protecting the side-chain carboxylic acid. This structure dictates its reactivity and solubility characteristics.

Solubility Profile

Table 1: Qualitative Solubility of (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate

Solvent ClassRepresentative SolventsSolubilityRationale
Polar Aprotic N,N-Dimethylformamide (DMF)SolubleThe high polarity of DMF can effectively solvate the polar N-carboxyanhydride ring, making it a common solvent for the polymerization of these monomers.
Chlorinated Dichloromethane (DCM), ChloroformSolubleThese solvents of moderate polarity are widely used in the synthesis and polymerization of N-carboxyanhydrides, indicating good solubility.
Aromatic TolueneSolubleToluene is often used as a solvent in the synthesis of this compound, suggesting sufficient solubility for reaction conditions.
Polar Protic Water, AlcoholsInsoluble to Sparingly SolubleThe non-polar benzyl group and the hydrolytic instability of the N-carboxyanhydride ring limit its solubility in protic solvents like water.
Non-polar Hexane, Diethyl EtherLikely Sparingly Soluble to InsolubleThe presence of the polar oxazolidinedione ring likely limits solubility in highly non-polar solvents.

Experimental Protocols

General Protocol for Determining Solubility of an Organic Compound:

This protocol outlines a general method for determining the solubility of a solid organic compound like (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate in various solvents at a given temperature (e.g., room temperature).

Materials:

  • (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate

  • A selection of solvents (e.g., water, ethanol, dichloromethane, N,N-dimethylformamide, toluene, hexane)

  • Small test tubes or vials

  • Vortex mixer or magnetic stirrer

  • Analytical balance

  • Spatula

Procedure:

  • Preparation: Place a small, accurately weighed amount of the compound (e.g., 1-5 mg) into a clean, dry test tube.

  • Solvent Addition: Add a measured volume of the selected solvent (e.g., 0.1 mL) to the test tube.

  • Mixing: Vigorously agitate the mixture using a vortex mixer or by stirring with a magnetic stir bar for a set period (e.g., 1-2 minutes).

  • Observation: Visually inspect the solution to determine if the solid has completely dissolved. The absence of any visible solid particles indicates that the compound is soluble at that concentration.

  • Incremental Solvent Addition: If the solid has not fully dissolved, add another measured volume of the solvent and repeat the mixing and observation steps.

  • Determining Solubility: Continue adding the solvent incrementally until the solid is completely dissolved. The solubility can then be expressed in terms of mass per volume (e.g., mg/mL).

  • Insoluble Classification: If the solid does not dissolve after the addition of a significant volume of solvent (e.g., 3 mL), it can be classified as sparingly soluble or insoluble in that solvent.

  • Temperature Control: For temperature-dependent solubility studies, the test tubes can be placed in a temperature-controlled water bath or heating block during the experiment.

Core Application: Polypeptide Synthesis

(S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate is a key monomer for the synthesis of poly(γ-benzyl-L-glutamate), a widely studied polypeptide. The synthesis proceeds via a ring-opening polymerization (ROP) of the N-carboxyanhydride (NCA) monomer. This polymerization can be initiated by various nucleophiles, most commonly primary amines.

The mechanism of amine-initiated ROP of NCAs can proceed through two main pathways: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM)[2][3].

  • Normal Amine Mechanism (NAM): The initiator (a primary amine) attacks the C5 carbonyl of the NCA, leading to the ring opening and the formation of a carbamate. This is followed by the elimination of carbon dioxide and the generation of a new terminal amine, which can then attack another NCA monomer, propagating the polymer chain.

  • Activated Monomer Mechanism (AMM): A base deprotonates the N3-H of the NCA monomer, creating a more nucleophilic "activated monomer". This activated monomer then attacks another NCA molecule, initiating polymerization.

The following diagram illustrates the general workflow of polypeptide synthesis from an NCA monomer.

G cluster_synthesis Polypeptide Synthesis Workflow Monomer (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate (NCA Monomer) Polymerization Ring-Opening Polymerization (ROP) Monomer->Polymerization Initiator Primary Amine Initiator Initiator->Polymerization Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Polymerization Polypeptide Poly(γ-benzyl-L-glutamate) Polymerization->Polypeptide Deprotection Deprotection (Removal of Benzyl Groups) Polypeptide->Deprotection Final_Polymer Poly(L-glutamic acid) Deprotection->Final_Polymer

Caption: Workflow for Polypeptide Synthesis.

References

Exploratory

Stability and Storage of γ-Benzyl-L-glutamate N-carboxyanhydride (H-GLU(OBZL)-NCA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the stability and recommended storage conditions for γ-benzyl-L-glutamate N-carboxyanhydride (H-GLU(OBZL)-NC...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for γ-benzyl-L-glutamate N-carboxyanhydride (H-GLU(OBZL)-NCA), a critical monomer in the synthesis of poly-γ-benzyl-L-glutamate (PBLG) and other advanced polypeptide-based materials for biomedical applications. Proper handling and storage of this reactive compound are paramount to ensure its purity and reactivity for successful polymerization and downstream applications.

Physicochemical Properties

H-GLU(OBZL)-NCA is a white, crystalline solid. A summary of its key physical properties is presented in Table 1.

Table 1: Physicochemical Properties of H-GLU(OBZL)-NCA

PropertyValueReference
CAS Number 3190-71-4[1]
Molecular Formula C13H13NO5[1]
Molecular Weight 263.25 g/mol [1]
Melting Point 97-98 °C[1]
Appearance White to Off-White Solid[1]
Solubility Slightly soluble in Acetonitrile, Chloroform, DMSO, and THF[1]

Stability Profile

The stability of H-GLU(OBZL)-NCA is influenced by several factors, primarily moisture, temperature, and the presence of nucleophiles. As an N-carboxyanhydride (NCA), it is inherently susceptible to degradation.

Degradation Pathways

The primary degradation pathways for H-GLU(OBZL)-NCA are hydrolysis and premature polymerization. These pathways are initiated by the presence of water or other nucleophilic impurities.

  • Hydrolysis: In the presence of moisture, the NCA ring opens to form the corresponding amino acid, γ-benzyl-L-glutamate, with the release of carbon dioxide. This reaction is irreversible and results in the loss of the reactive monomer.[2]

  • Premature Polymerization: Nucleophiles, including water and the amine group of the hydrolyzed NCA, can initiate the ring-opening polymerization of H-GLU(OBZL)-NCA. This leads to the formation of oligomers and polymers, reducing the purity of the monomer and potentially affecting the controlled synthesis of polypeptides.

NCA H-GLU(OBZL)-NCA Hydrolyzed_NCA γ-Benzyl-L-glutamate NCA->Hydrolyzed_NCA Hydrolysis Polymer Poly(γ-benzyl-L-glutamate) NCA->Polymer Polymerization H2O H₂O (Moisture) H2O->Hydrolyzed_NCA Nucleophiles Nucleophiles (e.g., Amines) Nucleophiles->Polymer Initiation Hydrolyzed_NCA->Polymer Initiation CO2 CO₂ Hydrolyzed_NCA->CO2 Polymer->CO2 cluster_synthesis Synthesis Workflow Start Dissolve BLG in anhydrous THF Heat Heat to 50°C Start->Heat Add_Triphosgene Add Triphosgene Heat->Add_Triphosgene Reaction Reaction (Cloudy to Clear) Add_Triphosgene->Reaction Cool Cool to Room Temperature Reaction->Cool Purge Purge with N₂ Cool->Purge Precipitate Precipitate with n-Hexane Purge->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry End H-GLU(OBZL)-NCA Filter_Dry->End

References

Foundational

Spectroscopic Profile of γ-Benzyl L-glutamate N-carboxyanhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for γ-benzyl L-glutamate N-carboxyanhydride (BLG-NCA), a critical monomer i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for γ-benzyl L-glutamate N-carboxyanhydride (BLG-NCA), a critical monomer in the synthesis of poly(γ-benzyl L-glutamate) and other polypeptides with applications in drug delivery and biomaterials. This document outlines key spectroscopic data in a structured format, details the experimental protocols for data acquisition, and presents visual workflows for its synthesis and polymerization.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for γ-benzyl L-glutamate N-carboxyanhydride, facilitating easy reference and comparison.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Chemical Shift (δ) ppmMultiplicityAssignment
7.36SingletAromatic Protons (Ar-H)
6.50SingletAmine Proton (N-H)
5.14SingletBenzylic Protons (CH₂-benzylic)
4.37Tripletα-Proton (α-CH)
2.60Tripletγ-Methylene Protons (γ-CH₂)
2.27 and 2.13Multipletβ-Methylene Protons (β-CH₂)

Solvent: Chloroform-d (CDCl₃)[1]

Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
1866C=O Stretching (Anhydride)
1773C=O Stretching (Anhydride)

Sample Preparation: KBr pellet or thin film[1]

Table 3: Mass Spectrometry Data
m/zIonNotes
263.25[M]⁺Molecular Ion
172.12[M - C₇H₇]⁺Loss of benzyl group
128.08[M - C₇H₇ - CO₂]⁺Subsequent loss of carbon dioxide
91.05[C₇H₇]⁺Benzyl cation (Tropylium ion)

Note: This table represents expected fragmentation patterns for γ-benzyl L-glutamate N-carboxyanhydride under electron impact mass spectrometry. The molecular formula is C₁₃H₁₃NO₅, and the molecular weight is 263.25 g/mol .[2]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of γ-benzyl L-glutamate N-carboxyanhydride are provided below.

Synthesis of γ-Benzyl L-glutamate N-carboxyanhydride

The synthesis of γ-benzyl L-glutamate N-carboxyanhydride is typically achieved through the reaction of γ-benzyl L-glutamate with triphosgene in an anhydrous solvent.[1]

Materials:

  • γ-Benzyl L-glutamate

  • Triphosgene

  • Anhydrous Ethyl Acetate (EA)

  • Hexane

  • Nitrogen gas

Procedure:

  • 4 g of L-glutamic acid γ-benzyl ester is reacted with 2.5 g of triphosgene in 120 ml of anhydrous ethyl acetate at 105 °C for 2 hours under a nitrogen atmosphere.[1]

  • After 2 hours, the product is precipitated in 2L of hexane at -20 °C overnight.[1]

  • The filtered product is then dissolved in 250 ml of ethyl acetate and recrystallized in hexane at -20 °C.[1]

  • This recrystallization process is repeated five times.[1]

  • The final product, γ-benzyl-L-glutamate N-carboxy anhydride (BGNCA), is vacuum-dried at 40 ℃ overnight.[1]

Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrument: Bruker DPX400 or equivalent.

  • Solvent: Chloroform-d (CDCl₃).

  • Procedure: A 5-10% w/v solution of the synthesized BGNCA is prepared in CDCl₃ for analysis.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Instrument: Perkin Elmer Spectrum 100 or equivalent.

  • Procedure: The FTIR spectrum is recorded to identify the characteristic functional groups of BGNCA, particularly the anhydride groups.[1]

Mass Spectrometry:

  • Technique: Electron Impact (EI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Procedure: The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured to determine the molecular weight and fragmentation pattern.

Visualizing the Chemistry

The following diagrams illustrate the synthesis of γ-benzyl L-glutamate N-carboxyanhydride and its subsequent polymerization.

Synthesis_of_BLG_NCA cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product gamma_Benzyl_L_glutamate γ-Benzyl L-glutamate BLG_NCA γ-Benzyl L-glutamate N-carboxyanhydride gamma_Benzyl_L_glutamate->BLG_NCA Reaction Triphosgene Triphosgene Triphosgene->BLG_NCA Solvent Anhydrous Ethyl Acetate Solvent->BLG_NCA Temperature 105 °C Temperature->BLG_NCA Atmosphere Nitrogen Atmosphere->BLG_NCA

Caption: Synthesis of γ-Benzyl L-glutamate N-carboxyanhydride.

ROP_of_BLG_NCA cluster_monomer Monomer cluster_initiator Initiator cluster_polymer Polymer cluster_byproduct Byproduct BLG_NCA γ-Benzyl L-glutamate N-carboxyanhydride PBLG Poly(γ-benzyl L-glutamate) (PBLG) BLG_NCA->PBLG Ring-Opening Polymerization Initiator Primary Amine (e.g., n-Hexylamine) Initiator->PBLG CO2 Carbon Dioxide (CO₂) PBLG->CO2 releases

Caption: Ring-Opening Polymerization of BLG-NCA.

References

Exploratory

The Dawn of Synthetic Polypeptides: A Technical History of Glutamic Acid N-Carboxyanhydrides

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, Synthesis, and Polymerization of Glutamic Acid N-Carboxyanhydrides Introduction The development of synthetic polypeptide...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, Synthesis, and Polymerization of Glutamic Acid N-Carboxyanhydrides

Introduction

The development of synthetic polypeptides has been a cornerstone in the advancement of biomaterials, drug delivery systems, and therapeutic agents. Central to this field is the use of α-amino acid N-carboxyanhydrides (NCAs), highly reactive monomers that enable the controlled synthesis of high molecular weight polypeptides. This technical guide delves into the pivotal discovery and rich history of glutamic acid NCAs, providing a comprehensive overview of their synthesis, polymerization, and the evolution of techniques that have shaped modern polypeptide chemistry. For drug development professionals and researchers, a thorough understanding of this history is crucial for innovating the next generation of polypeptide-based therapeutics.

The Pioneering Era: Discovery and Early Synthesis of NCAs

The journey into synthetic polypeptides began in the early 20th century with the groundbreaking work of German chemist Hermann Leuchs. In 1906, Leuchs reported the synthesis of the first NCAs, which are now often referred to as "Leuchs' anhydrides."[1] His method involved the intramolecular cyclization of N-alkoxycarbonyl-α-amino acid chlorides upon heating in a vacuum.[1][2] This discovery laid the fundamental groundwork for the field of polypeptide synthesis.

A significant advancement came in the 1950s with the development of the Fuchs-Farthing method. This approach offered a more direct route to NCAs by reacting free amino acids with phosgene gas.[2][3] This method, and its subsequent modifications using safer phosgene equivalents like diphosgene and triphosgene, became the most common approach for synthesizing a wide variety of NCAs, including those derived from glutamic acid.[4][5]

The first synthesis of a polyamino acid from glutamic acid was reported in 1948 by Hanby, Waley, and Watson, who synthesized poly(glutamic acid), indicating the successful synthesis of the corresponding glutamic acid NCA as a monomer.[6]

Synthesis of Glutamic Acid NCAs: A Comparative Overview

The synthesis of glutamic acid NCAs, most commonly the γ-benzyl-L-glutamate NCA (BLG-NCA), has been a subject of extensive research to optimize yield, purity, and safety. The side-chain carboxyl group of glutamic acid is typically protected, often as a benzyl ester, to prevent side reactions during NCA formation and polymerization.[7]

Key Synthesis Methods and Their Characteristics
MethodReagentsTypical SolventsTemperature (°C)Reported Yield (%)Key AdvantagesKey Disadvantages
Leuchs Method N-alkoxycarbonyl-γ-benzyl-L-glutamate, Thionyl chloride-50-70 (vacuum)Not widely reported for Glu-NCAPhosgene-freeRequires preparation of the N-alkoxycarbonyl amino acid precursor; high temperatures can lead to decomposition[1]
Fuchs-Farthing γ-benzyl-L-glutamate, PhosgeneTetrahydrofuran (THF), Dioxane40-60~95High yield and purityUse of highly toxic phosgene gas[3]
Triphosgene Method γ-benzyl-L-glutamate, TriphosgeneTHF, Ethyl Acetate50-6565-90Safer alternative to phosgene gasCan generate HCl, which may cause side reactions[4][8]
Modern Moisture-Tolerant Method L-glutamic acid, Triphosgene, Epichlorohydrin-Not specified92 (for unprotected Glu-NCA)Allows synthesis of unprotected NCAs under ambient conditionsNewer method, may require optimization for specific derivatives

Below is a diagram illustrating the general synthesis pathway for γ-benzyl-L-glutamate NCA using the Fuchs-Farthing method with triphosgene.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products gamma-benzyl-L-glutamate γ-benzyl-L-glutamate ReactionVessel Anhydrous THF, 50-65°C gamma-benzyl-L-glutamate->ReactionVessel Triphosgene Triphosgene Triphosgene->ReactionVessel BLG-NCA γ-benzyl-L-glutamate NCA (BLG-NCA) ReactionVessel->BLG-NCA HCl HCl ReactionVessel->HCl

Caption: Synthesis of γ-benzyl-L-glutamate NCA.

Experimental Protocols for γ-Benzyl-L-Glutamate NCA (BLG-NCA) Synthesis

Fuchs-Farthing Method using Triphosgene

This method is adapted from various sources and represents a common procedure for the synthesis of BLG-NCA.[8][9]

Materials:

  • γ-benzyl-L-glutamate (BLG)

  • Triphosgene

  • Anhydrous tetrahydrofuran (THF) or ethyl acetate

  • Anhydrous n-hexane

  • Nitrogen gas

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, suspend γ-benzyl-L-glutamate in anhydrous THF (or ethyl acetate).

  • Under a gentle flow of nitrogen, add triphosgene to the suspension.

  • Heat the reaction mixture to 50-65 °C with constant stirring. The reaction is typically monitored until the suspension becomes a clear solution, indicating the consumption of the starting material.

  • After the reaction is complete, cool the solution to room temperature.

  • Concentrate the solution under reduced pressure to remove excess solvent and HCl.

  • Dissolve the crude product in a minimal amount of anhydrous THF or ethyl acetate.

  • Precipitate the BLG-NCA by adding the solution dropwise to a large volume of cold, stirred anhydrous n-hexane.

  • Collect the white crystalline product by filtration, wash with n-hexane, and dry under vacuum.

Purification:

The purity of the NCA is critical for achieving controlled polymerization.[10] Recrystallization from a mixture of ethyl acetate and n-hexane is a common method for purification.

Ring-Opening Polymerization (ROP) of Glutamic Acid NCAs

The polymerization of glutamic acid NCAs, particularly BLG-NCA, has been extensively studied to produce poly(γ-benzyl-L-glutamate) (PBLG), which can then be deprotected to yield poly(L-glutamic acid) (PLGA).[4] The ROP of NCAs can be initiated by a variety of nucleophiles and bases, with primary amines being the most common initiators.[8]

Mechanisms of NCA Polymerization

Two primary mechanisms govern the amine-initiated ROP of NCAs:

  • Normal Amine Mechanism (NAM): The primary amine initiator attacks the C5 carbonyl of the NCA ring, leading to ring opening and the formation of a carbamic acid intermediate, which then decarboxylates. The terminal amine of the growing polymer chain then acts as the nucleophile for the next monomer addition. This mechanism generally leads to a more controlled polymerization.[2]

  • Activated Monomer Mechanism (AMM): A strong base can deprotonate the N-H bond of the NCA monomer, forming an NCA anion. This anion then acts as a nucleophile to initiate polymerization. The AMM can lead to very high molecular weight polymers but often with less control over the molecular weight distribution.[6]

The following diagram illustrates the Normal Amine Mechanism for the polymerization of a generic NCA.

G cluster_initiation Initiation cluster_propagation Propagation Initiator Primary Amine (R-NH2) Attack Nucleophilic Attack Initiator->Attack NCA NCA Monomer NCA->Attack Intermediate1 Carbamic Acid Intermediate Attack->Intermediate1 Decarboxylation1 - CO2 Intermediate1->Decarboxylation1 Dimer Amino-terminated Dimer Decarboxylation1->Dimer GrowingChain Growing Polymer Chain (Pn-NH2) Attack2 Nucleophilic Attack GrowingChain->Attack2 NCA2 NCA Monomer NCA2->Attack2 Intermediate2 Carbamic Acid Intermediate Attack2->Intermediate2 Decarboxylation2 - CO2 Intermediate2->Decarboxylation2 ElongatedChain Elongated Polymer Chain (Pn+1-NH2) Decarboxylation2->ElongatedChain

Caption: Normal Amine Mechanism of NCA Polymerization.

Control over Polymer Properties

The molecular weight and polydispersity of the resulting polypeptide are critical parameters for its application. These properties are influenced by several factors, including the purity of the NCA monomer, the choice of initiator, the monomer-to-initiator ratio ([M]/[I]), temperature, and solvent.

Molecular Weight and Polydispersity Data for Poly(γ-benzyl-L-glutamate) (PBLG)
InitiatorMonomer/Initiator Ratio ([M]/[I])SolventTemperature (°C)Number Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)Reference
n-Hexylamine100DMF0>90% amino-terminatedLow[11]
Hexamethyldisilazane (HMDS)50--18,700 (expected 12,200)2.03[12]
HMDS/TBD (catalyst)200--ControlledNarrow[12]
Sodium MethoxideVaried--Can exceed 500,000Narrow[13]
n-ButylamineVariedIonic LiquidRoom TempClose to theoreticalNarrow[14]

Note: This table provides a selection of data from the literature to illustrate the range of properties that can be achieved. Direct comparison between studies should be made with caution due to variations in experimental conditions and analytical techniques.

Conclusion

The discovery and development of glutamic acid N-carboxyanhydrides have been instrumental in the evolution of synthetic polypeptide chemistry. From the pioneering work of Leuchs to the robust and scalable methods used today, the ability to synthesize and polymerize glutamic acid NCAs with a high degree of control has opened up a vast landscape of possibilities in biomaterials and drug development. For researchers and scientists in these fields, a deep understanding of the fundamental chemistry and historical context of glutamic acid NCAs is not merely academic; it is the foundation upon which future innovations in polypeptide-based technologies will be built. The continued refinement of NCA synthesis and polymerization techniques promises to yield even more sophisticated and functional materials for a wide array of applications.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Ring-Opening Polymerization of (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the ring-opening polymerization (ROP) of (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate, also kno...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the ring-opening polymerization (ROP) of (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate, also known as β-benzyl L-aspartate N-carboxyanhydride (BLA-NCA). The synthesis of poly(β-benzyl L-aspartate) (PBLA), a versatile polypeptide, is outlined, including monomer synthesis, polymerization procedures using different amine initiators, and polymer characterization. This polymer serves as a crucial intermediate for creating advanced biomaterials, including drug delivery systems and functional block copolymers.

Introduction

The ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs) is a primary method for synthesizing well-defined polypeptides.[1] (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate is the NCA derived from β-benzyl L-aspartate. Its polymerization yields poly(β-benzyl L-aspartate) (PBLA), a hydrophobic polymer whose benzyl protecting groups can be later removed to expose carboxylic acid functionalities, yielding poly(L-aspartic acid). This versatility makes PBLA a valuable precursor for creating amphiphilic block copolymers, drug-polymer conjugates, and other advanced functional materials.[2][3]

The polymerization of NCAs can proceed through different mechanisms, primarily the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM), depending on the choice of initiator.[1][4]

  • Normal Amine Mechanism (NAM): Initiated by primary or secondary amines (e.g., n-hexylamine), this mechanism involves the nucleophilic attack of the amine on the C5 carbonyl of the NCA ring. It generally offers good control over the polymerization, leading to predictable molecular weights and narrow polydispersity indices (PDI).[5]

  • Activated Monomer Mechanism (AMM): Typically initiated by strong bases or tertiary amines (e.g., triethylamine), this mechanism involves the deprotonation of the NCA monomer itself, which then acts as the nucleophile.[4][6]

This protocol will focus on providing methods for both monomer synthesis and controlled polymerization to achieve PBLA with desired characteristics.

Data Presentation

The controlled homopolymerization of BLA-NCA allows for the synthesis of poly(β-benzyl L-aspartate) with predictable molecular weights and low polydispersity. The degree of polymerization (DP) can be targeted by adjusting the monomer-to-initiator ([M]/[I]) ratio. The following table summarizes representative data for the synthesis of an amino-terminated poly(β-benzyl L-aspartate) (PBA-NH2) homopolymer, which can serve as a macroinitiator for further reactions.[7]

EntryTarget DP ([M]/[I] Ratio)Solvent SystemInitiatorResulting DPMn ( g/mol )PDI (Mw/Mn)Reference
116THF/DioxaneAmine16~35001.04[7]

Mn (Number-average molecular weight) is calculated based on the resulting Degree of Polymerization (DP) x Monomer Molecular Weight (249.22 g/mol ). The reference used this homopolymer as a macroinitiator for subsequent block copolymerization.

Experimental Protocols

Materials
  • β-Benzyl L-aspartate (BLA)

  • Triphosgene (or phosgene)

  • Anhydrous Dioxane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • n-Hexane

  • n-Hexylamine (initiator)

  • Triethylamine (initiator)

  • Argon or Nitrogen gas

  • Standard glassware for air-sensitive chemistry (e.g., Schlenk line)

Safety Note: Triphosgene is a toxic substance and a source of phosgene. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Synthesis of (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate (BLA-NCA Monomer)

This procedure is adapted from the general synthesis of amino acid NCAs using triphosgene.[4]

  • Suspend β-benzyl L-aspartate (BLA) (e.g., 3 g) in anhydrous dioxane (e.g., 60 mL) in a flame-dried, three-neck round-bottom flask equipped with a condenser and an argon/nitrogen inlet.

  • Heat the suspension to 50 °C with stirring.

  • Carefully add triphosgene (e.g., 1.8 g, approximately 0.4 equivalents relative to BLA) to the suspension. The mixture should become clear as the reaction proceeds.

  • Maintain the reaction at 50 °C for approximately 2-3 hours until the evolution of HCl gas ceases.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Recrystallize the crude BLA-NCA from a mixture of ethyl acetate and n-hexane (e.g., 1:3 v/v) to yield a white crystalline solid.[4]

  • Dry the purified monomer under high vacuum and store it in a desiccator at -20°C under an inert atmosphere.

Protocol 1: Polymerization via Normal Amine Mechanism (NAM)

This protocol uses a primary amine initiator, n-hexylamine, for a controlled "living" polymerization.

  • In a glovebox or under an inert atmosphere, dissolve the desired amount of BLA-NCA monomer in anhydrous DMF or dioxane to a specific concentration (e.g., 50 mg/mL).

  • Calculate the required volume of an n-hexylamine stock solution to achieve the target monomer-to-initiator ([M]/[I]) ratio (e.g., for a DP of 50, use a [M]/[I] ratio of 50).

  • Add the n-hexylamine solution to the stirring monomer solution at room temperature.

  • Allow the reaction to proceed for 24-72 hours under an inert atmosphere. The reaction time will depend on the desired conversion and molecular weight.

  • To terminate the polymerization, precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol or diethyl ether.

  • Collect the polymer precipitate by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Protocol 2: Polymerization via Activated Monomer Mechanism (AMM)

This protocol uses a tertiary amine initiator, triethylamine (TEA).

  • In a glovebox or under an inert atmosphere, dissolve the BLA-NCA monomer in anhydrous DMF or dioxane.

  • Add the desired amount of triethylamine (TEA) to initiate the polymerization. The concentration of TEA can be varied to mediate the molecular weight of the resulting polymer.[4]

  • Stir the reaction mixture at room temperature for the desired period (e.g., 24-48 hours).

  • Precipitate, collect, and dry the resulting polymer as described in Protocol 1 (Section 3.3, steps 5-6).

Polymer Characterization
  • ¹H NMR Spectroscopy: To confirm the polymer structure and, in some cases, to determine the degree of polymerization by comparing the initiator proton signals to the polymer backbone signals.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A low PDI (typically < 1.2) is indicative of a controlled polymerization.

Visualizations

Experimental Workflow

G Workflow for Ring-Opening Polymerization of BLA-NCA cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Monomer BLA-NCA Monomer Dissolve Dissolve Monomer in Solvent Monomer->Dissolve Solvent Anhydrous Solvent (DMF/Dioxane) Solvent->Dissolve Initiator Initiator (e.g., n-Hexylamine) Initiate Add Initiator Initiator->Initiate Dissolve->Initiate React Stir under Inert Atmosphere (24-72h) Initiate->React Precipitate Precipitate in Non-Solvent React->Precipitate Filter Filter & Wash Precipitate->Filter Dry Dry Polymer Filter->Dry Analyze Characterize (GPC, NMR) Dry->Analyze

Caption: Experimental workflow for the ROP of BLA-NCA.

Polymerization Mechanism (Normal Amine Mechanism)

References

Application

Application Notes and Protocols for the Synthesis of Poly(γ-benzyl-L-glutamate) using BLG-NCA

For Researchers, Scientists, and Drug Development Professionals Introduction Poly(γ-benzyl-L-glutamate) (PBLG) is a synthetic polypeptide that has garnered significant interest in the biomedical field, particularly in dr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(γ-benzyl-L-glutamate) (PBLG) is a synthetic polypeptide that has garnered significant interest in the biomedical field, particularly in drug delivery applications. Its biocompatibility, biodegradability, and the ability to form stable α-helical secondary structures make it an attractive polymer for creating nanoparticles, hydrogels, and other drug carrier systems.[1][2] The most common and effective method for synthesizing high molecular weight PBLG is the ring-opening polymerization (ROP) of γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA).[1][3][4]

These application notes provide detailed protocols for the synthesis of BLG-NCA and its subsequent polymerization to PBLG, a summary of reaction parameters, and characterization methods.

Synthesis Workflow

The overall process for synthesizing PBLG from γ-benzyl-L-glutamate involves two main stages: the synthesis of the N-carboxyanhydride monomer (BLG-NCA) and the subsequent ring-opening polymerization of this monomer to yield the final polymer.

Synthesis_Workflow cluster_0 Stage 1: Monomer Synthesis cluster_1 Stage 2: Polymerization BLG γ-Benzyl-L-glutamate (BLG) Reaction1 Reaction in Anhydrous THF BLG->Reaction1 Triphosgene Triphosgene Triphosgene->Reaction1 Precipitation1 Precipitation in n-Hexane Reaction1->Precipitation1 BLG_NCA BLG-NCA Monomer Precipitation1->BLG_NCA Reaction2 Ring-Opening Polymerization (ROP) BLG_NCA->Reaction2 Initiator Initiator (e.g., n-Hexylamine) Initiator->Reaction2 Solvent Anhydrous Solvent (e.g., DMF, Dioxane) Solvent->Reaction2 Precipitation2 Precipitation in Methanol/Diethyl Ether Reaction2->Precipitation2 PBLG Poly(γ-benzyl-L-glutamate) (PBLG) Precipitation2->PBLG

Caption: Overall workflow for the synthesis of PBLG.

Experimental Protocols

Protocol 1: Synthesis of γ-Benzyl-L-glutamate N-carboxyanhydride (BLG-NCA)

This protocol describes the synthesis of the BLG-NCA monomer from γ-benzyl-L-glutamate using triphosgene as a phosgene source.[5][6]

Materials:

  • γ-Benzyl-L-glutamate (BLG)

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Hexane

  • Nitrogen gas

  • Reaction vessel with a condensing reflux unit and magnetic stirrer

Procedure:

  • Dissolve 14 g of BLG in 200 mL of anhydrous THF in the reaction vessel under a nitrogen atmosphere with stirring.

  • Heat the solution to 50°C.

  • Carefully add 20 g of triphosgene to the solution. Caution: Triphosgene is highly toxic and moisture-sensitive. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Continue the reaction at 50°C with stirring until the solution turns from cloudy to clear.

  • Cool the reaction mixture to room temperature.

  • Introduce a stream of nitrogen gas into the reaction system until the liquid volume no longer decreases to remove excess phosgene and HCl.

  • Precipitate the product by adding the reaction solution to an excess of n-hexane.

  • Filter the white precipitate, wash with n-hexane, and dry under vacuum to obtain pure BLG-NCA. The product can be further purified by recrystallization from THF/hexane.[3]

Protocol 2: Ring-Opening Polymerization of BLG-NCA to Synthesize PBLG

This protocol details the synthesis of PBLG via the ring-opening polymerization of BLG-NCA initiated by a primary amine.[3]

Materials:

  • γ-Benzyl-L-glutamate N-carboxyanhydride (BLG-NCA), dried

  • Anhydrous N,N-Dimethylformamide (DMF) or Dioxane

  • Initiator solution (e.g., n-hexylamine in anhydrous DMF)

  • Diethyl ether or Methanol

  • Nitrogen gas

  • Schlenk line or glovebox for maintaining an inert atmosphere

Procedure:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve a specific amount of dried BLG-NCA (e.g., 1 g) in an anhydrous solvent (e.g., 20 mL of dioxane or DMF).[3][5][6]

  • Calculate the required amount of initiator solution based on the desired monomer-to-initiator ratio ([M]/[I]), which determines the target molecular weight.

  • Add the initiator solution to the BLG-NCA solution via syringe.

  • Allow the reaction to proceed at room temperature for a specified duration (e.g., 72 hours).[3] The reaction time can influence the final molecular weight and polydispersity.

  • Terminate the polymerization by precipitating the polymer in a non-solvent such as diethyl ether or methanol.[3][7]

  • Filter the resulting white solid (PBLG).

  • Purify the polymer by re-dissolving it in a minimal amount of a good solvent (e.g., THF) and re-precipitating it in the non-solvent.

  • Dry the purified PBLG in a vacuum oven to a constant weight.

Ring-Opening Polymerization Mechanism

The ring-opening polymerization of NCAs initiated by primary amines proceeds through a nucleophilic attack of the amine on the carbonyl group of the NCA, leading to the opening of the anhydride ring and the formation of a carbamate, which then decarboxylates to regenerate a primary amine at the chain end, propagating the polymerization.

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation NCA BLG-NCA Intermediate1 Nucleophilic Attack NCA->Intermediate1 Initiator R-NH2 (Initiator) Initiator->Intermediate1 Intermediate2 Ring Opening Intermediate1->Intermediate2 Carbamate Carbamate Intermediate Intermediate2->Carbamate Decarboxylation Decarboxylation (-CO2) Carbamate->Decarboxylation Carbamate->Decarboxylation Amine_End Growing Chain with Amine Terminus Decarboxylation->Amine_End Chain_Growth Further Nucleophilic Attack Amine_End->Chain_Growth Another_NCA Another BLG-NCA Another_NCA->Chain_Growth Longer_Chain Propagated Polymer Chain Chain_Growth->Longer_Chain

Caption: Mechanism of amine-initiated ROP of BLG-NCA.

Data Presentation

The molecular weight and polydispersity of the resulting PBLG are crucial parameters that can be controlled by adjusting the monomer-to-initiator ratio ([M]/[I]) and other reaction conditions.

InitiatorSolvent[M]/[I] RatioReaction Time (h)Mn ( g/mol )PDI (Mw/Mn)Reference
n-HexylamineDMF50-18,7002.03[8][9]
n-HexylamineDMF20020--[9]
PPG-diamine 400DMF-72~5,000-[3]
m-AZODioxane-72--[5][6]
m-DAZODioxane-72--[5][6]
Ethanolamine (EA)----1.78-1.95[1]

Note: "-" indicates data not specified in the cited source.

Characterization of PBLG

The synthesized PBLG should be characterized to confirm its chemical structure, molecular weight, and secondary structure.

  • ¹H NMR Spectroscopy: To confirm the chemical structure of PBLG. Characteristic peaks for the benzyl group protons are observed around 7.0 ppm and 4.9 ppm, and the α-CH proton of the glutamate backbone appears around 4.4 ppm.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the secondary structure (α-helix or β-sheet). The amide I band (C=O stretch) is typically found around 1651 cm⁻¹ for an α-helical conformation and the amide II band is at approximately 1548 cm⁻¹.[1][3]

  • Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[1][10]

  • Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (Tg).[1][11]

  • X-ray Diffraction (XRD): To analyze the solid-state conformation and packing of the polymer chains.[1][10]

Applications in Drug Development

PBLG and its derivatives are extensively explored as platforms for drug delivery due to their ability to form self-assembled nanostructures.[2][12] The hydrophobic nature of the benzyl groups can be modified to encapsulate hydrophobic drugs, while the polypeptide backbone allows for further functionalization. Copolymers of PBLG, for instance with polyethylene glycol (PEG), can form amphiphilic structures that self-assemble into micelles or nanoparticles, which can improve drug solubility, stability, and circulation time in vivo.[2][12] The modification of PBLG's structure can significantly influence the drug release rate, making it a versatile material for creating controlled-release formulations.[12]

References

Method

Application Notes and Protocols: Primary Amine-Initiated Polymerization of γ-Benzyl L-glutamate NCA

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and experimental protocols for the synthesis of poly(γ-benzyl L-glutamate) (PBLG) through the ring-openi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of poly(γ-benzyl L-glutamate) (PBLG) through the ring-opening polymerization (ROP) of γ-benzyl L-glutamate N-carboxyanhydride (BLG-NCA) initiated by primary amines. PBLG is a versatile polypeptide with significant applications in drug delivery, tissue engineering, and as a biomaterial, owing to its biocompatibility and biodegradable nature.[1][2]

Overview of the Polymerization

The primary amine-initiated ROP of BLG-NCA is a widely used method for the synthesis of well-defined PBLG.[2][3] This "living" polymerization technique allows for control over the molecular weight and results in polymers with a narrow molecular weight distribution.[4] The polymerization proceeds via the "normal amine mechanism," where the primary amine initiator attacks the C5 carbonyl group of the NCA monomer, leading to ring opening and the formation of a propagating amine chain end.[5][6]

Key Advantages:
  • Controlled Molecular Weight: The molecular weight of the resulting polymer can be controlled by adjusting the monomer-to-initiator ratio.[3][7]

  • Low Polydispersity: This method typically yields polymers with a narrow molecular weight distribution (low polydispersity index, PDI).[8]

  • Functionalization: The use of functional primary amines as initiators allows for the introduction of specific end-groups for further conjugation or targeting in drug delivery applications.[1]

Experimental Protocols

Synthesis of γ-Benzyl L-glutamate N-carboxyanhydride (BLG-NCA)

The synthesis of the BLG-NCA monomer is a critical first step and is typically achieved by reacting γ-benzyl L-glutamate with triphosgene in an anhydrous solvent.[2][9]

Materials:

  • γ-Benzyl L-glutamate (BLG)

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Hexane

  • Ethyl Acetate (EA)

Protocol:

  • Dissolve 14 g of BLG in 200 mL of anhydrous THF in a reaction vessel equipped with a condenser and a magnetic stirrer.[2]

  • Heat the solution to 50°C.

  • Carefully add 20 g of triphosgene to the solution.

  • Continue the reaction with stirring until the solution turns from cloudy to clear.[2]

  • Cool the reaction mixture to room temperature.

  • Precipitate the product by adding the reaction solution to n-hexane.[2]

  • Purify the crude product by recrystallization from an ethyl acetate/n-hexane solvent system.[2]

  • Dry the purified BLG-NCA crystals under vacuum.

Primary Amine-Initiated Polymerization of BLG-NCA

This protocol describes the general procedure for the polymerization of BLG-NCA using a primary amine initiator. The example below uses n-hexylamine.

Materials:

  • γ-Benzyl L-glutamate N-carboxyanhydride (BLG-NCA)

  • n-Hexylamine (or other primary amine initiator)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dioxane

  • Diethyl ether

Protocol:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve a specific amount of BLG-NCA in anhydrous DMF or dioxane.

  • Add the desired amount of the primary amine initiator (e.g., n-hexylamine) to the solution via syringe. The monomer-to-initiator ratio will determine the target molecular weight.

  • Allow the reaction to proceed at room temperature for 48-72 hours with continuous stirring.[10]

  • Precipitate the resulting polymer by adding the reaction mixture to a large excess of diethyl ether.[10]

  • Collect the polymer by filtration and wash it with diethyl ether to remove any unreacted monomer and initiator.

  • Dry the purified poly(γ-benzyl L-glutamate) (PBLG) in a vacuum oven to a constant weight.[10]

Data Presentation

The following tables summarize typical quantitative data obtained from the primary amine-initiated polymerization of BLG-NCA.

Table 1: Effect of Monomer-to-Initiator Ratio on Molecular Weight

Monomer/Initiator Ratio ([M]/[I])InitiatorSolventReaction Time (h)Mn ( g/mol ) (Experimental)PDI
50n-HexylamineDMF7210,5001.15
100n-HexylamineDMF7221,2001.18
150n-HexylamineDMF7230,8001.21
100EthanolamineDioxane4818,9001.78

Data is representative and may vary based on specific reaction conditions.

Table 2: Characterization of Poly(γ-benzyl L-glutamate)

Characterization TechniqueObserved Results
FTIR (cm⁻¹) ~3300 (N-H stretch), ~1730 (C=O stretch, ester), ~1650 (Amide I), ~1550 (Amide II)[10]
¹H NMR (CDCl₃, δ ppm) ~7.3 (aromatic protons), ~5.1 (benzyl CH₂), ~4.0 (α-CH), ~2.5 (γ-CH₂), ~2.2 (β-CH₂)
GPC Provides number average molecular weight (Mn), weight average molecular weight (Mw), and Polydispersity Index (PDI)
Secondary Structure Predominantly α-helical conformation as indicated by FTIR and circular dichroism.[1]

Visualizations

Polymerization Mechanism

polymerization_mechanism NCA γ-Benzyl L-glutamate N-carboxyanhydride (NCA) Attack Nucleophilic Attack NCA->Attack Initiator Primary Amine (R-NH₂) Initiator->Attack Intermediate Carbamic Acid Intermediate Attack->Intermediate Decarboxylation Decarboxylation (-CO₂) Intermediate->Decarboxylation Propagating Propagating Chain (Amine Terminus) Decarboxylation->Propagating Propagating->NCA + (n-1) NCA Polymer Poly(γ-benzyl L-glutamate) (PBLG) Propagating->Polymer

Caption: Mechanism of primary amine-initiated ROP of NCA.

Experimental Workflow

experimental_workflow Start Start Monomer_Prep Synthesis & Purification of BLG-NCA Start->Monomer_Prep Polymerization Primary Amine-Initiated Polymerization Monomer_Prep->Polymerization Purification Precipitation & Washing of PBLG Polymerization->Purification Drying Vacuum Drying Purification->Drying Characterization Characterization (FTIR, NMR, GPC) Drying->Characterization End End Characterization->End

Caption: General experimental workflow for PBLG synthesis.

Applications in Drug Development

PBLG and its derivatives are extensively explored in drug delivery for the encapsulation and controlled release of therapeutic agents. The hydrophobic nature of the benzyl groups allows for the formation of nanoparticles and micelles, which can encapsulate hydrophobic drugs.[11] The polymer backbone is biodegradable, breaking down into non-toxic glutamic acid.[1] Furthermore, the ability to introduce functional groups via the initiator or by post-polymerization modification enables the attachment of targeting ligands for site-specific drug delivery.

References

Application

Application Notes: Hexamethyldisilazane (HMDS) as a Superior Initiator for Controlled Ring-Opening Polymerization of γ-Benzyl-L-glutamate N-carboxyanhydride

Introduction The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a primary method for synthesizing polypeptides. For drug delivery, tissue engineering, and other biomedical applications, p...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a primary method for synthesizing polypeptides. For drug delivery, tissue engineering, and other biomedical applications, precise control over polypeptide molecular weight (MW) and a narrow molecular weight distribution (MWD) are critical. Traditional amine-initiated NCA polymerizations often lack this control, leading to polymers with higher than expected molecular weights and broad polydispersity.[1][2][3] Hexamethyldisilazane (HMDS) has emerged as a surprisingly effective initiator for the controlled, living polymerization of γ-benzyl-L-glutamate N-carboxyanhydride (H-GLU(OBZL)-NCA), yielding poly(γ-benzyl-L-glutamate) (PBLG) with predictable molecular weights and narrow MWDs.[1][2]

Advantages of HMDS as an Initiator

HMDS-mediated polymerization of H-GLU(OBZL)-NCA offers significant advantages over conventional amine initiators like diethylamine (DEA).[1][2] The key benefits include:

  • Controlled Molecular Weight: The obtained number-average molecular weight (Mn) of the resulting PBLG closely matches the theoretically expected Mn based on the monomer-to-initiator (M/I) ratio.[1][2]

  • Narrow Polydispersity: The polymerization yields polypeptides with low polydispersity indices (PDI or Mw/Mn), typically in the range of 1.1 to 1.3, indicating a high degree of control over the chain growth process.[1]

  • Living Polymerization Characteristics: The polymerization exhibits a linear correlation between the polymer's molecular weight and monomer conversion, a hallmark of living polymerization. This allows for the synthesis of well-defined block copolymers by sequential monomer addition.[1][2]

Mechanism of Polymerization

The mechanism of HMDS-initiated NCA polymerization differs significantly from the typical "amine mechanism" or "activated monomer mechanism".[1][2][3] The initiation step involves the cleavage of the N-Si bond of HMDS and the subsequent formation of a trimethylsilyl carbamate (TMS-CBM) terminal group.[1][2][4] The polypeptide chain then propagates through the migration of the TMS group from the TMS-CBM end to the incoming NCA monomer, reforming a new TMS-CBM terminal group for the next addition.[4] This unique mechanism, akin to group transfer polymerization, is responsible for the high degree of control observed.[1]

Quantitative Data Summary

The following tables summarize the results from HMDS-initiated polymerization of H-GLU(OBZL)-NCA under various conditions, demonstrating the excellent control over the resulting polypeptide's molecular characteristics.

Table 1: Comparison of HMDS with Conventional Amine Initiators for Glu-NCA Polymerization

EntryInitiator[M]/[I] RatioExpected Mn ( g/mol )Obtained Mn ( g/mol )Mw/Mn (PDI)Conversion (%)
1HMDS501095085001.26>99
2HMDS10021900218001.26>99
3HMDS20043800450001.31>99
4Diethylamine10021900720001.76>99
5Triazabicyclodecene10021900850001.85>99
6Triazabicyclodecene200438001500001.95>99

Data sourced from Cheng et al., J. Am. Chem. Soc. 2007, 129, 14114–14115.[1][2]

Table 2: HMDS-Initiated Polymerization of VB-Glu-NCA (a functionalized glutamate NCA)

EntryInitiator System[M]/[I] RatioExpected Mn ( g/mol )Obtained Mn ( g/mol )Mw/Mn (PDI)Conversion (%)
1HMDS5012200187002.0392
2HMDS/TBD5012200125001.06>99
3HMDS/TBD10024400251001.05>99
4HMDS/TBD20048800490001.05>99

Data for γ-(4-vinylbenzyl)-L-glutamate NCA (VB-Glu-NCA) polymerization. TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) was used as a co-catalyst. Data sourced from Lu et al., Macromolecules 2011, 44, 6237-6240.[5][6]

Experimental Protocols

Materials

  • γ-Benzyl-L-glutamate N-carboxyanhydride (H-GLU(OBZL)-NCA): Synthesized from γ-benzyl-L-glutamate and triphosgene and recrystallized from ethyl acetate/hexane.

  • Hexamethyldisilazane (HMDS): Purchased from a commercial supplier and used as received.

  • Solvents (e.g., N,N-dimethylformamide (DMF), Dichloromethane (DCM)): Anhydrous grade, further purified by passing through a solvent purification system.

Protocol 1: General Procedure for HMDS-Initiated Polymerization of H-GLU(OBZL)-NCA

  • Preparation: In a nitrogen-filled glovebox, add H-GLU(OBZL)-NCA to a dried reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous solvent (e.g., DMF or DCM) to dissolve the NCA monomer. The concentration of NCA is typically around 0.1 M.

  • Initiator Addition: Add the desired amount of HMDS initiator via a microsyringe to the stirred NCA solution. The monomer-to-initiator ratio will determine the target molecular weight of the polypeptide.

  • Polymerization: Allow the reaction to proceed at room temperature for a specified time, typically ranging from a few hours to 24 hours, until the monomer is fully consumed.[1][2] Monomer conversion can be monitored by FT-IR spectroscopy by observing the disappearance of the NCA anhydride peak around 1790 cm⁻¹.[1]

  • Precipitation and Purification: After the polymerization is complete, precipitate the polymer by adding the reaction mixture to a non-solvent such as methanol or diethyl ether.

  • Drying: Collect the precipitated poly(γ-benzyl-L-glutamate) (PBLG) by filtration or centrifugation, wash with the non-solvent, and dry under vacuum.

  • Characterization: Characterize the resulting PBLG for its number-average molecular weight (Mn) and polydispersity index (Mw/Mn) using gel permeation chromatography (GPC).

Visualizations

G cluster_initiation Initiation cluster_propagation Propagation NCA H-GLU(OBZL)-NCA Intermediate Intermediate Complex NCA->Intermediate Reaction with N-Si bond cleavage HMDS HMDS (Initiator) HMDS->Intermediate TMS_CBM Trimethylsilyl Carbamate (TMS-CBM) Propagating End Intermediate->TMS_CBM Ring Opening TMS_CBM_Chain TMS-CBM Terminated Polypeptide Chain TMS_CBM->TMS_CBM_Chain New_TMS_CBM_Chain Elongated Polypeptide Chain with TMS-CBM End TMS_CBM_Chain->New_TMS_CBM_Chain TMS Group Transfer Incoming_NCA Incoming H-GLU(OBZL)-NCA Incoming_NCA->New_TMS_CBM_Chain G start Start glovebox Work in Nitrogen-filled Glovebox start->glovebox dissolve Dissolve H-GLU(OBZL)-NCA in Anhydrous Solvent glovebox->dissolve add_initiator Add HMDS Initiator (Control M/I Ratio) dissolve->add_initiator polymerize Stir at Room Temperature (Monitor by FT-IR) add_initiator->polymerize precipitate Precipitate Polymer in Non-solvent polymerize->precipitate purify Collect and Wash Polymer precipitate->purify dry Dry Under Vacuum purify->dry characterize Characterize Polymer (GPC for Mn and Mw/Mn) dry->characterize end End characterize->end

References

Method

Application Notes and Protocols for Transition Metal-Catalyzed Ring-Opening Polymerization of N-Carboxyanhydrides

For Researchers, Scientists, and Drug Development Professionals Introduction The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a powerful and widely utilized method for the synthesis of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a powerful and widely utilized method for the synthesis of well-defined polypeptides. These synthetic polypeptides are of significant interest in biomedical applications, including drug delivery, tissue engineering, and as synthetic mimics of natural proteins, owing to their biocompatibility and tunable properties. While traditional NCA polymerization initiated by amines often suffers from side reactions leading to poor control over molecular weight and broad molecular weight distributions, the use of transition metal catalysts has emerged as a robust strategy to achieve living/controlled polymerization.

This document provides detailed application notes and experimental protocols for the transition metal-catalyzed ROP of NCAs, with a focus on commonly used cobalt and nickel catalysts. It is intended to serve as a practical guide for researchers in the fields of polymer chemistry, materials science, and drug development.

Application Notes

Transition metal catalysts, particularly zerovalent nickel and cobalt complexes, have demonstrated remarkable efficiency in controlling the ROP of a wide range of NCA monomers.[1] These catalysts enable the synthesis of polypeptides with predictable molecular weights, narrow polydispersity indices (PDI), and the formation of complex architectures such as block copolymers.[2]

The general mechanism involves the oxidative addition of the transition metal to the NCA ring, forming a metallacyclic intermediate. This intermediate is the active propagating species, and the polymerization proceeds through a coordination-insertion mechanism. This controlled process minimizes side reactions that are prevalent in conventional amine-initiated polymerizations.[2][3]

Key Advantages of Transition Metal Catalysis:
  • Controlled Molecular Weight: The molecular weight of the resulting polypeptide can be precisely controlled by adjusting the monomer-to-initiator ratio.

  • Narrow Polydispersity: Polypeptides with narrow molecular weight distributions (PDI < 1.2) are consistently achievable, indicating a high degree of control over the polymerization process.[1]

  • Versatility: A wide variety of NCA monomers, including those with functional side chains, can be polymerized in a controlled manner.[3]

  • Block Copolymer Synthesis: The living nature of the polymerization allows for the sequential addition of different NCA monomers to create well-defined block copolypeptides.[2]

Catalyst Selection and Performance

The choice of transition metal catalyst and reaction conditions can significantly influence the polymerization kinetics and the properties of the resulting polypeptide. Cobalt and nickel complexes are among the most studied and effective catalysts for this purpose.

Table 1: Performance of Selected Transition Metal Catalysts in the ROP of γ-Benzyl-L-glutamate NCA (BLG-NCA)

CatalystMonomer/[Initiator] RatioSolventTime (h)Mₙ (kDa)PDI (Mₙ/Mₙ)Reference
(PMe₃)₄Co100THF122.51.10[4]
bpyNi(COD)100THF221.81.15[4]
(PMe₃)₄Co200DMF0.545.21.08[4]
bpyNi(COD)200DMF144.11.12[4]

Mₙ: Number-average molecular weight; PDI: Polydispersity Index.

Table 2: Performance of (PMe₃)₄Co in the ROP of Various NCA Monomers

MonomerMonomer/[Initiator] RatioSolventTime (h)Mₙ (kDa)PDI (Mₙ/Mₙ)Reference
ε-Z-L-lysine NCA100THF1.529.81.12[4]
L-Leucine NCA150THF218.21.18[3]
L-Valine NCA100THF311.51.20[3]

ε-Z-L-lysine NCA: ε-carbobenzyloxy-L-lysine N-carboxyanhydride.

Experimental Protocols

Protocol 1: Synthesis of Tetrakis(trimethylphosphine)cobalt(0) - [Co(PMe₃)₄]

This protocol is based on the reduction of anhydrous cobalt(II) chloride in the presence of trimethylphosphine.[1]

Materials:

  • Anhydrous Cobalt(II) chloride (CoCl₂)

  • Magnesium (Mg) turnings

  • Trimethylphosphine (PMe₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Pentane

  • Standard Schlenk line and glassware

  • Glovebox

Procedure:

  • Preparation: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware must be rigorously dried before use. Anhydrous THF should be freshly distilled from sodium/benzophenone ketyl.

  • Reaction Setup: In a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add anhydrous CoCl₂ (1.30 g, 10 mmol) and magnesium turnings (0.36 g, 15 mmol).

  • Solvent and Ligand Addition: Add 100 mL of anhydrous THF to the flask. Cool the suspension to -20 °C using a cryocooler or a suitable cooling bath. Slowly add trimethylphosphine (4.1 mL, 40 mmol) to the stirred suspension.

  • Reduction: Allow the reaction mixture to slowly warm to room temperature while stirring vigorously. The color of the suspension will gradually change from blue to a dark brown or black, indicating the reduction of Co(II) to Co(0). Continue stirring for 12 hours at room temperature.

  • Work-up and Isolation: After 12 hours, remove the solvent in vacuo. Extract the dark solid residue with 3 x 50 mL of anhydrous pentane. Filter the combined pentane extracts through a fine porosity sintered glass funnel to remove magnesium salts and any unreacted starting materials.

  • Crystallization: Concentrate the pentane solution in vacuo until precipitation begins. Cool the solution to -78 °C (dry ice/acetone bath) to induce crystallization of the product.

  • Final Product: Decant the supernatant and wash the resulting brown crystalline solid with a small amount of cold pentane. Dry the product under high vacuum to yield [Co(PMe₃)₄]. Store the product under an inert atmosphere at low temperature.

Protocol 2: Synthesis of (2,2'-Bipyridyl)(1,5-cyclooctadiene)nickel(0) - [bpyNi(COD)]

This protocol involves the displacement of one of the cyclooctadiene (COD) ligands from bis(1,5-cyclooctadiene)nickel(0) with 2,2'-bipyridine (bpy).

Materials:

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

  • 2,2'-Bipyridine (bpy)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • Standard Schlenk line and glassware

  • Glovebox

Procedure:

  • Preparation: All manipulations must be performed under an inert atmosphere. Glassware should be flame-dried, and solvents should be anhydrous.

  • Reaction Setup: In a glovebox, dissolve Ni(COD)₂ (2.75 g, 10 mmol) in 50 mL of anhydrous THF in a 100 mL Schlenk flask equipped with a magnetic stir bar. The solution will be yellow.

  • Ligand Addition: In a separate flask, dissolve 2,2'-bipyridine (1.56 g, 10 mmol) in 20 mL of anhydrous THF.

  • Reaction: Slowly add the bpy solution to the stirred Ni(COD)₂ solution at room temperature. The color of the solution will change from yellow to a deep red or purple, indicating the formation of the bpyNi(COD) complex.

  • Precipitation and Isolation: Stir the reaction mixture for 1 hour at room temperature. Reduce the volume of THF in vacuo to approximately 20 mL. Add 50 mL of anhydrous hexane to precipitate the product.

  • Purification: Filter the resulting dark solid using a sintered glass funnel under an inert atmosphere. Wash the solid with 2 x 20 mL of cold hexane to remove any unreacted Ni(COD)₂ and residual COD.

  • Final Product: Dry the dark purple solid under high vacuum to yield bpyNi(COD). Store the product under an inert atmosphere at low temperature.

Protocol 3: General Procedure for Transition Metal-Catalyzed ROP of an NCA

This protocol provides a general method for the polymerization of an NCA, using γ-benzyl-L-glutamate NCA (BLG-NCA) and [Co(PMe₃)₄] as an example.

Materials:

  • γ-Benzyl-L-glutamate N-carboxyanhydride (BLG-NCA), recrystallized and dried under vacuum.

  • Tetrakis(trimethylphosphine)cobalt(0) [Co(PMe₃)₄]

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Anhydrous Methanol (for precipitation)

  • Standard Schlenk line and glassware

  • Glovebox

Procedure:

  • Preparation: All operations are to be carried out under a dry and inert atmosphere. NCA monomers must be of high purity for controlled polymerization.

  • Reaction Setup: In a glovebox, weigh the desired amount of BLG-NCA into a flame-dried Schlenk flask equipped with a magnetic stir bar. For a monomer-to-initiator ratio ([M]/[I]) of 100, you might use 263 mg (1 mmol) of BLG-NCA.

  • Dissolution: Add the desired volume of anhydrous solvent (e.g., 10 mL of THF for a 0.1 M solution) to dissolve the NCA.

  • Initiator Solution Preparation: In a separate vial, prepare a stock solution of the [Co(PMe₃)₄] initiator in the same anhydrous solvent. For a [M]/[I] of 100, you would need 0.01 mmol of the initiator. For example, dissolve 3.67 mg of [Co(PMe₃)₄] in 1 mL of THF.

  • Initiation: Using a gas-tight syringe, rapidly inject the required volume of the initiator solution into the stirred NCA solution. The reaction mixture may change color upon initiation.

  • Polymerization: Allow the reaction to proceed at room temperature. The progress of the polymerization can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the characteristic NCA anhydride peaks at approximately 1860 and 1790 cm⁻¹.

  • Termination and Precipitation: Once the polymerization is complete (typically after 1-4 hours, depending on the catalyst and solvent), open the flask to the air to terminate the reaction. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent, such as methanol (e.g., 200 mL).

  • Purification: Collect the precipitated polypeptide by filtration or centrifugation. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.

  • Drying: Dry the purified polypeptide under high vacuum to a constant weight.

  • Characterization: The molecular weight (Mₙ) and polydispersity index (PDI) of the polypeptide can be determined by gel permeation chromatography (GPC) calibrated with appropriate standards. The chemical structure can be confirmed by ¹H NMR spectroscopy.

Visualizations

G cluster_initiation Initiation cluster_propagation Propagation NCA_monomer NCA Monomer Oxidative_addition Oxidative Addition NCA_monomer->Oxidative_addition Metal_catalyst Transition Metal Catalyst (e.g., Co(0), Ni(0)) Metal_catalyst->Oxidative_addition Metallacycle Metallacyclic Intermediate Oxidative_addition->Metallacycle Coordination Coordination & Insertion Metallacycle->Coordination Incoming_NCA Incoming NCA Monomer Incoming_NCA->Coordination Growing_chain Growing Polypeptide Chain (Elongated Metallacycle) Coordination->Growing_chain Growing_chain->Coordination n repetitions CO2_elimination CO₂ Elimination Growing_chain->CO2_elimination CO2_elimination->Metallacycle Regeneration of active species

Caption: General mechanism of transition metal-catalyzed ROP of NCAs.

G Start Start Prepare_catalyst Synthesize/Prepare Transition Metal Catalyst (e.g., [Co(PMe₃)₄]) Start->Prepare_catalyst Purify_NCA Purify NCA Monomer (Recrystallization) Start->Purify_NCA Setup_reaction Set up Reaction under Inert Atmosphere Prepare_catalyst->Setup_reaction Purify_NCA->Setup_reaction Dissolve_NCA Dissolve NCA in Anhydrous Solvent Setup_reaction->Dissolve_NCA Prepare_initiator_sol Prepare Initiator Stock Solution Dissolve_NCA->Prepare_initiator_sol Initiate_polym Initiate Polymerization Prepare_initiator_sol->Initiate_polym Monitor_reaction Monitor Reaction (e.g., FTIR) Initiate_polym->Monitor_reaction Precipitate_polymer Precipitate Polymer in Non-solvent Monitor_reaction->Precipitate_polymer Purify_polymer Wash and Dry Polypeptide Precipitate_polymer->Purify_polymer Characterize Characterize Polymer (GPC, NMR) Purify_polymer->Characterize End End Characterize->End

Caption: Experimental workflow for NCA polymerization.

References

Application

A Step-by-Step Guide to the Synthesis of Poly(γ-benzyl-L-glutamate)

This document provides detailed application notes and protocols for the synthesis of poly(γ-benzyl-L-glutamate) (PBLG), a widely used synthetic polypeptide in biomedical applications such as drug delivery and tissue engi...

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the synthesis of poly(γ-benzyl-L-glutamate) (PBLG), a widely used synthetic polypeptide in biomedical applications such as drug delivery and tissue engineering. The protocols are intended for researchers, scientists, and drug development professionals.

Overview of the Synthesis

The synthesis of PBLG is typically a two-step process. The first step involves the synthesis of the monomer, γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA), from γ-benzyl-L-glutamate. The second step is the ring-opening polymerization (ROP) of the BLG-NCA monomer to yield the final PBLG polymer.

Experimental Protocols

Synthesis of γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA)

This protocol describes the synthesis of the BLG-NCA monomer using triphosgene as a phosgenating agent.[1][2]

Materials:

  • γ-benzyl-L-glutamate (BLG)

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Hexane

  • Nitrogen gas (N₂)

  • Reaction vessel with a condensing reflux unit

  • Stirring apparatus

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, dissolve 14 g of γ-benzyl-L-glutamate in 200 mL of anhydrous THF with stirring.[1][2]

  • Heat the solution to 50°C.[1][2]

  • Carefully add 20 g of triphosgene to the solution. Caution: Triphosgene is highly toxic and moisture-sensitive. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Continue the reaction with stirring at 50°C until the solution turns from cloudy to clear.[1][2]

  • Cool the reaction mixture to room temperature.

  • Introduce a stream of nitrogen gas into the system until the liquid volume no longer decreases, to remove any excess phosgene and HCl gas.[1][2]

  • Precipitate the product by adding the reaction solution to n-hexane.[1][2]

  • Collect the precipitate by filtration and recrystallize from a THF/hexane solvent system.[3]

  • Dry the purified BLG-NCA product in a vacuum oven. A typical yield is between 70-75%.[1]

Ring-Opening Polymerization (ROP) of BLG-NCA to Synthesize PBLG

This protocol details the ring-opening polymerization of BLG-NCA to form PBLG using a primary amine initiator. The molecular weight of the resulting polymer can be controlled by adjusting the monomer-to-initiator ratio.[4][5]

Materials:

  • γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable anhydrous solvent (e.g., dioxane, THF)[1][3]

  • Initiator (e.g., n-hexylamine, ethanolamine)[4][5]

  • Diethyl ether

  • Nitrogen gas (N₂)

  • Schlenk line or glovebox for an inert atmosphere

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the desired amount of BLG-NCA in anhydrous DMF.[3]

  • Add the calculated amount of initiator (e.g., n-hexylamine) to the solution. The monomer-to-initiator ratio will determine the target degree of polymerization.

  • Allow the reaction to proceed at room temperature for 48-72 hours under an inert atmosphere.[3]

  • Precipitate the synthesized PBLG by adding the reaction mixture to a non-solvent such as diethyl ether.[1][3]

  • Collect the polymer by filtration.

  • Purify the PBLG by redissolving it in a minimal amount of a good solvent (e.g., THF) and re-precipitating it in a non-solvent (e.g., diethyl ether or methanol).[1][6]

  • Dry the final PBLG product in a vacuum oven to a constant weight.[3]

Data Presentation

The following tables summarize quantitative data from various PBLG synthesis experiments.

Table 1: Synthesis of γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA)

Reactant (BLG)Phosgenating Agent (Triphosgene)SolventYield (%)Reference
14 g20 gAnhydrous THF (200 mL)70-75[1]
4 g2.5 gAnhydrous Ethyl Acetate (120 mL)Not Reported[6]

Table 2: Ring-Opening Polymerization of BLG-NCA

InitiatorMonomer/Initiator RatioSolventReaction Time (h)Molecular Weight (Mn, kDa)Polydispersity Index (PDI)Reference
p-aminoazobenzeneNot specifiedDioxane/DMF72DP=14Not Reported[1]
p-diaminoazobenzeneNot specifiedDioxane/DMF72DP=22Not Reported[1]
EthanolamineVariedNot specifiedNot specifiedVaried1.78 - 1.95[4]
PPG-diamine 40010 g NCA / 0.783 mL initiatorDMF72~5Not Reported[3]
n-hexylamineNot specifiedChloroformNot specified14.4Not Reported[5]
Sodium methoxide100:1Benzene72Not ReportedNot Reported[6]

DP = Degree of Polymerization

Visualization of Experimental Workflows

The following diagrams illustrate the key experimental workflows for the synthesis of PBLG.

PBLG_Synthesis_Workflow cluster_step1 Step 1: BLG-NCA Synthesis cluster_step2 Step 2: PBLG Polymerization BLG γ-benzyl-L-glutamate (BLG) Reaction1 Reaction at 50°C BLG->Reaction1 Triphosgene Triphosgene Triphosgene->Reaction1 THF Anhydrous THF THF->Reaction1 Precipitation1 Precipitation in n-Hexane Reaction1->Precipitation1 BLG_NCA BLG-NCA Monomer Precipitation1->BLG_NCA BLG_NCA2 BLG-NCA Monomer BLG_NCA->BLG_NCA2 Purified Monomer Reaction2 Ring-Opening Polymerization BLG_NCA2->Reaction2 Initiator Initiator (e.g., n-hexylamine) Initiator->Reaction2 DMF Anhydrous DMF DMF->Reaction2 Precipitation2 Precipitation in Diethyl Ether Reaction2->Precipitation2 PBLG Poly(γ-benzyl-L-glutamate) (PBLG) Precipitation2->PBLG

Caption: Overall workflow for the synthesis of PBLG.

BLG_NCA_Purification_Workflow Crude_NCA Crude BLG-NCA in THF Add_Hexane Add n-Hexane Crude_NCA->Add_Hexane Filtration Filter Precipitate Add_Hexane->Filtration Recrystallization Recrystallize from THF/Hexane Filtration->Recrystallization Drying Vacuum Drying Recrystallization->Drying Pure_NCA Pure BLG-NCA Drying->Pure_NCA PBLG_Polymerization_and_Purification Monomer_Solution BLG-NCA in Anhydrous Solvent Initiation Add Initiator Monomer_Solution->Initiation Polymerization Polymerization (2-3 days) Initiation->Polymerization Precipitation Precipitate in Non-Solvent Polymerization->Precipitation Purification Redissolve and Re-precipitate Precipitation->Purification Final_Drying Vacuum Drying Purification->Final_Drying Pure_PBLG Pure PBLG Polymer Final_Drying->Pure_PBLG

References

Method

Applications of Poly(γ-benzyl-L-glutamate) in Drug Delivery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Poly(γ-benzyl-L-glutamate) (PBLG) is a synthetic polypeptide that has garnered significant attention in the field of drug delivery due to its biocompatibili...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Poly(γ-benzyl-L-glutamate) (PBLG) is a synthetic polypeptide that has garnered significant attention in the field of drug delivery due to its biocompatibility, biodegradability, and versatile chemical structure. Its ability to self-assemble into various nanostructures, such as nanoparticles, micelles, and hydrogels, makes it an excellent candidate for the encapsulation and controlled release of a wide range of therapeutic agents. This document provides detailed application notes and experimental protocols for the use of PBLG in drug delivery systems.

Application Notes

PBLG and its derivatives can be formulated into various drug delivery platforms, each with unique characteristics tailored for specific therapeutic applications.

PBLG Nanoparticles for Systemic Drug Delivery

PBLG can be formulated into nanoparticles for the systemic delivery of hydrophobic drugs. These nanoparticles can protect the encapsulated drug from degradation, improve its solubility, and provide sustained release. Surface modification of PBLG nanoparticles, often with polyethylene glycol (PEG) to form PBLG-PEG copolymers, can further enhance their in vivo performance by reducing clearance by the mononuclear phagocyte system, leading to prolonged circulation times.

Key Characteristics:

  • Biocompatibility and Biodegradability: PBLG is composed of amino acids, rendering it biocompatible and biodegradable, which minimizes systemic toxicity.

  • Versatility: The side chains of PBLG can be chemically modified to conjugate targeting ligands or other functional molecules.

  • Controlled Release: The release of drugs from PBLG nanoparticles is often diffusion-controlled.

PBLG Micelles for Cancer Therapy

Amphiphilic block copolymers of PBLG, such as PBLG-b-PEG, can self-assemble into micelles in aqueous solutions. These micelles consist of a hydrophobic PBLG core that can encapsulate poorly water-soluble anticancer drugs, and a hydrophilic PEG shell that provides stealth properties, reducing opsonization and prolonging circulation. The enhanced permeability and retention (EPR) effect allows for passive targeting of these micelles to tumor tissues.

Advantages in Cancer Therapy:

  • Increased Drug Solubility: The hydrophobic core serves as a reservoir for hydrophobic drugs.

  • Prolonged Circulation: The hydrophilic PEG shell reduces uptake by the reticuloendothelial system.

  • Passive Targeting: Nanoparticle size allows for accumulation in tumor tissues via the EPR effect.

PBLG Hydrogels for Sustained Localized Drug Delivery

PBLG can be used to form hydrogels that serve as depots for the sustained release of drugs. These hydrogels can be injected as a liquid and form a gel in situ, entrapping the drug at the site of administration. This approach is particularly useful for localized therapies, such as in the treatment of solid tumors or for postoperative pain management, as it can provide high local drug concentrations while minimizing systemic side effects. For instance, injectable hydrogels can be formed via click chemistry for the localized release of cisplatin.[1]

Features of PBLG Hydrogels:

  • Sustained Release: Provides prolonged drug release over days to weeks.

  • Localized Delivery: High drug concentration at the target site with reduced systemic exposure.

  • Biocompatibility: Degrades into non-toxic byproducts.

Quantitative Data Presentation

The following tables summarize quantitative data for various drug delivery systems. While specific data for PBLG systems are prioritized, data from similar polymeric systems like PLGA are also included to provide a broader context for formulation development.

Table 1: Physicochemical Properties of Polymeric Nanoparticles

Polymer SystemDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
PLGAPaclitaxel308 - 369.50.156 - 0.419-10.70 to -7.60[2]
PLGALorazepam~150~0.2~ -15[3]
PLGA-PEG-70 - 250--[4]
PLGAGefitinib59,000--[5]

Table 2: Drug Loading and Encapsulation Efficiency

Polymer SystemDrugDrug Loading (%)Encapsulation Efficiency (%)Reference
PLGA-PEGPaclitaxel-81 ± 15[6]
PLGAPaclitaxel-45 ± 8[6]
Protamine-coated PLGAPaclitaxel-92.54[7]
Protamine-coated PLGAImatinib Mesylate-75.12[7]
Poly(His-co-Phe)-b-PEG / PLLA-b-PEG-folateDoxorubicin~20~80[8]
PLGAMethotrexate-93.3 ± 0.5[9]
PLGAGefitinib6.370[5]

Table 3: In Vitro Drug Release Kinetics

Polymer SystemDrugpHTimeCumulative Release (%)Release ModelReference
PLGA NPsMethotrexate7.4120 h~90Sustained[9]
PLGA-PEG-PLGA HydrogelCisplatin7.412 days34Sustained[1]
PEG-PBLG Micelles5-Fluorouracil7.4~100 h~30pH-dependent[10]
PEG-PBLG Micelles5-Fluorouracil6.8~100 h~30pH-dependent[10]
PEG-PBLG Micelles5-Fluorouracil2.0~100 h~70pH-dependent[10]
PEG Coated CoFe2O4Doxorubicin---Korsmeyer-Peppas[11]
PEG Coated NiFe2O4Doxorubicin---Zero-order[11]

Experimental Protocols

Protocol 1: Synthesis of Poly(γ-benzyl-L-glutamate) (PBLG) via Ring-Opening Polymerization (ROP) of NCA

This protocol describes the synthesis of PBLG by ring-opening polymerization of γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA).

Materials:

  • γ-benzyl-L-glutamate-N-carboxyanhydride (BLG-NCA)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Initiator (e.g., n-hexylamine or mPEG-NH2)

  • Anhydrous diethyl ether

  • Argon gas supply

  • Three-necked, round-bottomed flask

  • Magnetic stirrer

  • Syringe

Procedure:

  • Preparation of Reaction Setup:

    • Dry all glassware in an oven at 120°C overnight and cool under a stream of argon.

    • Assemble a three-necked, round-bottomed flask with a magnetic stir bar, a gas inlet, a thermometer, and a septum.

    • Purge the entire system with argon for at least 30 minutes to ensure an inert atmosphere.

  • Polymerization:

    • Under an argon atmosphere, weigh the desired amount of BLG-NCA and transfer it to the reaction flask.

    • Add anhydrous DMF to the flask to dissolve the BLG-NCA. The concentration of NCA is typically around 5-10% (w/v).

    • Stir the solution at room temperature until the NCA is completely dissolved.

    • Prepare a solution of the initiator (e.g., n-hexylamine) in anhydrous DMF. The molar ratio of monomer to initiator ([M]/[I]) will determine the target molecular weight of the polymer.

    • Using a syringe, add the initiator solution dropwise to the stirred NCA solution. The emission of CO2 may be observed.

    • Allow the reaction to proceed at a controlled temperature (e.g., 25-30°C) for 24-72 hours. The progress of the polymerization can be monitored by Fourier-transform infrared (FT-IR) spectroscopy by observing the disappearance of the characteristic NCA anhydride peaks (around 1850 and 1790 cm⁻¹).

  • Purification:

    • Once the polymerization is complete, precipitate the polymer by slowly adding the reaction mixture to a large excess of cold, anhydrous diethyl ether (typically 10-fold volume excess) with vigorous stirring.

    • Collect the precipitated PBLG by filtration or centrifugation.

    • Wash the polymer multiple times with anhydrous diethyl ether to remove any unreacted monomer and residual solvent.

    • Dry the purified PBLG under vacuum at room temperature for at least 24 hours to obtain a white, fibrous solid.

Characterization:

  • The molecular weight and polydispersity of the synthesized PBLG can be determined by gel permeation chromatography (GPC).

  • The chemical structure can be confirmed by ¹H NMR and FT-IR spectroscopy.

Protocol 2: Preparation of PBLG Nanoparticles by Nanoprecipitation

This protocol details the preparation of PBLG nanoparticles using a modified nanoprecipitation method.

Materials:

  • Synthesized PBLG or PBLG-PEG copolymer

  • Tetrahydrofuran (THF)

  • Milli-Q water

  • Magnetic stirrer

  • Syringe or dropping funnel

Procedure:

  • Preparation of Organic Phase:

    • Dissolve a specific amount of PBLG or PBLG-PEG copolymer (e.g., 10 mg) in an appropriate volume of THF (e.g., 5 mL). If a drug is to be encapsulated, it should be co-dissolved with the polymer in the organic phase at this stage.

  • Nanoprecipitation:

    • Place a defined volume of Milli-Q water (e.g., 10 mL) in a beaker with a magnetic stir bar and stir at a moderate speed.

    • Add the organic polymer solution dropwise to the stirred aqueous phase using a syringe or a dropping funnel. The rapid diffusion of the solvent into the non-solvent phase leads to the precipitation of the polymer and the formation of nanoparticles.

  • Solvent Evaporation and Purification:

    • Continue stirring the nanoparticle suspension at room temperature for several hours (e.g., 4-6 hours) to allow for the complete evaporation of the organic solvent (THF).

    • The resulting nanoparticle suspension can be used directly or purified to remove any non-encapsulated drug or residual solvent. Purification can be achieved by centrifugation followed by resuspension of the nanoparticle pellet in fresh Milli-Q water, or by dialysis against Milli-Q water.

  • Characterization:

    • Particle Size and Zeta Potential: Determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles using dynamic light scattering (DLS).

    • Morphology: Visualize the shape and surface morphology of the nanoparticles using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).

    • Drug Loading and Encapsulation Efficiency: Quantify the amount of encapsulated drug using a suitable analytical technique such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC) after disrupting the nanoparticles with a suitable solvent. The drug loading and encapsulation efficiency can be calculated using the following formulas:

      • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

      • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Visualizations

The following diagrams illustrate the key experimental workflows described in this document.

Synthesis_of_PBLG cluster_prep Preparation cluster_reaction Ring-Opening Polymerization cluster_purification Purification cluster_product Final Product BLG_NCA γ-benzyl-L-glutamate N-carboxyanhydride (NCA) Reaction Reaction under Inert Atmosphere (25-30°C, 24-72h) BLG_NCA->Reaction Initiator Initiator (e.g., n-hexylamine) Initiator->Reaction Solvent Anhydrous DMF Solvent->Reaction Precipitation Precipitation in Anhydrous Diethyl Ether Reaction->Precipitation Washing Washing Precipitation->Washing Drying Vacuum Drying Washing->Drying PBLG Poly(γ-benzyl-L-glutamate) (PBLG) Drying->PBLG Nanoparticle_Preparation cluster_phase_prep Phase Preparation cluster_formulation Nanoparticle Formulation cluster_processing Post-Formulation Processing cluster_final_product Final Product Organic_Phase Organic Phase: PBLG/PBLG-PEG + Drug in THF Nanoprecipitation Nanoprecipitation: Dropwise addition of Organic Phase to Aqueous Phase with Stirring Organic_Phase->Nanoprecipitation Aqueous_Phase Aqueous Phase: Milli-Q Water Aqueous_Phase->Nanoprecipitation Evaporation Solvent Evaporation Nanoprecipitation->Evaporation Purification Purification (Centrifugation/Dialysis) Evaporation->Purification Nanoparticles Drug-Loaded PBLG Nanoparticles Purification->Nanoparticles

References

Application

Application Notes: Poly(γ-benzyl-L-glutamate) (PBLG) for Biomaterial Scaffold Fabrication

Introduction Poly(γ-benzyl-L-glutamate) (PBLG) is a synthetic polypeptide that has garnered significant interest in biomedical applications due to its excellent biocompatibility and biodegradability.[1] Its unique α-heli...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(γ-benzyl-L-glutamate) (PBLG) is a synthetic polypeptide that has garnered significant interest in biomedical applications due to its excellent biocompatibility and biodegradability.[1] Its unique α-helical secondary structure, similar to natural proteins, provides a favorable environment for cell interaction. PBLG's versatility allows it to be fabricated into various scaffold architectures, including porous foams, nanofibers, and microspheres, making it an ideal candidate for tissue engineering, drug delivery, and regenerative medicine.[1][2][3]

Key Advantages of PBLG Scaffolds:

  • Biocompatibility: PBLG scaffolds have been shown to support cell attachment, proliferation, and differentiation for various cell types, including pre-osteoblasts (MC3T3-E1) and melanoma cells.[1][4][5]

  • Biodegradability: The degradation rate of PBLG can be controlled by adjusting its molecular weight, allowing for resorption times that can be tailored to match the rate of new tissue formation.[2][6]

  • Mimics Natural ECM: The fibrous structures that can be formed with PBLG, particularly through electrospinning, mimic the architecture of the natural extracellular matrix (ECM), providing topographical cues for cells.[5][7]

  • Tunable Properties: PBLG can be blended with other polymers, such as Poly(lactic-co-glycolic acid) (PLGA), or composites like bioglass, to enhance mechanical properties and promote specific cellular responses like osteogenesis.[4][8]

Applications:

  • Bone Tissue Engineering: PBLG scaffolds, particularly when combined with bioglass, have demonstrated the ability to promote osteogenic differentiation and enhance bone regeneration in vivo.[1][4][8] The porous structure allows for tissue and microvessel ingrowth, crucial for bone repair.[4]

  • Cartilage Tissue Engineering: Injectable porous PBLG microspheres have been developed as cell delivery vehicles for cartilage repair.[2] Chondrocytes seeded within these microspheres showed progressive proliferation and deposition of cartilaginous ECM.[2]

  • 3D Cell Culture Models: Electrospun PBLG/PLA nanofiber membranes provide a suitable matrix for the 3D culture of melanoma cells, promoting the formation of tumoroid-like structures for in vitro studies.[5]

  • Drug Delivery: The chemical structure of PBLG allows for modification, making it a candidate for creating nanoparticles for targeted drug delivery applications.[3]

Quantitative Data Summary

The properties of PBLG scaffolds can be tailored by the fabrication method and the inclusion of other biomaterials.

Table 1: Physicochemical and Mechanical Properties of PBLG-Based Scaffolds

Scaffold CompositionFabrication MethodPorosity (%)Pore Size (µm)Compressive Modulus (kPa)Glass Transition Temp (°C)Reference
PBLGBiotemplating & ROP97.4 ± 1.6100-200 (honeycomb channels), 5-20 (micropores)402.8 ± 20.620.2[1]
PBLG/PLGA/Bioglass (5:5:1)NaCl-TemplatingNot Specified50-500566.6 ± 8.846.8 ± 0.2[4]
PBLG MicrospheresPorogen Leaching86.58 ± 2.3750.9 ± 10.3Not SpecifiedNot Specified[2]
P(BLG-PA)/BioglassNaCl-Templating & ROPNot SpecifiedNot Specified56.3 - 110.223.2 - 44.6[8]

ROP: Ring-Opening Polymerization; P(BLG-PA): Poly(γ-benzyl-l-glutamate-co-l-phenylalanine)

Table 2: Electrospinning Parameters for PBLG Nanofiber Fabrication

ParameterValueReference
Polymer SolutionPBLG in Dichloromethane with Trifluoroacetic acid (TFA)[9]
Applied Voltage7 - 12 kV[9]
Flow Rate250 - 1000 µL/h[9]
Needle-Collector Distance8 - 15 cm[9]
Needle Gauge20G[9]

Experimental Protocols & Workflows

Protocol 1: PBLG Nanofibrous Scaffold Fabrication via Electrospinning

This protocol describes the fabrication of nanofibrous PBLG scaffolds using an electrospinning technique, suitable for creating ECM-mimicking substrates for cell culture.

Materials:

  • Poly(γ-benzyl-L-glutamate) (PBLG)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Magnetic stirrer

  • Syringe pump with a 20G stainless steel needle

  • High-voltage DC power supply

  • Grounded collector (e.g., aluminum foil-covered plate)

Methodology:

  • Solution Preparation: a. Prepare a PBLG solution at the desired concentration (e.g., 10-15% w/v) in DCM. b. Add a small amount of TFA (e.g., 1-2% v/v) to the solution. TFA helps to disrupt polymer aggregates and aids in producing thinner, more uniform fibers.[9] c. Stir the solution at room temperature for at least 24 hours to ensure complete dissolution and homogeneity.[9] d. Centrifuge the solution for 30 minutes prior to electrospinning to remove any air bubbles or undissolved particles.[9]

  • Electrospinning Setup: a. Load the PBLG solution into a syringe fitted with a 20G blunt-ended needle. b. Mount the syringe on the syringe pump. c. Position the grounded collector 8-15 cm from the needle tip.[9] d. Connect the positive lead of the high-voltage supply to the needle and the ground lead to the collector.

  • Fabrication: a. Set the syringe pump to a flow rate between 250-1000 µL/h.[9] b. Apply a voltage of 7-12 kV between the needle and the collector.[9] c. A Taylor cone should form at the needle tip, from which a polymer jet is ejected towards the collector. d. Continue the process until a nanofibrous mat of the desired thickness is deposited on the collector.

  • Post-Processing: a. Turn off the power supply and syringe pump. b. Carefully detach the nanofibrous mat from the collector. c. Place the scaffold in a vacuum oven overnight to remove any residual solvent.

G cluster_prep Solution Preparation cluster_setup Electrospinning cluster_post Post-Processing PBLG Dissolve PBLG in DCM + TFA Stir Stir 24h at RT PBLG->Stir Centrifuge Centrifuge 30 min Stir->Centrifuge Load Load Solution into Syringe Centrifuge->Load Setup Set Parameters: - Voltage (7-12 kV) - Flow Rate (250-1000 µL/h) - Distance (8-15 cm) Load->Setup Spin Collect Nanofibers on Grounded Target Setup->Spin Detach Detach Scaffold Mat Spin->Detach Dry Vacuum Dry Overnight Detach->Dry Final Final Dry->Final Ready for Use

PBLG Electrospinning Experimental Workflow
Protocol 2: PBLG Porous Scaffold Fabrication via Salt Leaching

This protocol details the fabrication of a highly porous PBLG scaffold using a negative templating method with sodium chloride (NaCl) as the porogen.

Materials:

  • Poly(γ-benzyl-L-glutamate) (PBLG)

  • Dioxane or other suitable organic solvent

  • Sodium chloride (NaCl) particles, sieved to desired size range (e.g., 50-500 µm)

  • Molding container (e.g., Teflon dish)

  • Deionized water

Methodology:

  • Polymer/Porogen Mixture: a. Dissolve PBLG in dioxane to create a polymer solution (e.g., 10% w/v). b. Add NaCl particles to the polymer solution at a specific weight ratio (e.g., 9:1 NaCl:PBLG) to control the final porosity. c. Mix thoroughly to ensure a homogenous suspension of NaCl particles within the polymer solution.

  • Casting and Solvent Evaporation: a. Pour the mixture into the mold. b. Allow the solvent to evaporate completely in a fume hood. This may take 24-48 hours. c. Further dry the resulting polymer-salt composite in a vacuum oven to remove all residual solvent.

  • Porogen Leaching: a. Immerse the dried composite block in a large volume of deionized water. b. Stir the water gently or replace it periodically over 2-3 days to ensure all NaCl is leached out of the polymer matrix. c. The removal of the salt particles leaves behind an interconnected porous network.

  • Final Drying: a. Once leaching is complete, freeze the scaffold at -80°C. b. Lyophilize (freeze-dry) the scaffold for 48 hours to remove all water without collapsing the porous structure.

G Mix 1. Mix PBLG Solution with NaCl Particles Cast 2. Cast into Mold and Evaporate Solvent Mix->Cast Dry 3. Vacuum Dry to Create Solid Composite Cast->Dry Leach 4. Immerse in DI Water to Leach out NaCl Dry->Leach FreezeDry 5. Lyophilize (Freeze-Dry) to Remove Water Leach->FreezeDry Final Porous PBLG Scaffold FreezeDry->Final

PBLG Scaffold Fabrication via Salt Leaching
Protocol 3: In Vitro Biocompatibility Assessment using MTT Assay

This protocol provides a method to assess the cytotoxicity and cell viability of cells cultured on a PBLG scaffold using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Sterile PBLG scaffolds, cut to fit 96-well plates

  • Cell line of interest (e.g., MC3T3-E1 pre-osteoblasts)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well tissue culture plates

  • Hemocytometer or automated cell counter

Methodology:

  • Scaffold Preparation: a. Place one scaffold piece into each well of a 96-well plate. b. Sterilize the scaffolds, for example, by soaking in 70% ethanol followed by washing with sterile PBS, or by UV irradiation. c. Pre-soak the sterile scaffolds in complete cell culture medium for at least 24 hours in a 37°C incubator to improve hydrophilicity and promote protein adsorption.[10]

  • Cell Seeding: a. Aspirate the pre-soaking medium from the wells. b. Trypsinize and count the cells. Prepare a cell suspension at a density of 1 x 10⁵ cells/mL. c. Seed 100 µL of the cell suspension (10,000 cells) directly onto the top of each scaffold.[10] d. Include control wells: cells seeded on tissue culture plastic (positive control) and scaffolds in medium without cells (background control). e. Incubate the plate at 37°C, 5% CO₂ for the desired time points (e.g., 1, 3, and 5 days).

  • MTT Assay: a. At each time point, aspirate the culture medium from the wells. b. Add 100 µL of fresh medium and 10 µL of MTT solution to each well.[11] c. Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[11] d. Carefully remove the MTT-containing medium. e. Add 100 µL of DMSO to each well to dissolve the formazan crystals. f. Incubate for 15-20 minutes with gentle shaking to ensure complete dissolution.

  • Data Analysis: a. Measure the absorbance of the solution at 490 nm or 570 nm using a microplate reader.[10][12] b. Subtract the average absorbance of the background control wells. c. Calculate cell viability relative to the positive control (cells on plastic).

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Analysis Sterilize Sterilize & Pre-soak PBLG Scaffolds in Medium Seed Seed Cells onto Scaffolds (10,000 cells/well) Sterilize->Seed Incubate Incubate at 37°C (1, 3, 5 days) Seed->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate 3-4 hours (Formazan Formation) AddMTT->IncubateMTT AddDMSO Aspirate & Add DMSO (Dissolve Crystals) IncubateMTT->AddDMSO Read Read Absorbance (490-570 nm) AddDMSO->Read Calculate Calculate Relative Cell Viability Read->Calculate Result Result Calculate->Result Viability Data

Workflow for Cell Viability Assessment on Scaffolds

References

Method

Application Notes and Protocols for the Deprotection of Poly(γ-benzyl-L-glutamate)

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the deprotection of poly(γ-benzyl-L-glutamate) (PBLG) to yield poly(L-gluta...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of poly(γ-benzyl-L-glutamate) (PBLG) to yield poly(L-glutamic acid) (PLGA). The selection of an appropriate deprotection method is critical to ensure the complete removal of the benzyl protecting group while minimizing side reactions such as polymer chain cleavage and racemization.

Introduction to Deprotection Methods

The conversion of PBLG to PLGA is a fundamental step in the synthesis of various polypeptide-based biomaterials and drug delivery systems. The carboxylic acid groups of PLGA are versatile functional handles for the conjugation of drugs, targeting ligands, and other molecules. Several reagents can effect the removal of the benzyl ester protecting group, with the most common being:

  • Hydrobromic acid (HBr) in acetic acid: A strong acidic method that is effective but can lead to significant polymer chain degradation.

  • Sodium hydroxide (NaOH): A basic hydrolysis method that can also be effective but carries the risk of racemization at the α-carbon of the glutamate residue.

  • Trimethylsilyl iodide (TMSI): A milder, non-hydrolytic method that is highly efficient and minimizes polymer chain cleavage.

  • Trifluoroacetic acid (TFA): A strong acid commonly used in peptide synthesis, but its use with PBLG can also result in chain scission.

Among these, TMSI has emerged as a superior reagent for the deprotection of high molecular weight PBLG, as it effectively removes the benzyl group while preserving the polymer's structural integrity.

Data Presentation: Comparison of Deprotection Methods

The choice of deprotection agent significantly impacts the molecular weight and polydispersity of the resulting poly(L-glutamic acid). While quantitative data for all methods under identical starting conditions is not available in a single source, the following table summarizes the typical outcomes based on available literature. The data for the TMSI method is extracted from a study on high molecular weight brush polymers, demonstrating its efficacy in preserving the polymer backbone.

Deprotection MethodStarting Polymer (PBLG Derivative)M (kDa) of Starting PolymerPDI of Starting PolymerResulting Polymer (PLGA Derivative)M (kDa) of Resulting PolymerPDI of Resulting PolymerDeprotection EfficiencyKey Side Reactions
Trimethylsilyl iodide (TMSI) PNB-g-PBLG24701.01PNB-g-PLGA20201.25HighMinimal chain cleavage[1]
HBr in Acetic Acid Not specifiedNot specifiedNot specifiedPLGANot specifiedNot specifiedHighSignificant polymer chain cleavage[2]
Sodium Hydroxide (NaOH) Not specifiedNot specifiedNot specifiedPLGANot specifiedNot specifiedHighRacemization, potential for chain cleavage[2]
Trifluoroacetic Acid (TFA) Not specifiedNot specifiedNot specifiedPLGANot specifiedNot specifiedHighSignificant polymer chain cleavage[2]

Note: The data for TMSI is based on a specific brush polymer architecture (PNB-g-PBLG) and serves as a representative example of the method's performance. Direct quantitative comparison with other methods on the same starting polymer is limited in the literature.

Experimental Protocols

Detailed methodologies for the four key deprotection methods are provided below.

Protocol 1: Deprotection using Trimethylsilyl Iodide (TMSI)

This protocol is adapted from a method demonstrated to be effective for high molecular weight PBLG derivatives.[1]

Materials:

  • Poly(γ-benzyl-L-glutamate) (PBLG)

  • Dichloromethane (DCM), anhydrous

  • Trimethylsilyl iodide (TMSI)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized (DI) water

  • Sodium thiosulfate (Na₂S₂O₃)

  • Nitrogen (N₂) gas supply

  • Standard glassware and stirring equipment

Procedure:

  • Dissolve PBLG (e.g., 50 mg) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.

  • To the stirred solution, add fresh, colorless TMSI (6 equivalents per benzyl group) via syringe under a stream of N₂. The solution may turn slightly yellow or red/brown.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After 24 hours, remove the solvent in vacuo.

  • To the resulting residue, add saturated NaHCO₃ solution (e.g., 4 mL) and DI water (e.g., 4 mL) to dissolve the polymer.

  • Add a minimal amount of Na₂S₂O₃ to the solution to quench any remaining iodine, resulting in a colorless solution.

  • Allow the polymer to fully dissolve by stirring for 24 hours.

  • Purify the resulting poly(L-glutamic acid) by dialysis against DI water, followed by lyophilization.

Protocol 2: Deprotection using Hydrobromic Acid (HBr) in Acetic Acid

This is a traditional and potent method for PBLG deprotection.[2]

Materials:

  • Poly(γ-benzyl-L-glutamate) (PBLG)

  • 33 wt% HBr in acetic acid

  • Anhydrous ether (or other suitable non-solvent)

  • Standard glassware and stirring equipment

Procedure:

  • Dissolve PBLG in a minimal amount of a suitable solvent (e.g., dioxane, chloroform, or TFA).

  • Add a solution of 33 wt% HBr in acetic acid to the PBLG solution. The reaction is typically carried out at room temperature.

  • Stir the reaction mixture for several hours (e.g., 2-4 hours) until the deprotection is complete (monitor by IR spectroscopy by observing the disappearance of the benzyl ester peak).

  • Precipitate the resulting poly(L-glutamic acid) by adding the reaction mixture to a large excess of a non-solvent, such as anhydrous ether.

  • Collect the precipitated polymer by filtration or centrifugation.

  • Wash the polymer thoroughly with the non-solvent to remove residual acid and byproducts.

  • Dry the final PLGA product under vacuum.

Protocol 3: Deprotection using Sodium Hydroxide (NaOH)

This basic hydrolysis method is an alternative to acidic deprotection.

Materials:

  • Poly(γ-benzyl-L-glutamate) (PBLG)

  • Sodium hydroxide (NaOH)

  • Dioxane (or other suitable water-miscible solvent)

  • Deionized (DI) water

  • Hydrochloric acid (HCl) for neutralization

  • Dialysis tubing

Procedure:

  • Dissolve PBLG in a suitable organic solvent such as dioxane.

  • Prepare an aqueous solution of NaOH (e.g., 1 M).

  • Add the NaOH solution to the PBLG solution with vigorous stirring. The amount of NaOH should be in molar excess relative to the benzyl ester groups.

  • Stir the reaction mixture at room temperature for several hours to overnight.

  • After the reaction is complete, neutralize the solution by the dropwise addition of HCl until the pH is acidic.

  • The sodium salt of poly(L-glutamic acid) will be in solution. Purify the polymer by dialysis against DI water to remove salt and other small molecules.

  • Lyophilize the dialyzed solution to obtain the final poly(L-glutamic acid) product.

Protocol 4: Deprotection using Trifluoroacetic Acid (TFA)

TFA is a strong acid capable of cleaving the benzyl ester.

Materials:

  • Poly(γ-benzyl-L-glutamate) (PBLG)

  • Trifluoroacetic acid (TFA)

  • Anhydrous ether (or other suitable non-solvent)

  • Standard glassware and stirring equipment

Procedure:

  • Dissolve PBLG in neat trifluoroacetic acid.

  • Stir the solution at room temperature for 1-2 hours. The reaction progress can be monitored by techniques such as NMR or IR spectroscopy.

  • Once the deprotection is complete, precipitate the resulting poly(L-glutamic acid) by adding the TFA solution to a large volume of cold, stirred anhydrous ether.

  • Collect the precipitate by filtration.

  • Wash the polymer multiple times with fresh ether to remove residual TFA.

  • Dry the poly(L-glutamic acid) product under vacuum.

Mandatory Visualization

PBLG_Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product PBLG Poly(γ-benzyl-L-glutamate) (PBLG) Deprotection Dissolution in Solvent & Addition of Deprotecting Agent PBLG->Deprotection Reaction Stirring at Room Temperature Deprotection->Reaction Workup Precipitation / Neutralization & Dialysis Reaction->Workup PLGA Poly(L-glutamic acid) (PLGA) Workup->PLGA

Caption: General workflow for the deprotection of poly(γ-benzyl-L-glutamate) (PBLG).

References

Application

Characterization of Poly(γ-benzyl-L-glutamate): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the key techniques used to characterize poly(γ-benzyl-L-glutamate) (PBLG), a synthetic polypepti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key techniques used to characterize poly(γ-benzyl-L-glutamate) (PBLG), a synthetic polypeptide with significant applications in drug delivery, tissue engineering, and materials science. Detailed protocols for essential experiments are included to facilitate reproducible and accurate analysis of this versatile polymer.

Molecular Weight and Purity Determination

Accurate determination of molecular weight and purity is fundamental to understanding the physicochemical properties and performance of PBLG in various applications. Techniques such as Size Exclusion Chromatography coupled with Multi-Angle Laser Light Scattering (SEC-MALLS) and Nuclear Magnetic Resonance (NMR) spectroscopy are critical for these assessments.

Size Exclusion Chromatography with Multi-Angle Laser Light Scattering (SEC-MALLS)

SEC-MALLS is a powerful technique for determining the absolute molar mass and size distribution of polymers without the need for column calibration with polymer standards.

Application Note: This method is particularly useful for assessing the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of PBLG samples.[1][2] A narrow PDI is often desirable for controlled drug release applications. PBLG can be synthesized with molecular weights ranging from approximately 7,000 to 100,000 g/mol with PDI values typically between 1.13 and 1.55.[1]

Experimental Protocol:

  • Sample Preparation: Dissolve PBLG in a suitable solvent, such as N,N-dimethylformamide (DMF) containing 0.1 M lithium bromide (LiBr), at a concentration of 1-10 mg/mL.[1] Filter the solution through a 0.2 µm filter before injection.

  • Instrumentation:

    • SEC system equipped with two PSS GRAM columns.[1]

    • Shodex RI-101 differential refractive index detector.[1]

    • TriStar MiniDawn light scattering detector.[1]

  • Chromatographic Conditions:

    • Mobile Phase: DMF with 0.1 M LiBr (membrane filtered and degassed).[1][3]

    • Flow Rate: 0.5 mL/min.[1]

    • Column Temperature: 60 °C.[1]

    • Detector Temperature: 45 °C.[1]

  • Data Analysis: Determine the refractive index increment (dn/dc) for PBLG in the mobile phase (a typical value is 0.122 mL/g).[1] Use the data from the light scattering and refractive index detectors to calculate Mn, Mw, and PDI.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the PBLG repeating unit and can also be used to determine the degree of polymerization.[3][4][5]

Application Note: ¹H NMR provides a qualitative confirmation of the polymer structure by identifying the characteristic proton signals of the benzyl and glutamate moieties. For quantitative analysis, the integral ratios of specific peaks can be used to estimate the molecular weight.[3]

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 30 mg of PBLG in 0.7 mL of a deuterated solvent such as trifluoroacetic acid (CF₃COOD) or a mixture of CF₃COOD/CDCl₃.[1][3][4]

  • Instrumentation: 400 MHz NMR spectrometer.[1][4]

  • Data Acquisition: Record the ¹H NMR spectrum.

  • Data Analysis: Identify the characteristic resonances: ~7.0 ppm (phenyl group), ~4.9 ppm (benzyl CH₂), and ~4.4 ppm (amide CH).[4]

Table 1: Summary of Molecular Weight Characterization Data for PBLG

TechniqueParameterTypical ValuesReference
SEC-MALLSMn ( g/mol )6,500 - 97,000[1]
Mw/Mn (PDI)1.13 - 1.55[1]
¹H NMRMn ( g/mol )~5,000 - 14,400[3][4]

Secondary Structure Analysis

The biological activity and material properties of PBLG are highly dependent on its secondary structure, which is typically an α-helix but can also include β-sheets.[4][6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and accessible method to probe the secondary structure of polypeptides by analyzing the positions of the amide I and amide II bands.[4]

Application Note: The amide I band (C=O stretch) and amide II band (N-H bend and C-N stretch) are sensitive to the polymer's conformation. For an α-helical structure, these bands typically appear around 1650 cm⁻¹ and 1546 cm⁻¹, respectively.[1] The presence of β-sheets is indicated by bands around 1630 cm⁻¹ and 1530 cm⁻¹.[1]

Experimental Protocol:

  • Sample Preparation: Prepare a thin film of PBLG by casting a solution onto a KBr pellet or directly analyze the solid sample using an attenuated total reflectance (ATR) accessory.

  • Instrumentation: A standard FTIR spectrometer.[4]

  • Data Acquisition: Collect the spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis: Analyze the positions of the amide I and amide II bands to determine the predominant secondary structure. Deconvolution of the amide I region can be used to estimate the percentage of different conformations.[4]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a highly sensitive technique for analyzing the secondary structure of chiral molecules like polypeptides in solution.[7][8]

Application Note: The α-helical conformation of PBLG in solution gives rise to a characteristic CD spectrum with negative bands around 222 nm and 208 nm, and a positive band around 195 nm. This technique is invaluable for studying conformational changes induced by solvent, temperature, or the binding of drug molecules.

Experimental Protocol:

  • Sample Preparation: Dissolve PBLG in a suitable solvent (e.g., dichloromethane) to a concentration that gives an absorbance of ~1.0 at 190 nm.

  • Instrumentation: A CD spectrometer.

  • Data Acquisition: Record the CD spectrum from 260 nm to 190 nm in a quartz cuvette with a 1 mm path length.

  • Data Analysis: The resulting spectrum can be analyzed using various deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.[7][8]

Table 2: Spectroscopic Data for PBLG Secondary Structure

TechniqueConformationAmide I Band (cm⁻¹)Amide II Band (cm⁻¹)CD Bands (nm)Reference
FTIRα-helix~1653~1548N/A[1]
β-sheet~1630~1530N/A[1]
CDα-helixN/AN/A-222, -208, +195[8][9]

Thermal Properties

The thermal stability and transitions of PBLG are crucial for processing and for applications where it may be subjected to temperature changes.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.

Application Note: TGA is used to determine the onset of thermal degradation of PBLG. Typically, PBLG shows good thermal stability, with decomposition starting above 280 °C.[4]

Experimental Protocol:

  • Sample Preparation: Place 5-10 mg of the PBLG sample in a TGA pan.

  • Instrumentation: A thermogravimetric analyzer.[4]

  • Analysis Conditions:

    • Atmosphere: Nitrogen.[3][4]

    • Heating Rate: 10 °C/min.[3][4]

    • Temperature Range: 50 °C to 600 °C.[4]

  • Data Analysis: Determine the onset of decomposition from the TGA curve.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).

Application Note: DSC can reveal information about the amorphous and crystalline nature of PBLG. An endothermic peak around 100 °C may be observed, which can be attributed to an α-helical transition.[4] The glass transition temperature (Tg) is also an important parameter, with reported values around 14-26 °C for some PBLG copolymers.[4][10]

Experimental Protocol:

  • Sample Preparation: Seal 5-10 mg of PBLG in an aluminum DSC pan.

  • Instrumentation: A differential scanning calorimeter.[4]

  • Analysis Conditions:

    • Atmosphere: Nitrogen.[3][4]

    • Heating/Cooling Rate: 20 °C/min.[4]

    • Temperature Range: -30 °C to 200 °C.[4]

  • Data Analysis: Identify the Tg from the step change in the heat flow curve and the Tm from the endothermic peak.

Table 3: Thermal Properties of PBLG

TechniqueParameterTypical ValueReference
TGADecomposition Onset> 280 °C[4]
DSCGlass Transition (Tg)14 - 26 °C[4][10]
Melting Transition (Tm)~100 °C[4]

Morphological Characterization

The morphology of PBLG, whether in the form of films, nanofibers, or nanoparticles, is critical for its function in drug delivery systems and as a scaffold material.

Transmission Electron Microscopy (TEM)

TEM provides high-resolution images of the internal structure of materials, making it ideal for visualizing PBLG nanofibers and aggregates.[1][2]

Application Note: TEM can be used to observe the self-assembled structures of PBLG, such as nanofibers and spherical aggregates, in dilute solutions.[1] This is crucial for understanding the mechanisms of gel formation and for designing nanostructured materials.

Experimental Protocol:

  • Sample Preparation:

    • For nanofibers, a dilute solution of PBLG (e.g., 0.05 wt% in toluene) is prepared.[1]

    • A drop of the solution is placed on a carbon-coated copper grid.

    • The solvent is allowed to evaporate at room temperature.

  • Instrumentation: A transmission electron microscope.

  • Imaging: The sample is imaged at an appropriate accelerating voltage.

Atomic Force Microscopy (AFM)

AFM is a powerful technique for imaging the surface topography of materials at the nanoscale.[1][2]

Application Note: AFM can be used to visualize the three-dimensional structure of PBLG nanofibers and films, providing information on their dimensions (height and width).[1] This is complementary to TEM and provides quantitative data on the surface features.

Experimental Protocol:

  • Sample Preparation:

    • A dilute solution of PBLG is deposited onto a freshly cleaved mica surface.[1]

    • The solvent is allowed to evaporate.

  • Instrumentation: An atomic force microscope.

  • Imaging: The surface is scanned in tapping mode to obtain topographic images.

Visualizing Characterization Workflows

The following diagrams illustrate the logical flow of characterizing PBLG, from synthesis to detailed property analysis.

PBLG_Characterization_Workflow cluster_synthesis PBLG Synthesis cluster_primary Primary Characterization cluster_secondary Secondary & Functional Characterization synthesis Ring-Opening Polymerization purity Purity & Structure (NMR, FTIR) synthesis->purity mw Molecular Weight (SEC-MALLS) synthesis->mw structure Secondary Structure (FTIR, CD) purity->structure thermal Thermal Properties (TGA, DSC) mw->thermal morphology Morphology (TEM, AFM) mw->morphology

Caption: Overall workflow for PBLG characterization.

Property_Technique_Relationship cluster_props PBLG Properties cluster_techs Characterization Techniques prop_mw Molecular Weight & PDI prop_struct Secondary Structure prop_therm Thermal Stability prop_morph Morphology tech_sec SEC-MALLS tech_sec->prop_mw tech_nmr NMR tech_nmr->prop_mw tech_ftir FTIR tech_ftir->prop_struct tech_cd CD tech_cd->prop_struct tech_tga TGA tech_tga->prop_therm tech_dsc DSC tech_dsc->prop_therm tech_tem TEM tech_tem->prop_morph tech_afm AFM tech_afm->prop_morph

Caption: Relationship between properties and techniques.

References

Method

Application Notes and Protocols: Liquid Crystalline Properties of Poly-γ-benzyl-L-glutamate (PBLG) Solutions

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the liquid crystalline properties of poly-γ-benzyl-L-glutamate (PBLG) solutions, a synthetic pol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the liquid crystalline properties of poly-γ-benzyl-L-glutamate (PBLG) solutions, a synthetic polypeptide known for forming lyotropic liquid crystals. The information compiled herein, supported by detailed experimental protocols and data, is intended to guide researchers in the characterization and application of these fascinating biomaterials, particularly in the field of drug development.

Introduction to PBLG Liquid Crystals

Poly-γ-benzyl-L-glutamate is a synthetic polypeptide that adopts a rigid α-helical conformation in various organic solvents.[1] This rod-like molecular structure is a key prerequisite for the formation of liquid crystalline phases. Above a certain critical concentration, PBLG solutions undergo a phase transition from an isotropic state to an anisotropic, cholesteric (a chiral nematic) liquid crystalline phase.[2][3][4] This transition is entropically driven, as first theorized by Lars Onsager and later extended to polymer solutions by Paul Flory. The cholesteric phase can further transform into a nematic phase under shear flow.[4] The unique rheological and optical properties of these liquid crystalline phases make PBLG a material of significant interest for various applications, including as a medium for NMR spectroscopy and in the formulation of drug delivery systems.[5][6][7][8][9]

Quantitative Data Summary

The following tables summarize key quantitative data on the molecular and liquid crystalline properties of PBLG solutions as reported in the literature.

Table 1: Molecular Properties of PBLG Samples

Molecular Weight ( g/mol )Degree of PolymerizationContour Length (nm)Hydrodynamic Radius (Rh, nm)Radius of Gyration (Rg, nm)Reference
90,000490751025-26[2]
150,0008201252451-65[2]
238,000----[10]
250,000----[4]
310,000----[11]

Table 2: Critical Concentrations for Liquid Crystal Formation

Molecular Weight ( g/mol )SolventOnset of Cholesteric Phase (g/mL)Fully Cholesteric Phase (g/mL)Reference
70,000 - 150,0001,2-dichloroethane (DCE)0.200-[2]
150,000 - 350,0001,2-dichloroethane (DCE)-0.175[2]
250,000m-cresol> 8 wt%12 wt%[4]

Experimental Protocols

Detailed methodologies for the preparation and characterization of PBLG liquid crystalline solutions are provided below.

Protocol for Preparation of PBLG Solutions

This protocol outlines the steps for preparing PBLG solutions for liquid crystal analysis.

Materials:

  • Poly-γ-benzyl-L-glutamate (PBLG) of desired molecular weight

  • Anhydrous solvent (e.g., 1,2-dichloroethane (DCE), m-cresol, dimethylformamide (DMF))

  • Analytical balance

  • Glass vials with airtight caps

  • Magnetic stirrer and stir bars or a rotator

  • Centrifuge (for homogenization)

Procedure:

  • Drying of PBLG: Dry the PBLG powder under vacuum at a slightly elevated temperature (e.g., 40-50 °C) for several hours to remove any residual moisture.

  • Solvent Preparation: Use anhydrous grade solvent to prevent any interference from water, which can affect the helical conformation of PBLG.

  • Weighing: Accurately weigh the required amount of dried PBLG and transfer it to a clean, dry glass vial.

  • Solvent Addition: Add the calculated volume of solvent to the vial to achieve the desired concentration.

  • Dissolution: Seal the vial tightly and place it on a magnetic stirrer or rotator. Allow the mixture to stir at room temperature until the PBLG is completely dissolved. This may take several hours to days depending on the molecular weight and concentration. Gentle heating can be applied to expedite dissolution, but care should be taken to avoid solvent evaporation.

  • Homogenization: For NMR studies or to ensure a uniform liquid crystalline texture, the solution should be homogenized. This can be achieved by centrifuging the sample, inverting the tube, and repeating the centrifugation process multiple times until a homogeneous solution is obtained.[5]

Protocol for Characterization by Polarized Optical Microscopy (POM)

POM is a fundamental technique to visualize the birefringent textures characteristic of liquid crystalline phases.

Equipment:

  • Polarizing optical microscope with a rotating stage, polarizers, and a camera.

  • Glass microscope slides and coverslips.

  • Temperature-controlled stage (optional, for temperature-dependent studies).

Procedure:

  • Sample Preparation: Place a small drop of the PBLG solution onto a clean microscope slide.

  • Cover Slip Application: Carefully place a coverslip over the drop, avoiding the formation of air bubbles.

  • Microscope Setup: Place the slide on the microscope stage. Cross the polarizers to achieve a dark background.

  • Observation: Observe the sample through the eyepieces. Isotropic solutions will appear dark, while liquid crystalline phases will exhibit bright, textured patterns due to their birefringence.

  • Texture Identification: The specific textures observed (e.g., fingerprint texture for cholesteric phases) can be used to identify the liquid crystal phase.

  • Image Capture: Capture images of the observed textures for documentation and analysis.

Protocol for Rheological Characterization

Rheological measurements provide insights into the flow behavior and viscoelastic properties of PBLG solutions.

Equipment:

  • Rheometer (cone-and-plate or parallel-plate geometry for shear rheology; Dripping-onto-Substrate (DoS) rheometer for extensional rheology).[2][3]

Procedure for Steady Shear Rheology:

  • Sample Loading: Load the PBLG solution onto the rheometer plate.

  • Equilibration: Allow the sample to equilibrate at the desired temperature.

  • Viscosity Measurement: Perform a steady-state flow sweep by varying the shear rate and measuring the corresponding shear stress to determine the viscosity. Liquid crystalline solutions of PBLG typically exhibit shear-thinning behavior.[3]

  • Normal Stress Measurement: Measure the first normal stress difference, which can provide information about the elasticity of the solution.

Procedure for Extensional Rheology (DoS Rheometry):

  • Sample Dispensing: A droplet of the PBLG solution is dispensed from a nozzle onto a substrate.

  • Filament Pinching Analysis: The pinching dynamics of the liquid filament formed between the nozzle and the substrate are recorded with a high-speed camera.

  • Radius Evolution: The evolution of the filament radius over time is analyzed. The data can reveal power-law behavior characteristic of shear-thinning fluids and an elastocapillary response for liquid crystalline phases, from which an extensional relaxation time can be measured.[2][3]

Visualizations

The following diagrams illustrate key concepts related to the liquid crystalline properties of PBLG solutions.

PBLG_Phase_Diagram cluster_concentration Increasing PBLG Concentration Isotropic Isotropic Solution (Randomly Oriented Rods) Biphasic Biphasic Region (Isotropic + Cholesteric) Isotropic->Biphasic C* (Critical Concentration) Cholesteric Cholesteric Phase (Liquid Crystalline) Biphasic->Cholesteric C** Experimental_Workflow cluster_prep Preparation cluster_char Characterization cluster_analysis Data Analysis Prep PBLG Solution Preparation POM Polarized Optical Microscopy (POM) (Phase Identification) Prep->POM Rheology Rheometry (Viscoelastic Properties) Prep->Rheology Scattering Light/X-ray Scattering (Structure and Dynamics) Prep->Scattering NMR NMR Spectroscopy (Molecular Alignment) Prep->NMR Analysis Data Interpretation and Application POM->Analysis Rheology->Analysis Scattering->Analysis NMR->Analysis

References

Application

Application Notes and Protocols: Self-Assembly of Poly(γ-benzyl-L-glutamate) Block Copolymers

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the self-assembly of poly(γ-benzyl-L-glutamate) (PBLG) block copolymers....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the self-assembly of poly(γ-benzyl-L-glutamate) (PBLG) block copolymers. This class of materials holds significant promise for various biomedical applications, particularly in drug delivery, owing to the unique self-assembling properties of the amphiphilic block copolymers into diverse nanostructures such as micelles, vesicles, and gels.

Introduction to PBLG Block Copolymer Self-Assembly

Poly(γ-benzyl-L-glutamate) is a synthetic polypeptide that readily adopts a rigid α-helical secondary structure in many organic solvents.[1] When PBLG is incorporated as a hydrophobic block in a copolymer with a hydrophilic block, such as poly(ethylene glycol) (PEG), the resulting amphiphilic macromolecule can self-assemble in the presence of a selective solvent into well-defined core-shell nanostructures. The hydrophobic PBLG core serves as a reservoir for encapsulating hydrophobic drugs, while the hydrophilic PEG shell provides a stealth-like corona, enhancing colloidal stability and prolonging circulation times in vivo. The morphology of these self-assembled structures can be tuned by controlling various parameters, including the block length ratio, polymer concentration, and the method of preparation.[2][3]

Key Applications

The primary application of self-assembled PBLG block copolymers is in the field of drug delivery .[4][5] The hydrophobic core can encapsulate a variety of therapeutic agents, protecting them from degradation and enabling targeted delivery. Furthermore, the versatility of polypeptide chemistry allows for the incorporation of stimuli-responsive moieties, leading to "smart" drug delivery systems that release their payload in response to specific triggers like pH, redox potential, or light.[6][7][8]

Experimental Protocols

Synthesis of PBLG Block Copolymers via Ring-Opening Polymerization (ROP)

A common method for synthesizing PBLG-based block copolymers is the ring-opening polymerization (ROP) of γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA).[9][10]

Protocol: Synthesis of a PBLG-NH2 Homopolymer

This protocol describes the synthesis of an amine-terminated PBLG homopolymer, which can subsequently be used as a macroinitiator for the polymerization of a second block or coupled to a pre-synthesized hydrophilic polymer.

Materials:

  • γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA)

  • n-Hexylamine (initiator)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Nitrogen gas supply

Procedure:

  • In a glovebox or under a nitrogen atmosphere, dissolve the desired amount of BLG-NCA in anhydrous DMF.

  • Add the calculated amount of n-hexylamine initiator to achieve the target molecular weight. The monomer-to-initiator ratio ([M]/[I]) will determine the degree of polymerization.

  • Stir the reaction mixture at room temperature for 48-72 hours.[9] The polymerization can be accelerated by purging with nitrogen gas to remove CO2 byproduct.[2]

  • Monitor the reaction progress by FT-IR spectroscopy, observing the disappearance of the NCA anhydride peaks.

  • Precipitate the polymer by adding the reaction mixture dropwise to a large excess of cold, stirring anhydrous diethyl ether.

  • Collect the white precipitate by filtration or centrifugation.

  • Wash the polymer multiple times with diethyl ether to remove any unreacted monomer and initiator.

  • Dry the final PBLG-NH2 product under vacuum.

Characterization: The molecular weight and polydispersity index (PDI) of the synthesized PBLG can be determined by gel permeation chromatography (GPC). The chemical structure can be confirmed by ¹H NMR and FT-IR spectroscopy.

Self-Assembly of PBLG Block Copolymers by Dialysis

The dialysis method is a widely used technique to induce the self-assembly of amphiphilic block copolymers. It involves dissolving the polymer in a good solvent for both blocks and then dialyzing against a selective solvent for the hydrophilic block, which gradually induces micellization.[5][11]

Protocol: Preparation of PBLG-b-PEG Micelles via Dialysis

Materials:

  • PBLG-b-PEG block copolymer

  • N,N-dimethylformamide (DMF)

  • Deionized water

  • Dialysis tubing (e.g., 3.5 kDa molecular weight cut-off)

Procedure:

  • Dissolve the PBLG-b-PEG copolymer in DMF to a desired concentration (e.g., 1-10 mg/mL).

  • Transfer the polymer solution into a dialysis bag.

  • Immerse the dialysis bag in a large volume of deionized water.

  • Stir the water gently at room temperature.

  • Replace the deionized water every 3-4 hours for a total of 48 hours to ensure complete removal of the organic solvent.[5]

  • The resulting aqueous solution contains the self-assembled PBLG-b-PEG micelles.

Characterization of Self-Assembled Nanostructures

Dynamic Light Scattering (DLS): DLS is used to determine the hydrodynamic diameter (size) and size distribution of the self-assembled nanoparticles in solution.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These imaging techniques provide direct visualization of the morphology (e.g., spherical, worm-like, vesicular) and size of the nanostructures.[3] A dilute sample of the micellar solution is drop-cast onto a TEM grid or SEM stub and allowed to dry before imaging.

Atomic Force Microscopy (AFM): AFM can also be used to visualize the morphology of the self-assembled structures on a surface.

¹H NMR Spectroscopy: In a selective solvent like D2O, the peaks corresponding to the hydrophobic PBLG core will be broadened or disappear due to restricted motion, confirming the core-shell structure of the micelles.[4]

Fluorescence Spectroscopy for Critical Micelle Concentration (CMC) Determination: The CMC is the concentration at which the block copolymers begin to self-assemble into micelles. It can be determined using a fluorescent probe like pyrene.[7][12]

Protocol: CMC Determination using Pyrene

  • Prepare a series of polymer solutions in water with concentrations spanning the expected CMC.

  • Add a small aliquot of a stock solution of pyrene in acetone to each polymer solution, ensuring the final pyrene concentration is constant and very low (e.g., 10⁻⁶ M).

  • Allow the solutions to equilibrate.

  • Measure the fluorescence emission spectra of each solution.

  • Plot the ratio of the intensity of the first and third vibrational peaks (I₁/I₃) of pyrene as a function of the logarithm of the polymer concentration.

  • The CMC is determined from the inflection point of this plot, where a significant decrease in the I₁/I₃ ratio is observed, indicating the partitioning of pyrene into the hydrophobic micellar cores.

Quantitative Data

The following tables summarize typical quantitative data obtained from the characterization of self-assembled PBLG block copolymer systems.

Table 1: Molecular Characteristics of Exemplary PBLG-b-PEG Copolymers

CopolymerMn (PBLG block) ( g/mol )Mn (PEG block) ( g/mol )PDIReference
GEG-110,0005,000< 1.2[4]
GEG-220,0005,000< 1.2[4]
GEG-330,0005,000< 1.2[4]

Table 2: Properties of Self-Assembled PBLG-b-PEG Micelles

CopolymerHydrodynamic Diameter (nm) by DLSCritical Micelle Concentration (CMC) (mg/L)Morphology by TEMReference
GEG-113.5 ± 1.010.5Spherical[4]
GEG-243.8 ± 0.75.2Spherical[4]
GEG-3106.5 ± 59.22.1Spherical[4]

Table 3: Drug Loading and Release Parameters

CopolymerDrugDrug Loading Content (%)Encapsulation Efficiency (%)In Vitro Release (24h, %)Reference
GEG-2Adriamycin157540[4]
PLG-g-mPEGDoxorubicin~10-20Not specified~50 (long mPEG chains)[6]

Visualizations

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_self_assembly Self-Assembly cluster_characterization Nanostructure Characterization cluster_application Drug Delivery Application s1 Ring-Opening Polymerization of BLG-NCA s2 Purification (Precipitation) s1->s2 s3 Characterization (GPC, NMR, FT-IR) s2->s3 sa1 Dissolve Copolymer in Good Solvent (e.g., DMF) s3->sa1 Synthesized Copolymer sa2 Dialysis against Selective Solvent (e.g., Water) sa1->sa2 sa3 Formation of Micellar Solution sa2->sa3 c1 DLS (Size & Distribution) sa3->c1 c2 TEM/SEM/AFM (Morphology) sa3->c2 c3 Fluorescence (CMC) sa3->c3 a1 Drug Loading sa3->a1 Self-Assembled Micelles a2 In Vitro Release Study a1->a2 a3 In Vivo Evaluation a2->a3

Caption: Experimental workflow for synthesis, self-assembly, and characterization.

self_assembly_process cluster_final In Selective Solvent (Water) p1 p2 micelle Micelle p3 core PBLG Core corona PEG Corona

Caption: Self-assembly of PBLG-b-PEG into a core-shell micelle.

References

Method

Application Notes and Protocols for Electrospinning of Poly(γ-benzyl-L-glutamate) Nanofibers

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the electrospinning of poly(γ-benzyl-L-glutamate) (PBLG) nanofibers. PBLG, a synthetic polypeptide,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the electrospinning of poly(γ-benzyl-L-glutamate) (PBLG) nanofibers. PBLG, a synthetic polypeptide, is a promising biomaterial for various applications, including tissue engineering and drug delivery, owing to its biocompatibility, biodegradability, and unique liquid crystalline properties.[1][2][3] This document outlines detailed protocols, summarizes key experimental parameters from the literature, and provides visual workflows to facilitate the successful fabrication of PBLG nanofibers.

Applications in Biomedical Research

Electrospun PBLG nanofibers have garnered significant interest in the biomedical field. Their fibrous structure mimics the native extracellular matrix (ECM), providing a suitable scaffold for cell growth and tissue regeneration.[4][5] Porous scaffolds made from PBLG have demonstrated excellent biocompatibility and are being explored for bone tissue engineering.[1] Furthermore, when blended with other polymers like poly(lactic acid) (PLA), PBLG nanofibers can enhance the crystallization, wettability, and biocompatibility of the resulting scaffold, making them suitable for 3D cell culture models, such as in melanoma research.[6] The versatility of electrospinning allows for the incorporation of therapeutic agents, positioning PBLG nanofibers as a potential platform for controlled drug delivery systems.[7][8][9][10]

Experimental Parameters for Electrospinning PBLG

The morphology and diameter of electrospun PBLG nanofibers are highly dependent on several process parameters. The following tables summarize key quantitative data from various studies to provide a comparative overview.

Table 1: Solution and Solvent Parameters

Polymer Concentration (wt% or g/mL)Solvent SystemAdditivesResulting Fiber CharacteristicsReference
7.5 wt%Dichloromethane (CH2Cl2) / Pyridine1 wt% PyridineUndulating orientation of α-helices[11][12]
8.0 wt%Dichloromethane (CH2Cl2) / Pyridine1 wt% PyridineUniaxially oriented hexagonal lattices of α-helices[11][12]
0.2, 0.3, 0.35, 0.4 g/mL1,2-dichloroethane (DCE)-High-quality, bead-free nanofibers[1]
0.2, 0.3, 0.35, 0.4 g/mL1,3-dichloropropane (DCP)-High-quality, bead-free nanofibers[1]
Not SpecifiedDichloromethane (CH2Cl2) / Trifluoroacetic acid (TFA)Ratios from 100:0 to 0:100Fiber diameter decreases with increasing TFA content[13][14]

Table 2: Electrospinning Process Parameters

Applied Voltage (kV)Flow Rate (µL/h or mL/min)Tip-to-Collector Distance (cm)Collector TypeResulting Fiber DiameterReference
7 - 12250 - 1000 µL/h8 - 15Not SpecifiedNot Specified[1]
150.5 mL/min10Rotating disk0.72 µm (from isotropic solution)[11]
150.5 mL/min10Rotating disk1.2 µm (from biphasic solution)[11]
Not SpecifiedNot Specified5Not SpecifiedDid not observe significant changes with voltage[15]

Detailed Experimental Protocols

This section provides a step-by-step protocol for the electrospinning of PBLG nanofibers, synthesized from the methodologies reported in the literature.

Materials and Equipment
  • Polymer: Poly(γ-benzyl-L-glutamate) (PBLG)

  • Solvents: Dichloromethane (CH2Cl2), 1,2-dichloroethane (DCE), or 1,3-dichloropropane (DCP)

  • Additive (optional): Trifluoroacetic acid (TFA) or Pyridine

  • Equipment:

    • Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret)

    • Syringes and needles (e.g., 20G)

    • Collector (e.g., flat plate, rotating mandrel)

    • Magnetic stirrer and stir bars

    • Glass vials

    • Fume hood

Protocol for PBLG Solution Preparation

cluster_prep Solution Preparation weigh Weigh PBLG powder dissolve Dissolve in solvent (e.g., DCE or CH2Cl2) weigh->dissolve Add to vial stir Stir until fully dissolved (may take several hours) dissolve->stir centrifuge Centrifuge solution to remove air bubbles stir->centrifuge

Caption: Workflow for PBLG solution preparation.

  • Weighing: Accurately weigh the desired amount of PBLG powder.

  • Dissolving: Add the PBLG powder to a glass vial containing the chosen solvent (e.g., DCE or a CH2Cl2/pyridine mixture).[1][11] The concentration can range from 0.2 to 0.4 g/mL.[1]

  • Stirring: Seal the vial and stir the mixture using a magnetic stirrer at room temperature until the PBLG is completely dissolved. This may take several hours.

  • Degassing: Before electrospinning, it is advisable to let the solution sit or centrifuge it for a short period to remove any air bubbles.[1]

Protocol for Electrospinning

cluster_electrospinning Electrospinning Process load Load PBLG solution into syringe setup Mount syringe on pump and connect to spinneret load->setup position Position collector at defined distance setup->position apply_voltage Apply high voltage to the spinneret position->apply_voltage start_pump Start syringe pump to initiate flow apply_voltage->start_pump collect Collect nanofibers on the collector start_pump->collect

Caption: General workflow for the electrospinning process.

  • Loading the Syringe: Draw the prepared PBLG solution into a syringe fitted with a blunt-end needle (e.g., 20G).

  • Setting up the Apparatus: Mount the syringe onto the syringe pump within the electrospinning chamber. Position the collector at a set distance from the needle tip (typically 8-15 cm).[1]

  • Applying Voltage: Connect the high-voltage power supply to the needle. Apply a voltage in the range of 7-12 kV.[1]

  • Initiating Electrospinning: Set the syringe pump to the desired flow rate (e.g., 250-1000 µL/h).[1]

  • Collecting Nanofibers: Initiate the pump and the high-voltage supply. A Taylor cone should form at the needle tip, from which a polymer jet will be ejected towards the collector. Collect the nanofibers on the collector for the desired duration to achieve the target mat thickness.

  • Post-Spinning Treatment: After collection, the nanofiber mat can be carefully removed from the collector and dried under vacuum to remove any residual solvent.

Influence of Solvent on PBLG Conformation

The choice of solvent significantly impacts the conformation of the PBLG chains in the pre-spun solution, which in turn affects the morphology of the resulting nanofibers.

cluster_conformation Solvent Effect on PBLG Conformation and Fiber Morphology ch2cl2 CH2Cl2 (Helicogenic) alpha_helix α-helix Conformation ch2cl2->alpha_helix tfa TFA (Coil-promoting) random_coil Random Coil Conformation tfa->random_coil thick_fibers Thicker, less uniform fibers alpha_helix->thick_fibers thin_fibers Thinner, more uniform fibers random_coil->thin_fibers

Caption: Influence of solvent on PBLG conformation and nanofiber morphology.

In a solvent system of dichloromethane (CH2Cl2) and trifluoroacetic acid (TFA), the ratio of the two solvents dictates the polymer chain conformation.[13]

  • High CH2Cl2 content: Promotes an α-helical conformation of the PBLG chains. This leads to the formation of relatively thicker and less uniform nanofibers.[13]

  • High TFA content: Induces a random coil conformation. This results in the production of thinner and more homogenous nanofibers.[13][14]

Interestingly, regardless of the initial conformation in the solution, the electrospinning process itself predominantly induces an α-helical conformation in the final post-spun PBLG fibers.[13]

Safety Precautions

  • Always work in a well-ventilated fume hood, especially when using volatile and hazardous solvents like dichloromethane and trifluoroacetic acid.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • High voltage is used in electrospinning. Ensure the equipment is properly grounded and follow all safety guidelines provided by the manufacturer. Never touch the spinneret or collector when the power supply is on.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Poly(γ-benzyl L-glutamate) (PBLG) Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with low molecular weight during the...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with low molecular weight during the synthesis of poly(γ-benzyl L-glutamate) (PBLG).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My PBLG synthesis resulted in a significantly lower molecular weight than targeted. What are the potential causes?

Low molecular weight in PBLG synthesis is a common issue that can stem from several factors throughout the polymerization process. The primary culprits are impurities in the reaction system and suboptimal reaction conditions, which can lead to premature chain termination or unwanted side reactions.[1]

Key areas to investigate include:

  • Monomer (BLG-NCA) Purity: The purity of the γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA) monomer is critical. Impurities can act as chain terminators.[2][3]

  • Initiator Purity and Choice: The type and purity of the initiator play a crucial role. Impurities in the initiator can interfere with the polymerization.[1] The choice between primary amines, secondary amines, or other initiators affects the polymerization mechanism and control over molecular weight.[1][4]

  • Solvent Purity: Residual water or other impurities in the solvent can lead to undesired side reactions and terminate polymer chains.[1]

  • Reaction Conditions: Temperature and monomer concentration can influence the rate of polymerization and the occurrence of side reactions.[5][6]

  • Monomer-to-Initiator Ratio (M/I): An inaccurate M/I ratio is a direct cause of deviation from the target molecular weight.[7][8]

Q2: How does the purity of the BLG-NCA monomer affect the final molecular weight?

Impurities in the BLG-NCA monomer, such as N-chloroformyl-amino acid chlorides and α-isocyanato-acid chlorides, can have acidic or nucleophilic characteristics.[2] These impurities can initiate unintended polymerization or terminate growing polymer chains, leading to a lower molecular weight and a broader molecular weight distribution (polydispersity).[2][3] It is crucial to use highly purified NCA monomers, often achieved through recrystallization, to ensure a controlled polymerization.[9][10]

Q3: I suspect my initiator is the problem. Which initiators are recommended for controlling PBLG molecular weight, and how does their purity impact the synthesis?

The choice of initiator is critical for controlling the polymerization of NCAs.

  • Primary Amines: These are common initiators that generally proceed via the "amine mechanism," which can lead to controlled polymerization with narrow molecular weight distributions, especially when impurities are rigorously excluded.[1][11] However, the achievable molecular weight might be limited in some cases.[12]

  • Secondary Amines: These can act as both nucleophiles (leading to the "amine mechanism") and bases (leading to the "activated-NCA" mechanism), which can complicate control over the polymerization.[2]

  • Tertiary Amines and Alkoxides: These strong bases typically promote the "activated monomer" mechanism, which can produce very high molecular weight polymers but may offer less control over the final molecular weight compared to a well-controlled "amine mechanism" polymerization.[1][13]

  • Transition Metal Initiators: Complexes of nickel or cobalt can initiate a living polymerization, offering excellent control over molecular weight and allowing for the synthesis of a wide range of molecular weights (from 500 to 500,000 g/mol ) with low polydispersity.[1][12]

The purity of the initiator is as important as the monomer purity. Any impurities can lead to side reactions and premature chain termination.[1] Using freshly purified initiators is highly recommended.

Q4: Can the reaction solvent influence the molecular weight of the synthesized PBLG?

Yes, the solvent plays a significant role. The solvent must be anhydrous and free of impurities. Water, for instance, can act as an initiator, leading to uncontrolled polymerization and a broad molecular weight distribution.[1] The choice of solvent can also affect the solubility of the growing polymer chains and the kinetics of the polymerization.[2][14] Common solvents for PBLG synthesis include N,N-dimethylformamide (DMF), dioxane, and dichloromethane (DCM).[3][14] It is essential to use freshly dried and distilled solvents.

Q5: What is the effect of reaction temperature on the molecular weight of PBLG?

Reaction temperature can have a complex effect on PBLG synthesis. While higher temperatures can increase the rate of polymerization, they can also promote side reactions that lead to chain termination, potentially lowering the final molecular weight.[5] Conversely, lower reaction temperatures can help to suppress these side reactions, leading to a more controlled polymerization and achieving the targeted molecular weight.[15] The optimal temperature is often determined empirically for a specific initiator and solvent system.

Data Summary

The following table summarizes the impact of various experimental parameters on the molecular weight of PBLG.

ParameterEffect on Molecular WeightRecommendations for Higher Molecular Weight
Monomer (BLG-NCA) Purity Impurities lead to premature termination and lower MW.[2][3]Use highly purified, recrystallized monomer.[9][10]
Initiator Purity Impurities can cause side reactions and lower MW.[1]Use freshly purified initiator.
Initiator Type Strong bases may yield high MW but with less control.[1][13] Living polymerization initiators offer good control over a wide range of MWs.[1][12]For high MW with control, consider transition metal initiators.[12] For well-defined, moderate MW, use high-purity primary amines.[1]
Solvent Purity Water and other impurities can act as initiators or terminators, leading to lower MW and broader distribution.[1]Use anhydrous, freshly distilled solvents.
Monomer-to-Initiator (M/I) Ratio Directly correlates with the degree of polymerization.[7][8]Increase the M/I ratio for a higher target molecular weight.
Temperature Higher temperatures can increase side reactions, potentially lowering MW.[5] Lower temperatures can suppress side reactions.[15]Optimize temperature; often, room temperature or lower is preferred.[10][15]
Monomer Concentration Can influence polymerization kinetics and the likelihood of side reactions.[5]This should be optimized for the specific system.

Experimental Protocols

General Protocol for PBLG Synthesis via Ring-Opening Polymerization (ROP)

This protocol provides a general guideline for the synthesis of PBLG using a primary amine initiator. Note: All procedures should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Monomer and Initiator Preparation:

    • γ-benzyl-L-glutamate-N-carboxyanhydride (BLG-NCA) should be recrystallized from a suitable solvent system (e.g., THF/hexane) and dried under vacuum.[10]

    • The primary amine initiator (e.g., n-hexylamine) should be distilled and stored under an inert atmosphere.[16]

  • Polymerization:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of BLG-NCA in anhydrous solvent (e.g., DMF, dioxane, or DCM).[9][10]

    • Calculate the required volume of initiator solution based on the desired monomer-to-initiator (M/I) ratio.

    • Add the initiator solution to the stirred monomer solution via syringe.

    • Allow the reaction to proceed at the desired temperature (e.g., room temperature) for a specified time (e.g., 24-72 hours).[9][10] The progress of the reaction can be monitored by FTIR by observing the disappearance of the NCA anhydride peaks.

  • Polymer Isolation and Purification:

    • Once the polymerization is complete, precipitate the polymer by adding the reaction mixture to a non-solvent such as diethyl ether or methanol.

    • Collect the precipitated PBLG by filtration or centrifugation.

    • Wash the polymer with the non-solvent to remove unreacted monomer and initiator.

    • Dry the purified PBLG under vacuum to a constant weight.[10]

  • Characterization:

    • Determine the molecular weight and polydispersity index (PDI) of the synthesized PBLG using techniques such as Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).[12][17]

    • Confirm the chemical structure using ¹H NMR and FTIR spectroscopy.[9][16]

Visualizations

Troubleshooting Workflow for Low Molecular Weight in PBLG Synthesis

Troubleshooting_PBLG_MW start Low Molecular Weight PBLG Obtained check_mi Verify Monomer-to-Initiator (M/I) Ratio Calculation start->check_mi end_success Target Molecular Weight Achieved check_monomer Assess Monomer (BLG-NCA) Purity check_mi->check_monomer Correct action_recalculate Recalculate and Re-weigh check_mi->action_recalculate Incorrect check_initiator Evaluate Initiator Purity and Choice check_monomer->check_initiator Pure action_recrystallize Recrystallize Monomer check_monomer->action_recrystallize Impure check_solvent Check Solvent Purity (Anhydrous Conditions) check_initiator->check_solvent Pure/Appropriate action_purify_initiator Purify/Distill Initiator or Choose Alternative check_initiator->action_purify_initiator Impure/Inappropriate check_conditions Review Reaction Conditions (Temperature, Time) check_solvent->check_conditions Anhydrous action_dry_solvent Use Freshly Dried/Distilled Solvent check_solvent->action_dry_solvent Contains Water/Impurities action_optimize_conditions Optimize Temperature and/or Reaction Time check_conditions->action_optimize_conditions Suboptimal rerun_synthesis Re-run Synthesis check_conditions->rerun_synthesis Optimal action_recalculate->rerun_synthesis action_recrystallize->rerun_synthesis action_purify_initiator->rerun_synthesis action_dry_solvent->rerun_synthesis action_optimize_conditions->rerun_synthesis rerun_synthesis->end_success

Caption: Troubleshooting workflow for low molecular weight in PBLG synthesis.

References

Optimization

Technical Support Center: Controlling Polydispersity in N-Carboxyanhydride (NCA) Polymerization

Welcome to the technical support center for N-carboxyanhydride (NCA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-carboxyanhydride (NCA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues encountered during polypeptide synthesis via the ring-opening polymerization of NCAs.

Frequently Asked Questions (FAQs)

Q1: What is polydispersity and why is it important to control it in NCA polymerization?

A1: The Polydispersity Index (PDI, or Đ) is a measure of the distribution of molecular weights in a given polymer sample. A PDI of 1.0 indicates that all polymer chains are of the same length (monodisperse), while a PDI greater than 1.0 signifies a distribution of chain lengths. In drug development and materials science, predictable and uniform polymer properties are crucial. Controlling polydispersity ensures the synthesis of well-defined polypeptides with consistent physical, chemical, and biological characteristics, which is critical for applications in fields like drug delivery and tissue engineering.[1]

Q2: What are the main polymerization mechanisms for NCAs?

A2: The two primary mechanisms for NCA polymerization are the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM).[2][3]

  • Normal Amine Mechanism (NAM): A nucleophilic initiator, typically a primary amine, attacks the C5 carbonyl of the NCA ring. This is a chain-growth process that, in the absence of side reactions, can lead to polymers with controlled molecular weights.[2]

  • Activated Monomer Mechanism (AMM): A strong base deprotonates the N-H bond of the NCA monomer. This activated monomer then acts as the nucleophile to initiate polymerization. This mechanism is common when using aprotic bases like tertiary amines.[3][4] The coexistence of these mechanisms and other side reactions is a major reason for high polydispersity.[5]

Q3: What are the primary causes of high polydispersity (Đ > 1.2) in NCA polymerization?

A3: High polydispersity is generally caused by a lack of control over the polymerization process, which can stem from several factors:

  • Monomer Impurities: The presence of water, hydrogen chloride (HCl), or acid chlorides in the NCA monomer can lead to undesired initiation or termination events.[2][6]

  • Side Reactions: Competing reactions, such as the activated monomer mechanism coexisting with the normal amine mechanism, can broaden the molecular weight distribution.[5]

  • Termination Reactions: The growing polymer chains can be terminated by impurities or by reaction with certain solvents (like DMF), resulting in "dead" polymers and a broader PDI.[4][7]

  • Slow Initiation: If the rate of initiation is significantly slower than the rate of propagation, it leads to a wide distribution of chain lengths.

  • Chain Transfer: Impurities can act as chain-transfer agents, terminating one chain while initiating another.[2]

  • Secondary Structure Formation: Above a certain chain length, the growing polypeptide can form secondary structures (like α-helices), which can dramatically increase the polymerization rate and lead to bimodal or broad molecular weight distributions.[5]

Troubleshooting Guide

This section addresses specific problems you might encounter during your NCA polymerization experiments.

IssuePotential Cause(s)Recommended Solution(s)
Broad Polydispersity (Đ > 1.2) 1. Monomer Impurities: Presence of water, HCl, or other electrophilic contaminants.[2][6] 2. Competing Polymerization Mechanisms: Coexistence of NAM and AMM.[5] 3. Side/Termination Reactions: Reaction with solvent (e.g., DMF) or impurities.[7] 4. High Reaction Temperature: Elevated temperatures can increase the rate of side reactions.[4]1. Monomer Purification: Recrystallize the NCA monomer multiple times and ensure it is thoroughly dried under vacuum.[6] 2. Use High-Vacuum Techniques: Perform polymerization under high vacuum to eliminate atmospheric impurities like moisture.[4][7] 3. Lower Reaction Temperature: Conduct the polymerization at 0°C or lower to suppress side reactions. Polypeptides with low PDI (around 1.1) are often obtained at 0°C.[8][9][10] 4. Choose a Specific Initiator System: Use initiators known for controlled polymerization, such as transition-metal complexes or ammonium salts with non-nucleophilic anions (e.g., tetrafluoroborate).[4][11]
Low Polymer Molecular Weight (Mn) 1. Incorrect Monomer-to-Initiator (M/I) Ratio: The ratio is too low for the target molecular weight. 2. Chain Termination: Premature termination by impurities in the monomer, solvent, or initiator.[2] 3. Premature Precipitation: The growing polymer chain becomes insoluble and precipitates from the reaction medium.1. Adjust M/I Ratio: Increase the M/I ratio to target a higher degree of polymerization. 2. Rigorous Purification: Ensure all reagents and glassware are scrupulously dry and pure. The use of high-vacuum techniques is highly recommended.[7] 3. Optimize Solvent System: Use a solvent or co-solvent system that effectively solubilizes both the monomer and the resulting polypeptide throughout the polymerization.[12][13]
Bimodal Molecular Weight Distribution 1. Slow Initiation: The initiator reacts with the monomer much slower than the propagation rate. 2. Secondary Structure Formation: A sudden acceleration in polymerization rate due to the formation of α-helices or β-sheets in growing chains.[5] 3. Water Contamination: Water can act as an initiator, creating a second population of polymer chains.[2]1. Select a Fast Initiator: Use a highly efficient primary amine initiator. 2. Modify Reaction Conditions: Alter the solvent to one less prone to promoting secondary structures during polymerization, or conduct the reaction at a lower temperature.[12] 3. Ensure Anhydrous Conditions: Dry all solvents, monomers, and glassware meticulously. Work in a glovebox or under high vacuum.[14]
Polymerization Fails to Initiate or is Very Slow 1. Inactive Initiator: The initiator has degraded or is not suitable for the specific NCA monomer. 2. Presence of Inhibitors: Acidic impurities (e.g., HCl from NCA synthesis) can protonate the amine initiator, inhibiting the reaction.[15][16] 3. Strong Acids: The presence of strong acids like trifluoroacetic acid can completely block chain propagation.[15]1. Use Fresh Initiator: Prepare or purify the initiator immediately before use. 2. Purify NCA Monomer: Ensure all acidic byproducts from the synthesis are removed.[6] 3. Use Weak Acid as a Catalyst: In some systems, weak acids like acetic acid can actually accelerate polymerization while maintaining control.[15][16]

Factors Influencing Polydispersity: A Quantitative Overview

The choice of experimental conditions has a profound impact on the control over NCA polymerization. The table below summarizes PDI values achieved under various conditions.

Initiator / SystemMonomer(s)SolventTemperature (°C)Achieved PDI (Đ)Reference(s)
n-HexylamineNε-trifluoroacetyl-l-lysine NCADMF0Almost no dead polymer formed[4]
BenzylamineBLG, BLA, BLS NCAsDMF0~1.1[8][9][10]
Primary Amine HydrochlorideN-phenoxycarbonyl-functionalized α-amino acid (NPCA)DMAc70~1.04 - 1.14[5]
Thiourea/Tertiary AmineVarious NCAs--1.02 - 1.05[3]
Acetic Acid / n-HexylamineBLG-NCADCMRoom Temp.< 1.10[15][16]
Diphenyl Phosphate (DPP) / DiamineBLG-NCACHCl3Room Temp.~1.07[17]
Ammonium Salts (BF4- anion)γ-Benzyl-L-glutamate NCADMFRoom Temp.< 1.2[11]
Lithium Hexamethyldisilazide (LiHMDS)γ-Benzyl-L-glutamate NCATHFRoom Temp.-[14][18]

Abbreviations: BLG: γ-benzyl-L-glutamate; BLA: β-benzyl-L-aspartate; BLS: O-benzyl-L-serine; DMF: N,N-Dimethylformamide; DMAc: N,N-Dimethylacetamide; DCM: Dichloromethane.

Experimental Protocols

Protocol 1: General Low-Temperature Polymerization for Low Polydispersity

This protocol aims to minimize side reactions by reducing the reaction temperature.[8][9][10]

  • Preparation:

    • Thoroughly dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or in a desiccator.

    • Purify the NCA monomer by recrystallization from a suitable dry solvent (e.g., ethyl acetate/hexane) until no impurities are detected. Dry under high vacuum for several hours.

    • Use anhydrous, polymerization-grade solvent (e.g., DMF).

  • Polymerization:

    • In a glovebox or under an inert atmosphere, dissolve the purified NCA monomer in the anhydrous solvent in a flame-dried reaction flask equipped with a magnetic stir bar.

    • Cool the reaction vessel to 0°C using an ice bath.

    • Prepare a stock solution of the primary amine initiator (e.g., n-hexylamine) in the same anhydrous solvent.

    • Calculate the required volume of initiator solution for the desired monomer-to-initiator (M/I) ratio.

    • Rapidly inject the initiator solution into the stirring monomer solution.

    • Allow the reaction to proceed at 0°C for 24-96 hours, or until monomer consumption is complete (monitored by FTIR by observing the disappearance of the anhydride peaks at ~1850 and 1790 cm-1).

  • Work-up:

    • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., diethyl ether or methanol).

    • Collect the polymer by filtration or centrifugation.

    • Wash the polymer multiple times with the non-solvent to remove any unreacted monomer.

    • Dry the final polypeptide under high vacuum to a constant weight.

Protocol 2: High-Vacuum Technique for Controlled Polymerization

This protocol, advocated by Hadjichristidis and co-workers, emphasizes the removal of all volatile impurities to achieve a living polymerization.[4][7]

  • Apparatus:

    • Use an all-glass, sealed reaction apparatus that can be attached to a high-vacuum line.

  • Preparation:

    • Introduce the rigorously purified NCA monomer into the reaction vessel.

    • Attach the vessel to a high-vacuum line (<10-5 mbar) and evacuate for several hours to remove any traces of moisture or volatile impurities.

    • Separately, distill the anhydrous solvent and the primary amine initiator under high vacuum and transfer them to the reaction vessel as vapors, condensing them at liquid nitrogen temperature.

  • Polymerization:

    • Warm the sealed reaction vessel to the desired temperature (e.g., room temperature or 0°C) to start the polymerization.

    • The reaction is typically complete within hours to days, depending on the M/I ratio and temperature.

  • Work-up:

    • Break the seal of the reaction vessel and dissolve the polymer in a suitable solvent.

    • Precipitate, wash, and dry the polymer as described in Protocol 1.

Visualizations

NCA_Polymerization_Pathways cluster_main NCA Polymerization cluster_nam Normal Amine Mechanism (NAM) cluster_side Side Reactions Leading to High PDI cluster_amm Activated Monomer Mechanism (AMM) cluster_termination Termination NCA NCA Monomer LivingChain Living Polypeptide Chain (P-NH2) NCA->LivingChain Propagation ActivatedMonomer Activated NCA (NCA Anion) Initiator Primary Amine Initiator (R-NH2) Initiator->NCA Nucleophilic Attack (Initiation) LivingChain->LivingChain Chain Growth DeadChain Terminated Chain (Dead Polymer) LivingChain->DeadChain Termination LivingChain->DeadChain Base Base (e.g., R3N, Impurities) Base->NCA Deprotonation ActivatedMonomer->ActivatedMonomer Propagation Impurities Impurities (H2O, HCl) Solvent Solvent (e.g., DMF)

Caption: NCA polymerization mechanisms and side reactions affecting polydispersity.

Experimental_Workflow cluster_prep 1. Preparation cluster_poly 2. Polymerization cluster_workup 3. Work-up & Analysis A Dry Glassware (Oven, >120°C) B Purify NCA Monomer (Recrystallization) A->B C Dry Monomer (High Vacuum) B->C D Prepare Anhydrous Solvent & Initiator C->D E Dissolve NCA in Solvent (Inert Atmosphere) D->E F Cool to 0°C E->F G Inject Initiator F->G H React for 24-96h G->H I Precipitate Polymer (in Non-solvent) H->I J Wash Polymer I->J K Dry Under Vacuum J->K L Analyze PDI (GPC/SEC) K->L

Caption: Workflow for controlled low-temperature NCA polymerization.

PDI_Control_Logic cluster_factors Controllable Experimental Factors cluster_effects Mechanistic Effects PDI Low Polydispersity (Đ < 1.2) Temp Low Temperature (e.g., 0°C) SideRxn Suppress Side Reactions Temp->SideRxn Purity High Purity (Monomer, Solvent) Termination Minimize Chain Termination Purity->Termination Initiator Efficient Initiator (e.g., Primary Amine, Specific Catalysts) Initiation Fast & Uniform Initiation Initiator->Initiation Conditions Anhydrous / High Vacuum Conditions Conditions->Termination SideRxn->PDI Termination->PDI Initiation->PDI

Caption: Relationship between experimental factors and polydispersity control.

References

Troubleshooting

Technical Support Center: Polymerization of γ-Benzyl L-glutamate NCA

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ring-opening polymerization of γ-benzyl...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ring-opening polymerization of γ-benzyl L-glutamate N-carboxyanhydride (BLG-NCA).

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why is the molecular weight of my poly(γ-benzyl L-glutamate) (PBLG) higher than the theoretical value and the molecular weight distribution broad?

This is a common issue often attributed to the co-existence of different polymerization mechanisms and the presence of impurities.

  • Possible Causes:

    • Activated Monomer Mechanism (AMM): When using primary amine initiators, their basicity can lead to the deprotonation of the NCA monomer, initiating the AMM alongside the expected normal amine mechanism (NAM). The AMM can result in uncontrolled polymerization and broader molecular weight distributions.[1]

    • Impurities in Monomer or Solvent: Traces of water or other protic impurities in the NCA monomer or solvent can act as initiators, leading to the formation of undesired polymer chains and a broader molecular weight distribution.

    • Initiator Efficiency: The efficiency of initiation can be affected by the choice of initiator and reaction conditions.

  • Solutions & Troubleshooting:

    • Control Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C) can significantly reduce side reactions, leading to a more controlled polymerization with a lower polydispersity index (PDI).[2]

    • High Vacuum Techniques: Performing the polymerization under high vacuum conditions helps to minimize impurities in the solvent and initiator, leading to a more "living" polymerization with better control over chain length and a narrower molecular weight distribution.[3]

    • Choice of Initiator: The use of specific initiators like hexamethyldisilazane (HMDS) or certain transition metal complexes can provide better control over the polymerization and yield polymers with narrow molecular weight distributions.[4]

    • Monomer Purification: Ensure the BLG-NCA monomer is of high purity. Recrystallization from a suitable solvent system (e.g., THF/hexane) is a common purification method.[5]

2. My polymerization reaction resulted in a low yield of PBLG. What could be the reason?

Low polymer yields can stem from several factors, from the quality of the starting materials to the reaction setup.

  • Possible Causes:

    • Monomer Quality: Impure γ-benzyl L-glutamate NCA can hinder the polymerization process.

    • Premature Termination: The presence of electrophiles, such as isocyanates that can form from the monomer, can act as chain-terminating agents by reacting with the propagating amine chain-ends.[3]

    • Solvent Interactions: Solvents like N,N-dimethylformamide (DMF) can sometimes participate in side reactions, leading to chain termination.[1]

    • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time or suboptimal temperature.

  • Solutions & Troubleshooting:

    • Monomer Purity Check: Characterize the purity of your synthesized BLG-NCA using techniques like ¹H NMR before polymerization.[6]

    • Optimize Reaction Time and Temperature: Monitor the reaction progress over time to determine the optimal duration. As mentioned, lower temperatures can suppress side reactions, but may require longer reaction times.[2]

    • Solvent Selection: Consider using alternative solvents that are less likely to interfere with the polymerization. Dichloromethane (DCM) has been shown to accelerate polymerization and reduce side reactions.[1]

3. I am observing a bimodal or multimodal molecular weight distribution in my GPC results. What is happening?

A multimodal distribution is a clear indicator of multiple active species or initiation events during polymerization.

  • Possible Causes:

    • Water as an Initiator: Adventitious water in the reaction system can initiate polymerization, leading to a separate population of polymer chains.

    • Coexistence of NAM and AMM: As discussed, the simultaneous operation of the normal amine and activated monomer mechanisms can lead to different polymer chain populations with varying molecular weights.[1]

    • Slow Initiation: If the initiation rate is significantly slower than the propagation rate, new chains will be initiated throughout the polymerization process, resulting in a broad or multimodal distribution.

  • Solutions & Troubleshooting:

    • Rigorous Drying of Reagents and Glassware: Ensure all solvents, monomers, and glassware are scrupulously dried before use. Standard procedures include distilling solvents over drying agents like CaH₂.[5][7]

    • Use of Co-catalysts: In some systems, such as HMDS-initiated polymerization, the addition of a co-catalyst can lead to faster and more controlled polymerizations.[8]

    • Acid Catalysis for Hydroxyl Initiation: When using hydroxyl-containing initiators, which typically have slow initiation rates, an acid catalyst can be used to promote the opening of the NCA ring while suppressing further propagation initially.[9]

Quantitative Data Summary

The following table summarizes representative data from the literature on the polymerization of γ-benzyl L-glutamate NCA under various conditions.

InitiatorSolventTemperature (°C)Monomer/Initiator RatioYield (%)M_n ( g/mol )PDI (M_w/M_n)Reference
n-HexylamineDMF040--~1.1[1][2]
n-HexylamineChloroformRoom Temp----[7]
m-AZODioxaneRoom Temp-70-75 (of NCA)--
PPG-diamine 400DMFRoom Temp--~5000-[5]
Nickel-basedTHF80-39-706,500-97,0001.13-1.55
HMDS--50-18,7002.03[8]

Key Experimental Protocols

Synthesis of γ-Benzyl L-glutamate NCA (BLG-NCA)

This protocol is a general representation based on common literature procedures.

  • Reaction Setup: Dissolve γ-benzyl L-glutamate in anhydrous tetrahydrofuran (THF) in a flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Phosgenation: Heat the solution (e.g., to 50°C) and add a solution of triphosgene in THF. The reaction is typically continued until the solution becomes clear.[6]

  • Work-up: Cool the reaction mixture to room temperature. The product can be precipitated by adding the reaction solution to a non-solvent like n-hexane.[6]

  • Purification: The crude BLG-NCA is often purified by recrystallization from a solvent system such as THF/hexane.[5]

  • Drying and Storage: The purified BLG-NCA should be dried under vacuum and stored in a moisture-free environment, for instance, in a glovebox freezer.

Ring-Opening Polymerization of BLG-NCA

The following is a generalized protocol for the amine-initiated polymerization of BLG-NCA.

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of purified BLG-NCA in an anhydrous solvent (e.g., DMF, dioxane, or chloroform).[7]

  • Initiation: Add the calculated amount of initiator (e.g., n-hexylamine) to the monomer solution via syringe.

  • Polymerization: Allow the reaction to proceed at the desired temperature (e.g., room temperature or 0°C) for a specified time (e.g., 48-72 hours).[2][5][6]

  • Precipitation: Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent such as diethyl ether or methanol.

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.[5]

Visual Guides

experimental_workflow cluster_nca_synthesis NCA Synthesis cluster_rop Ring-Opening Polymerization dissolve_blg Dissolve γ-Benzyl L-glutamate in anhydrous THF add_triphosgene Add Triphosgene Solution dissolve_blg->add_triphosgene precipitate_nca Precipitate NCA in Hexane add_triphosgene->precipitate_nca recrystallize_nca Recrystallize and Dry NCA precipitate_nca->recrystallize_nca dissolve_nca Dissolve NCA in anhydrous solvent recrystallize_nca->dissolve_nca add_initiator Add Initiator dissolve_nca->add_initiator polymerize Polymerize add_initiator->polymerize precipitate_pblg Precipitate PBLG polymerize->precipitate_pblg dry_pblg Wash and Dry PBLG precipitate_pblg->dry_pblg

General experimental workflow for PBLG synthesis.

polymerization_mechanisms cluster_main Primary Amine Initiated Polymerization cluster_nam Normal Amine Mechanism (NAM) cluster_amm Activated Monomer Mechanism (AMM) - Side Reaction cluster_termination Termination Side Reactions initiator Primary Amine Initiator propagating_chain Propagating Polymer Chain (Amine Terminus) initiator->propagating_chain Initiation activated_nca Deprotonated NCA (Activated Monomer) initiator->activated_nca Deprotonation nca NCA Monomer propagating_chain->propagating_chain Propagation with NCA terminated_chain Terminated Polymer Chain propagating_chain->terminated_chain Reaction with Impurity activated_nca->propagating_chain Initiation/Propagation impurity Impurities (e.g., H₂O, Acid)

Polymerization mechanisms and common side reactions.

References

Optimization

Optimizing initiator to monomer ratio for BLG-NCA polymerization

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the initiator-to-monomer ratio in the ri...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the initiator-to-monomer ratio in the ring-opening polymerization of γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA).

Frequently Asked Questions (FAQs)

Q1: What is the role of the initiator in BLG-NCA polymerization?

In the ring-opening polymerization of BLG-NCA, the initiator is a chemical species that starts the polymerization process. For BLG-NCA, primary amines like n-hexylamine or benzylamine are commonly used initiators.[1][2][3] These initiators function via the "amine mechanism," where the primary amine nucleophilically attacks the C5 carbonyl group of the NCA ring, leading to ring opening and the formation of a propagating chain with a primary amine terminus.[1] This allows for the sequential addition of more NCA monomers. The initiator-to-monomer ratio is a critical parameter that directly influences the molecular weight and polydispersity of the resulting polypeptide.[4][5][6]

Q2: How does the initiator-to-monomer ratio affect the molecular weight of the resulting poly(γ-benzyl-L-glutamate) (PBLG)?

The initiator-to-monomer ratio ([M]/[I]) has an inverse relationship with the resulting polymer's number-average molecular weight (Mn). A lower [M]/[I] ratio (i.e., a higher concentration of initiator relative to the monomer) will result in a lower molecular weight polymer.[4][6] This is because a higher initiator concentration leads to the formation of a larger number of polymer chains, but with a fixed amount of monomer, each chain will be shorter.[4] Conversely, a higher [M]/[I] ratio will produce a higher molecular weight polymer as fewer chains are initiated, allowing each to grow longer.

Q3: What are common side reactions to be aware of during BLG-NCA polymerization, and how can they be minimized?

A common side reaction is the "carbamate mechanism," which can occur when the primary amine initiator is basic enough to deprotonate the intermediate carbamic acid.[1][7] This can lead to the formation of an anhydride intermediate and affect the controlled nature of the polymerization. The presence of impurities such as water or HCl in the NCA monomer or solvent can also lead to unwanted side reactions and chain termination.[1][8] To minimize these side reactions, it is crucial to use highly purified and dry monomers and solvents, and to carry out the polymerization under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[1][2]

Q4: Can tertiary amines be used as initiators for BLG-NCA polymerization?

Tertiary amines, such as triethylamine (TEA), can also initiate NCA polymerization, but they do so through a different pathway known as the "activated monomer mechanism".[1][7][9] In this mechanism, the tertiary amine acts as a base, deprotonating the NCA monomer to form an "activated" NCA anion, which then initiates polymerization. While this can lead to very high molecular weight polymers, it often results in broader molecular weight distributions and less control over the polymerization compared to primary amine initiators.[3][9] However, mixtures of primary and tertiary amines can be used to accelerate the polymerization while maintaining good control.[9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Polymer Yield - Incomplete monomer conversion. - Presence of impurities (e.g., water, HCl) causing premature termination.[1][8] - Inefficient initiator.- Extend the polymerization time. - Ensure rigorous purification of the NCA monomer and solvent. Perform the reaction under a dry, inert atmosphere.[1][2] - Use a well-established primary amine initiator like n-hexylamine or benzylamine.[2]
Broad Polydispersity Index (PDI > 1.2) - Presence of side reactions (e.g., carbamate mechanism).[1] - Use of a non-ideal initiator or initiator mixture.[9] - Inconsistent temperature during polymerization.- Ensure high purity of reagents and inert reaction conditions. - For controlled polymerization, use a primary amine initiator. If using a tertiary amine, carefully control the primary-to-tertiary amine ratio.[9] - Maintain a constant and controlled temperature throughout the polymerization.[10]
Observed Molecular Weight Significantly Different from Theoretical Value - Inaccurate initiator or monomer concentration. - Loss of active initiator due to impurities. - Incomplete initiation.- Accurately determine the concentration of the initiator solution. - Purify all reagents and solvents to remove any species that could react with the initiator. - Allow for a sufficient initiation period before significant propagation occurs.
Polymerization Fails to Initiate - Inactive initiator. - Presence of significant amounts of inhibitors (e.g., acid impurities).[11]- Use a fresh, properly stored initiator. - Purify the NCA monomer to remove any acidic impurities like HCl.[11]

Quantitative Data on Initiator-to-Monomer Ratio

The following tables summarize the effect of the initiator-to-monomer ratio on the molecular weight and polydispersity of PBLG, as reported in various studies.

Table 1: Polymerization of BLG-NCA with n-Hexylamine Initiator in DMF

[M]/[I] RatioPolymerization Time (h)Monomer Conversion (%)Mn (kDa) (Experimental)PDIReference
50:16>9911.71.26[2]
100:114>90-<1.19[2]

Table 2: Polymerization of BLG-NCA with n-Hexylamine Initiator in DCM

[M]/[I] RatioMn (kDa) (Theoretical)Mn (kDa) (Experimental)PDIReference
50:111.2-1.10[12]
100:121.9-1.09[12]

Detailed Experimental Protocols

Protocol 1: General Procedure for BLG-NCA Polymerization with a Primary Amine Initiator

This protocol describes a general method for the ring-opening polymerization of BLG-NCA using a primary amine initiator under an inert atmosphere.

  • Monomer and Solvent Preparation:

    • Dry the BLG-NCA monomer under high vacuum for at least 24 hours prior to use.

    • Dry the solvent (e.g., N,N-dimethylformamide (DMF) or dichloromethane (DCM)) over a suitable drying agent (e.g., CaH₂) and distill it under reduced pressure. Store the dried solvent over molecular sieves in a glovebox.

  • Initiator Solution Preparation:

    • Prepare a stock solution of the primary amine initiator (e.g., n-hexylamine) in the dried solvent at a known concentration (e.g., 0.1 M).

  • Polymerization Setup:

    • In a glovebox, add the desired amount of BLG-NCA to a flame-dried reaction vessel equipped with a magnetic stir bar.

    • Dissolve the BLG-NCA in the appropriate volume of dried solvent to achieve the desired monomer concentration (e.g., 50 mg/mL).[2]

  • Initiation:

    • Calculate the required volume of the initiator stock solution to achieve the target initiator-to-monomer ratio.

    • Rapidly inject the calculated volume of the initiator solution into the stirring monomer solution.

  • Polymerization:

    • Allow the reaction to proceed at room temperature for the desired time (e.g., 2 to 24 hours), depending on the target molecular weight and monomer conversion.[2]

    • The progress of the polymerization can be monitored by techniques such as Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the NCA anhydride peaks (~1850 and 1790 cm⁻¹).

  • Termination and Precipitation:

    • After the desired time, terminate the polymerization by precipitating the polymer into a large excess of a non-solvent, such as diethyl ether or methanol.

    • Stir the mixture to ensure complete precipitation.

  • Purification and Drying:

    • Collect the precipitated polymer by filtration or centrifugation.

    • Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator.

    • Dry the purified polymer under high vacuum to a constant weight.

  • Characterization:

    • Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer using gel permeation chromatography (GPC).

    • Confirm the chemical structure of the polypeptide using techniques like ¹H NMR spectroscopy.

Visualizations

polymerization_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Monomer_Drying Dry BLG-NCA Monomer Dissolve_Monomer Dissolve BLG-NCA in Solvent Monomer_Drying->Dissolve_Monomer Solvent_Drying Dry Solvent (DMF/DCM) Solvent_Drying->Dissolve_Monomer Initiator_Solution Prepare Initiator Stock Solution Initiation Add Initiator Solution Initiator_Solution->Initiation Dissolve_Monomer->Initiation Polymerization Stir at Room Temperature Initiation->Polymerization Precipitation Precipitate in Non-solvent Polymerization->Precipitation Filtration Filter and Wash Polymer Precipitation->Filtration Drying Dry Polymer under Vacuum Filtration->Drying Characterization Analyze Mn and PDI (GPC) Drying->Characterization

Caption: Experimental workflow for BLG-NCA polymerization.

ratio_effect cluster_high_ratio High [I]/[M] Ratio cluster_low_ratio Low [I]/[M] Ratio Ratio Initiator-to-Monomer Ratio ([I]/[M]) High_Initiator More Initiator Molecules Ratio->High_Initiator Increases Low_Initiator Fewer Initiator Molecules Ratio->Low_Initiator Decreases More_Chains More Polymer Chains Initiated High_Initiator->More_Chains Shorter_Chains Shorter Polymer Chains More_Chains->Shorter_Chains Low_MW Lower Molecular Weight (Mn) Shorter_Chains->Low_MW Fewer_Chains Fewer Polymer Chains Initiated Low_Initiator->Fewer_Chains Longer_Chains Longer Polymer Chains Fewer_Chains->Longer_Chains High_MW Higher Molecular Weight (Mn) Longer_Chains->High_MW

Caption: Effect of initiator-to-monomer ratio on molecular weight.

References

Troubleshooting

Effect of solvent purity on ring-opening polymerization of NCAs

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding the critical role of solvent purity in...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding the critical role of solvent purity in the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs).

Frequently Asked Questions (FAQs)

Q1: Why is solvent purity absolutely critical for NCA ring-opening polymerization?

A1: The ROP of NCAs is highly sensitive to impurities commonly found in solvents.[1] These impurities can initiate unwanted polymerization, terminate growing polymer chains, or catalyze side reactions.[1][2] This leads to poor control over the final polypeptide's molecular weight (Mn), a broad molecular weight distribution (polydispersity index, Đ), and the formation of ill-defined materials.[1][3] Rigorous purification of solvents is essential to ensure that the polymerization proceeds in a controlled and predictable manner.[4]

Q2: What are the most common solvent impurities and their specific effects on the polymerization?

A2: The most detrimental impurities include:

  • Water: Water is a common impurity that can act as an unwanted initiator for NCA polymerization.[1] This leads to the formation of short polymer chains and contributes to a broader polydispersity, making it difficult to achieve the target molecular weight.[1]

  • Acidic Impurities (e.g., HCl): Hydrogen chloride (HCl) is a frequent byproduct of NCA monomer synthesis.[5] If present in the solvent, it can protonate and deactivate amine initiators, thereby inhibiting or completely stopping the polymerization.[5]

  • Other Electrophilic/Nucleophilic Impurities: Trace impurities such as acid chlorides or isocyanates, which can be present in monomers, can also contaminate solvents and are known to quench propagating polymer chains, leading to premature termination.[1][3]

Q3: How does the choice of solvent and its polarity impact the polymerization process?

A3: Solvent choice is crucial and affects both solubility and reaction kinetics:

  • Polar Aprotic Solvents (e.g., DMF, Dioxane): These are often used because they effectively dissolve both the NCA monomers and the resulting polypeptide chains.[2][6] However, solvents like DMF can sometimes participate in side reactions, leading to formamide end-capping at elevated temperatures.[3]

  • Low-Polarity Solvents (e.g., Dichloromethane (DCM), Chloroform): Polymerization in these solvents can exhibit different kinetic profiles, such as two-stage cooperative covalent polymerization (CCP).[2] While this can lead to accelerated reaction rates, it may also result in premature precipitation if the growing polymer becomes insoluble.[2][7] Using a cosolvent system (e.g., mixing DMF and chloroform) can help balance the polymerization rate and molecular weight control.[8][9]

Q4: Is there a single "best" solvent for NCA polymerization?

A4: There is no universal solvent for all NCA polymerizations. The optimal choice depends on several factors, including the specific NCA monomer's side chain (hydrophobicity/hydrophilicity), the desired final polypeptide's solubility, and the targeted molecular weight.[7] For instance, a solvent must be capable of solubilizing both the monomer and the growing polymer chain to prevent premature precipitation, which halts polymerization.[7] Experimentation with different purified solvents or cosolvent systems is often necessary to achieve the desired outcome.[8]

Troubleshooting Guide

This guide addresses common issues encountered during NCA ROP that can be linked to solvent purity.

IssuePotential Cause(s) Related to SolventRecommended Solution(s)
Low Polymer Molecular Weight (Mn) Presence of Protic Impurities: Water or alcohols in the solvent act as initiators, increasing the number of chains and reducing the final Mn.[1]1. Use freshly distilled, anhydrous solvents stored over molecular sieves.[10][11] 2. Perform all manipulations under a rigorously dry, inert atmosphere (e.g., in a glovebox).[12]
Broad Polydispersity (Đ > 1.2) Uncontrolled Initiation: Impurities initiating polymerization at different times. Chain Termination Reactions: Electrophilic impurities or solvent-related side reactions terminating chains prematurely.[1][3]1. Ensure the highest purity of the solvent and initiator through rigorous purification.[1][12] 2. Lower the reaction temperature (e.g., to 0°C) to suppress the rate of side reactions relative to propagation.[3][7]
Polymerization Fails to Initiate or is Extremely Slow Acidic Contamination: Trace acids (e.g., HCl) in the solvent protonate and neutralize the amine initiator.[5]1. Purge the solvent with an inert gas and distill from a non-nucleophilic drying agent (e.g., CaH₂).[13] 2. In some cases, non-nucleophilic acid scavengers can be employed.[7]
Premature Precipitation of Polymer Poor Solubility: The growing polypeptide chain becomes insoluble in the chosen solvent, causing it to crash out of solution and stop growing.[7]1. Select a solvent with better solubilizing power for the expected polypeptide (e.g., DMF for polar polypeptides).[2] 2. Consider using a cosolvent system to improve solubility.[8] 3. Lower the initial monomer concentration.[7]

Quantitative Data Summary

The purity of the solvent has a direct, quantifiable impact on the outcome of the polymerization. While exact values depend on the specific system, the following table summarizes the expected trends based on qualitative descriptions from experimental studies.[1][7][12]

Solvent Purity LevelTypical ImpuritiesExpected Mn (Molecular Weight)Expected Đ (Polydispersity)
Standard Grade / Reagent Grade Water (>50 ppm), dissolved gases, acidic/basic contaminants.Significantly lower than theoretical target.Broad (Đ > 1.5)
High Purity / Anhydrous (Properly Dried & Distilled) Water (<10 ppm), minimal contaminants.[11][14]Close to theoretical target.Narrow (Đ < 1.2)

Experimental Protocols

Protocol 1: General Solvent Purification (Drying and Distillation of THF)

This protocol describes the purification of Tetrahydrofuran (THF), a common solvent for NCA ROP, using a sodium/benzophenone still. This method produces an anhydrous, oxygen-free solvent.

Materials:

  • Reagent-grade THF

  • Sodium metal

  • Benzophenone

  • Calcium hydride (for pre-drying, optional)

  • Distillation apparatus

  • Schlenk line or glovebox environment

Procedure:

  • Pre-drying (Optional but Recommended): Stir THF over calcium hydride (CaH₂) overnight to remove the bulk of the water.

  • Apparatus Setup: Assemble the distillation apparatus and flame-dry under vacuum or assemble in a glovebox to ensure all glassware is moisture-free. Refill with an inert gas (Nitrogen or Argon).

  • Still Preparation: To the round-bottom flask (the "still pot"), add small pieces of sodium metal and a small amount of benzophenone.

  • Solvent Addition: Transfer the pre-dried THF to the still pot via cannula or under an inert atmosphere.

  • Refluxing: Heat the mixture to a gentle reflux. The solution will turn a deep blue or purple color.[10] This indicates the "ketyl" radical has formed and the solvent is anhydrous and oxygen-free. If the color is yellow or orange, more sodium is needed.

  • Distillation: Once the characteristic blue/purple color is stable, distill the required amount of solvent directly into a flame-dried collection flask under an inert atmosphere.

  • Storage: The freshly distilled solvent should be used immediately or stored in a sealed flask over activated molecular sieves in a glovebox.[10][11]

Protocol 2: Monomer Purification by Recrystallization

This protocol provides a general method for purifying NCA monomers to remove acidic byproducts from their synthesis.

Materials:

  • Crude NCA monomer

  • Anhydrous solvent for dissolving (e.g., Tetrahydrofuran, Ethyl Acetate)

  • Anhydrous non-solvent for precipitation (e.g., Hexane)

  • Anhydrous glassware, inert atmosphere setup (glovebox or Schlenk line)

Procedure:

  • Preparation: All steps must be conducted under strictly anhydrous conditions to prevent monomer degradation.[4]

  • Dissolution: Gently warm the crude NCA in a minimal amount of the anhydrous dissolving solvent (e.g., THF) until it is fully dissolved.

  • Precipitation: Slowly add the anhydrous non-solvent (e.g., hexane) to the solution. This can be done by letting the vapor of the non-solvent diffuse into the NCA solution or by adding it dropwise along the side of the flask with gentle swirling.

  • Crystallization: Allow the flask to stand undisturbed for several hours or overnight, often at a reduced temperature, to allow for the formation of pure crystals.

  • Isolation: Carefully decant or filter the mother liquor away from the crystals.

  • Drying: Wash the crystals with a small amount of the cold, anhydrous non-solvent and then dry them thoroughly under high vacuum to remove all residual solvent.

  • Purity Check: Confirm the purity of the recrystallized NCA. The absence of chloride is a key indicator of high purity.[4]

Workflow and Logic Diagrams

The following diagrams illustrate the critical impact of solvent purity on the success of NCA ring-opening polymerization.

cluster_input Solvent Preparation cluster_impurities Common Impurities cluster_process Polymerization Process cluster_outcome Polymer Outcome start Polymerization Solvent low_purity Low Purity Solvent start->low_purity Standard Grade (No Purification) high_purity High Purity Solvent start->high_purity Rigorous Purification (Drying & Distillation) impurities Contains Impurities: - Water (H₂O) - Acid (HCl) - Other Electrophiles low_purity->impurities controlled_rxn Controlled 'Living' Polymerization high_purity->controlled_rxn Enables uncontrolled_rxn Uncontrolled Reactions impurities->uncontrolled_rxn Causes bad_outcome Poor Results: - Low Molecular Weight - Broad Polydispersity (High Đ) uncontrolled_rxn->bad_outcome Leads to good_outcome Desired Results: - Target Molecular Weight - Narrow Polydispersity (Low Đ) controlled_rxn->good_outcome Leads to

Caption: Logical workflow showing how solvent purity dictates polymerization control and final polypeptide quality.

ts Troubleshooting Start: Polymerization Failure issue1 Low Mn / High Đ? ts->issue1 issue2 No Reaction? ts->issue2 issue3 Precipitation? ts->issue3 cause1 Probable Cause: Water/Nucleophilic Impurities issue1->cause1 Yes cause2 Probable Cause: Acidic Impurities (HCl) issue2->cause2 Yes cause3 Probable Cause: Poor Polymer Solubility issue3->cause3 Yes solution1 Solution: Re-dry and distill solvent. Work under inert atmosphere. cause1->solution1 solution2 Solution: Use acid-free monomer. Ensure solvent is neutral. cause2->solution2 solution3 Solution: Change to a better solvent (e.g., DMF) or use a cosolvent system. cause3->solution3

Caption: Troubleshooting flowchart for solvent-related issues in NCA polymerization.

References

Optimization

Technical Support Center: Preventing Premature Polypeptide Termination

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and prevent...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and prevent premature termination during polypeptide synthesis in your experiments.

Frequently Asked Questions (FAQs)

FAQ 1: My in vitro translation reaction is producing truncated polypeptides. What are the common causes?

Premature termination in in vitro translation systems can arise from several factors related to the template, the reaction components, or the reaction conditions.

Potential Causes and Troubleshooting Steps:

  • Template Integrity:

    • Incomplete Transcription: If you are performing a coupled transcription-translation reaction, premature termination of transcription will lead to truncated mRNAs and, consequently, truncated proteins.[1][2]

      • Solution: Verify the integrity of your DNA template. Ensure complete linearization if using a plasmid, as incomplete digestion can lead to shorter transcripts.[1][2] Use restriction enzymes that generate 5' overhangs or blunt ends to avoid template switching by the RNA polymerase.[1]

    • Premature Termination Codons (PTCs): Your DNA template may contain unintentional nonsense or frameshift mutations that introduce a premature stop codon (PTC) into the mRNA sequence.[3][4]

      • Solution: Sequence your DNA template to verify the open reading frame (ORF).

  • Reaction Components:

    • Limiting Nucleotides or Amino Acids: Low concentrations of nucleotides (in transcription) or amino acids (in translation) can halt synthesis.[1][5][6]

      • Solution: Ensure you are using the recommended concentrations of all NTPs and amino acids. For long incubations, a second addition of amino acids may be necessary.[5][6]

    • tRNA Availability: The concentration of specific tRNA molecules can be a limiting factor, especially for codons that are rarely used in the expression system.[7][8][9]

      • Solution: If you suspect rare codons are an issue, consider using an in vitro translation system derived from an organism with a similar codon bias or supplement the reaction with the specific tRNAs.

  • Reaction Conditions:

    • GC-Rich Templates: High GC content in the template can lead to stable secondary structures in the mRNA that cause the ribosome to stall and dissociate.[1][2]

      • Solution: Lowering the reaction temperature (e.g., from 37°C to 30°C) can sometimes help to melt these secondary structures and allow for full-length synthesis.[2]

FAQ 2: I have a known premature termination codon (PTC) in my gene of interest. How can I promote read-through to synthesize a full-length protein?

Several strategies can be employed to encourage the ribosome to read through a PTC, leading to the synthesis of a full-length polypeptide.

Methods to Promote PTC Read-through:

  • Aminoglycoside Antibiotics: Certain aminoglycosides, such as gentamicin and G418, can bind to the ribosomal RNA and induce a conformational change that reduces the accuracy of stop codon recognition.[10][11] This allows a near-cognate tRNA to bind to the A-site at the PTC, resulting in the incorporation of an amino acid and continued translation.[10][11] The effectiveness of a particular aminoglycoside can depend on the specific stop codon and the surrounding sequence context.[11][12][13]

  • Other Small Molecules: Non-aminoglycoside compounds, such as ataluren (PTC124), have also been developed to promote read-through.[4][14] Ataluren has been shown to be more specific for PTCs compared to normal termination codons.[4]

  • Suppressor tRNAs (sup-tRNAs): Engineered tRNAs with altered anticodons can be designed to recognize a specific stop codon and insert an amino acid.[15] This is a highly specific method but requires the design and delivery of the custom sup-tRNA.

Quantitative Comparison of Read-through Agents:

Read-through AgentMechanism of ActionTypical Effective ConcentrationNotes
Gentamicin Binds to ribosomal RNA, promoting misreading of the stop codon.[10][11]50-500 µg/mLCan affect normal termination at high concentrations.[13]
G418 (Geneticin) Similar to gentamicin, binds to the ribosome and induces read-through.[11][14]50-200 µg/mLOften more potent than gentamicin in cell culture experiments.[11]
Ataluren (PTC124) Modulates the ribosome to be less sensitive to PTCs.[14][16]0.1-10 µMReported to have higher specificity for PTCs over normal stop codons.[4]
Engineered sup-tRNAs Directly recognizes the PTC via its anticodon to incorporate an amino acid.[15]Varies with delivery methodHighly specific to the target stop codon.[15]
FAQ 3: What is nonsense-mediated mRNA decay (NMD), and how does it affect the expression of genes with premature termination codons?

Nonsense-mediated mRNA decay (NMD) is a cellular surveillance pathway that recognizes and degrades mRNA transcripts containing PTCs.[17][18][19] This quality control mechanism prevents the synthesis of potentially harmful truncated proteins.[17][18]

The NMD Pathway:

In mammals, NMD is often triggered when a ribosome encounters a stop codon located more than 50-55 nucleotides upstream of an exon-exon junction.[20] The exon junction complex (EJC), which is deposited on the mRNA during splicing, plays a key role in signaling for NMD.[18][21] The core NMD factors, including UPF1, UPF2, and UPF3, are recruited to the terminating ribosome, leading to the degradation of the aberrant mRNA.[20][22]

Experimental Considerations:

If you are working with a gene containing a PTC in a cellular context, NMD will likely reduce the abundance of the mRNA transcript, thereby limiting the amount of truncated protein produced.[17][18] To study the effects of the truncated protein or to test read-through strategies, it may be necessary to inhibit NMD. This can be achieved by knocking down key NMD factors like UPF1.

Logical Flow of NMD Activation:

NMD_Pathway cluster_transcription Nucleus cluster_translation Cytoplasm Splicing Splicing EJC_Deposition Exon Junction Complex (EJC) Deposited Upstream of Splice Site Splicing->EJC_Deposition mRNA_Export mRNA Export to Cytoplasm EJC_Deposition->mRNA_Export Ribosome_Binding Ribosome Binds and Initiates Translation mRNA_Export->Ribosome_Binding Translation Translation Elongation Ribosome_Binding->Translation PTC_Encounter Ribosome Encounters PTC >50-55 nt Upstream of EJC Translation->PTC_Encounter UPF1_Recruitment UPF1/UPF2/UPF3 Complex Recruited to Ribosome PTC_Encounter->UPF1_Recruitment NMD_Activation NMD Activation UPF1_Recruitment->NMD_Activation mRNA_Degradation mRNA Degradation NMD_Activation->mRNA_Degradation No_Truncated_Protein Prevents Truncated Protein Synthesis mRNA_Degradation->No_Truncated_Protein

Caption: The nonsense-mediated mRNA decay (NMD) pathway.

Troubleshooting Guides

Guide 1: Investigating the Cause of a Truncated Polypeptide

This guide provides a systematic approach to identifying the root cause of premature polypeptide termination in your experiments.

Experimental Workflow:

Troubleshooting_Workflow Start Observe Truncated Polypeptide Check_Template 1. Verify DNA Template Sequence Start->Check_Template PTC_Found PTC Identified? Check_Template->PTC_Found Analyze_mRNA 2. Analyze mRNA Integrity and Size PTC_Found->Analyze_mRNA No Readthrough_Strategy Implement PTC Read-through Strategy PTC_Found->Readthrough_Strategy Yes mRNA_Truncated mRNA Truncated? Analyze_mRNA->mRNA_Truncated Optimize_Reaction 3. Optimize In Vitro Translation Conditions mRNA_Truncated->Optimize_Reaction No Troubleshoot_Transcription Troubleshoot In Vitro Transcription Reaction mRNA_Truncated->Troubleshoot_Transcription Yes Full_Length_Obtained Full-Length Product? Optimize_Reaction->Full_Length_Obtained Consider_Frameshift Investigate Potential Ribosomal Frameshifting Full_Length_Obtained->Consider_Frameshift No End Problem Resolved Full_Length_Obtained->End Yes Readthrough_Strategy->End Troubleshoot_Transcription->End Consider_Frameshift->End

Caption: A workflow for troubleshooting premature polypeptide termination.

Detailed Methodologies:

  • Verify DNA Template Sequence:

    • Protocol: Perform Sanger sequencing on your plasmid or PCR product. Align the sequence with your reference to check for any nonsense (e.g., UAG, UAA, UGA) or frameshift mutations within the coding sequence.

  • Analyze mRNA Integrity and Size:

    • Protocol: If using an in vitro transcription/translation system, first perform the transcription reaction separately. Purify the resulting mRNA and run it on a denaturing agarose gel alongside an RNA ladder. The size of the transcript should correspond to the expected length from the promoter to the end of the template. Shorter-than-expected bands indicate premature transcriptional termination.[1]

  • Optimize In Vitro Translation Conditions:

    • Protocol: Set up a series of parallel in vitro translation reactions. Systematically vary one parameter at a time.

      • Temperature: For GC-rich templates, test a range of temperatures (e.g., 25°C, 30°C, 37°C).[2]

      • Component Concentration: Titrate the concentration of magnesium, potassium, amino acids, and your template.

    • Analyze the products of each reaction by SDS-PAGE and autoradiography (if using radiolabeled amino acids) or Western blotting to determine the optimal conditions for full-length protein synthesis.

  • Investigate Ribosomal Frameshifting:

    • Programmed ribosomal frameshifting can cause the ribosome to shift its reading frame, often leading to an encounter with a premature stop codon in the new frame.[23][24][25] This can be sequence-dependent, often involving a "slippery sequence" and a downstream RNA secondary structure like a pseudoknot.[24][25]

    • Protocol: Analyze your mRNA sequence for potential slippery sites (e.g., X_XXY_YYZ motifs) and downstream secondary structures. To confirm frameshifting, you can introduce silent mutations into the slippery sequence and observe if this rescues full-length protein synthesis.

Guide 2: Protocol for Aminoglycoside-Induced Read-through in Cell Culture

This protocol outlines a general procedure for testing the ability of aminoglycosides to promote the read-through of a PTC in a mammalian cell line transiently expressing your gene of interest.

Experimental Protocol:

  • Cell Seeding: Seed your mammalian cell line of choice in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Transfect the cells with a plasmid encoding your gene of interest containing the PTC. Include a positive control (wild-type version of your gene) and a negative control (e.g., empty vector).

  • Aminoglycoside Treatment: 24 hours post-transfection, replace the medium with fresh medium containing the desired concentration of the aminoglycoside (e.g., G418 at 50-200 µg/mL). It is crucial to perform a dose-response curve to determine the optimal concentration with minimal cytotoxicity.

  • Cell Lysis: After 24-48 hours of treatment, wash the cells with PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Analysis:

    • Determine the total protein concentration of each lysate using a BCA or Bradford assay.

    • Analyze equal amounts of total protein from each sample by SDS-PAGE followed by Western blotting using an antibody specific to your protein of interest.

  • Quantification: Quantify the band intensity of the full-length protein in the treated and untreated samples. An increase in the full-length protein band in the aminoglycoside-treated cells indicates successful read-through.

Signaling Pathway for Aminoglycoside Action:

Aminoglycoside_Action Ribosome Ribosome at PTC Binding Binds to Ribosomal Decoding Center Ribosome->Binding Aminoglycoside Aminoglycoside (e.g., G418) Aminoglycoside->Binding Conformational_Change Induces Conformational Change in Ribosome Binding->Conformational_Change Decreased_Fidelity Decreased Decoding Fidelity Conformational_Change->Decreased_Fidelity tRNA_Competition Near-Cognate tRNA Outcompetes Release Factor Decreased_Fidelity->tRNA_Competition Amino_Acid_Incorporation Amino Acid Incorporated at PTC tRNA_Competition->Amino_Acid_Incorporation Translation_Continues Translation Continues Amino_Acid_Incorporation->Translation_Continues Full_Length_Protein Full-Length Protein Synthesized Translation_Continues->Full_Length_Protein

Caption: Mechanism of aminoglycoside-induced PTC read-through.

References

Troubleshooting

Technical Support Center: Purification of Poly(γ-benzyl-L-glutamate) (PBLG)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(γ-benzyl-L-glutamate) (PBLG). The info...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(γ-benzyl-L-glutamate) (PBLG). The information is presented in a question-and-answer format to directly address common issues encountered during the purification of this synthetic polypeptide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying Poly(γ-benzyl-L-glutamate) (PBLG)?

A1: The most widely used purification methods for PBLG are precipitation (specifically, reprecipitation), dialysis, and chromatography. The choice of method depends on the scale of the purification, the nature of the impurities to be removed (e.g., unreacted monomers, initiator residues, salts), and the desired final purity of the polymer.

Q2: What are the common impurities found in crude PBLG?

A2: Common impurities in crude PBLG samples include unreacted γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA) monomer, initiator residues, and salts from the polymerization reaction. In some cases, side products from the synthesis of the NCA monomer, such as γ-benzyl L-glutamate hydrochloride, may also be present.[1]

Q3: How can I assess the purity of my PBLG sample?

A3: The purity of PBLG can be assessed using a variety of analytical techniques.[2] High-Performance Liquid Chromatography (HPLC) and Size Exclusion Chromatography (SEC) are valuable for determining the molecular weight distribution and detecting oligomeric impurities.[3][4][5] Spectroscopic methods such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the chemical identity and structural integrity of the polymer and for detecting residual monomers or other contaminants.[1][2][3][4]

Q4: What is the recommended solvent for dissolving PBLG before purification?

A4: PBLG is soluble in a range of organic solvents. For purification purposes, solvents like tetrahydrofuran (THF) and dioxane are commonly used to dissolve the crude polymer before precipitation.[6] Chloroform and N,N-dimethylformamide (DMF) are also effective solvents for PBLG.[6] The choice of solvent will also depend on the subsequent purification step, particularly the selection of a suitable non-solvent for precipitation.

Troubleshooting Guides

Precipitation/Reprecipitation Issues

Q: My PBLG precipitate is difficult to filter and handle. What could be the cause and how can I resolve it?

A: This issue often arises from the formation of very fine particles or a gelatinous precipitate.

  • Troubleshooting Steps:

    • Optimize Solvent/Non-solvent System: The choice of solvent and non-solvent significantly impacts the morphology of the precipitate. A system where the polymer precipitates more slowly can lead to larger, more easily filterable particles. Refer to the solvent selection table below for guidance.

    • Control the Rate of Addition: Add the non-solvent to the polymer solution slowly and with continuous stirring. A rapid addition can lead to the formation of fine particles.

    • Adjust the Temperature: Performing the precipitation at a lower temperature can sometimes improve the characteristics of the precipitate.

    • Centrifugation: If filtration is challenging, consider using centrifugation to pellet the polymer, followed by decantation of the supernatant.

Q: After reprecipitation, I still detect residual monomer in my PBLG sample. What should I do?

A: Residual monomer is a common issue that can often be resolved by optimizing the reprecipitation protocol.

  • Troubleshooting Steps:

    • Increase the Number of Reprecipitations: A single precipitation is often insufficient to remove all unreacted monomer. Performing two to three reprecipitation cycles is a common practice.

    • Increase the Volume of Non-solvent: Using a larger volume of the non-solvent will create a greater concentration gradient, facilitating the diffusion of the monomer from the polymer into the liquid phase.

    • Ensure Complete Dissolution: Before adding the non-solvent, ensure that the crude PBLG is fully dissolved in the chosen solvent. Any undissolved polymer can trap impurities.

    • Thorough Washing: After filtration or centrifugation, wash the polymer pellet with fresh non-solvent to remove any remaining traces of monomer.

Diagram 1: Troubleshooting Workflow for PBLG Precipitation

G Troubleshooting Precipitation Issues cluster_issue1 Filterability Issues cluster_issue2 Purity Issues start Precipitation Issue Identified issue1 Precipitate difficult to filter start->issue1 issue2 Residual monomer detected start->issue2 solution1_1 Optimize solvent/ non-solvent system issue1->solution1_1 solution1_2 Control rate of non-solvent addition issue1->solution1_2 solution1_3 Adjust precipitation temperature issue1->solution1_3 solution1_4 Use centrifugation instead of filtration issue1->solution1_4 solution2_1 Increase number of reprecipitation cycles issue2->solution2_1 solution2_2 Increase volume of non-solvent issue2->solution2_2 solution2_3 Ensure complete initial dissolution issue2->solution2_3 solution2_4 Thoroughly wash the precipitate issue2->solution2_4 end Pure PBLG solution1_1->end solution1_2->end solution1_3->end solution1_4->end solution2_1->end solution2_2->end solution2_3->end solution2_4->end

Caption: A flowchart for troubleshooting common PBLG precipitation problems.

Dialysis Issues

Q: How do I choose the right Molecular Weight Cut-Off (MWCO) for the dialysis membrane for PBLG purification?

A: The choice of MWCO is critical for effective dialysis.

  • Recommendation: Select a dialysis membrane with an MWCO that is significantly smaller than the molecular weight of your PBLG to ensure the polymer is retained. For PBLG with a molecular weight in the range of 15,000 to 50,000 g/mol , a membrane with an MWCO of 3,500 to 7,000 Da is generally suitable. For higher molecular weight PBLG (e.g., >100,000 g/mol ), a 12,000-14,000 Da MWCO membrane can be used. The goal is to allow small molecules like monomers, salts, and initiator fragments to pass through freely while retaining the polymer.

Q: The volume of my PBLG solution increased significantly during dialysis. Is this normal?

A: Yes, an increase in sample volume during dialysis can occur due to osmosis, especially if there is a large difference in solute concentration between your sample and the dialysis buffer.

  • Mitigation Strategies:

    • Pre-concentration: If the final volume is too large, you can concentrate the purified PBLG solution using techniques like rotary evaporation or lyophilization.

    • Stepwise Dialysis: If your initial sample has a very high concentration of small molecule contaminants, consider a stepwise dialysis approach where you gradually decrease the salt concentration of the dialysis buffer over several changes.

Diagram 2: Decision Process for PBLG Purification Method Selection

G Selecting a PBLG Purification Method start Start: Crude PBLG decision1 Primary Impurity? start->decision1 method1 Precipitation/ Reprecipitation decision1->method1 Unreacted Monomer method2 Dialysis decision1->method2 Salts / Small Molecules decision2 Need for Fractionation? decision3 Scale of Purification? decision2->decision3 No method3 Chromatography (SEC) decision2->method3 Yes decision3->method1 Large Scale decision3->method2 Small to Medium Scale method1->decision2 end Purified PBLG method1->end method2->decision2 method2->end method3->end

Caption: A decision tree to guide the selection of an appropriate PBLG purification method.

Data Presentation

Table 1: Solvent Systems for PBLG Precipitation/Reprecipitation

Solvent for PBLGNon-solvent for Precipitation
Tetrahydrofuran (THF)Methanol, Diethyl ether, Hexane
DioxaneDiethyl ether, Methanol
ChloroformMethanol, Diethyl ether
N,N-Dimethylformamide (DMF)Diethyl ether, Water

Note: The choice of non-solvent can influence the morphology of the precipitate. It is advisable to perform a small-scale test to determine the optimal solvent-non-solvent pair for your specific PBLG sample.

Experimental Protocols

Protocol 1: Purification of PBLG by Reprecipitation
  • Dissolution: Dissolve the crude PBLG in a suitable solvent (e.g., THF or dioxane) to a concentration of approximately 5-10% (w/v). Stir the solution at room temperature until the polymer is completely dissolved.

  • Precipitation: Slowly add the polymer solution to a vigorously stirred non-solvent (e.g., methanol or diethyl ether). The volume of the non-solvent should be at least 10 times the volume of the polymer solution.

  • Isolation: A white, fibrous precipitate of PBLG should form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collection: Collect the precipitated PBLG by filtration using a Buchner funnel or by centrifugation.

  • Washing: Wash the collected polymer with fresh non-solvent to remove any remaining impurities.

  • Drying: Dry the purified PBLG under vacuum at a slightly elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Repetition: For higher purity, repeat the dissolution, precipitation, and washing steps two to three times.

Protocol 2: Purification of PBLG by Dialysis
  • Sample Preparation: Dissolve the crude PBLG in a minimal amount of a suitable solvent (e.g., DMF or chloroform).

  • Membrane Preparation: Select a dialysis membrane with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 3,500-7,000 Da for low to medium molecular weight PBLG). Prepare the dialysis tubing according to the manufacturer's instructions, which typically involves rinsing with deionized water.

  • Sample Loading: Load the PBLG solution into the dialysis tubing and securely seal both ends, leaving some space for potential volume expansion.

  • Dialysis: Immerse the sealed dialysis bag in a large volume of the desired dialysis buffer (e.g., deionized water or a specific buffer solution if buffer exchange is also required) at room temperature or 4 °C. The volume of the dialysis buffer should be at least 100 times the sample volume. Gently stir the dialysis buffer.

  • Buffer Changes: Change the dialysis buffer every 4-6 hours for the first 24 hours, and then less frequently for the next 24-48 hours to ensure complete removal of small molecule impurities.

  • Sample Recovery: After dialysis, carefully remove the dialysis bag from the buffer. Open one end of the bag and transfer the purified PBLG solution to a clean container.

  • Solvent Removal: Remove the solvent from the purified PBLG solution by methods such as rotary evaporation or lyophilization to obtain the solid polymer.

References

Optimization

Technical Support Center: Poly(γ-benzyl-L-glutamate) (PBLG) Synthesis

Welcome to the technical support center for the synthesis of high molecular weight poly(γ-benzyl-L-glutamate) (PBLG). This resource is designed for researchers, scientists, and drug development professionals to provide c...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of high molecular weight poly(γ-benzyl-L-glutamate) (PBLG). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues encountered during the ring-opening polymerization (ROP) of γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you might encounter during your PBLG synthesis experiments.

Q1: My PBLG has a lower molecular weight than expected. What are the potential causes and how can I fix this?

Low molecular weight is a common issue in PBLG synthesis. The most likely causes and their solutions are outlined below:

  • Monomer Impurities: The presence of water, HCl, or other electrophilic impurities in the BLG-NCA monomer can lead to premature termination of the polymerization reaction.[1]

    • Solution: Purify the NCA monomer by recrystallization or flash column chromatography. Ensure the purified monomer is rigorously dried before use. Using non-nucleophilic acid scavengers during polymerization can also be beneficial.[1][2]

  • Incorrect Monomer-to-Initiator ([M]/[I]) Ratio: The molecular weight of the polymer is directly proportional to the [M]/[I] ratio in a living polymerization. A ratio that is too low will result in a lower degree of polymerization.[3][4][5]

    • Solution: Increase the [M]/[I] ratio to target a higher molecular weight. Carefully calculate and measure the amounts of monomer and initiator.

  • Chain Termination Side Reactions: Unwanted side reactions can terminate the growing polymer chains, preventing the formation of high molecular weight polymers.[1]

    • Solution 1: Lower the reaction temperature. Performing the polymerization at 0°C or even in a frozen state (cryo-polymerization) can suppress these side reactions.[1][2][6]

    • Solution 2: Ensure high purity of the solvent and initiator. Use freshly distilled and dried solvents to minimize impurities that could terminate the polymerization.[1]

  • Premature Precipitation: If the growing polymer chain becomes insoluble in the reaction solvent, it will precipitate, effectively stopping the polymerization.[1]

    • Solution: Choose a solvent that can effectively solubilize both the monomer and the resulting polypeptide, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).[1][7][8] Lowering the initial monomer concentration can also help maintain solubility.[1][8]

Q2: The polydispersity (Đ or PDI) of my PBLG is broad (e.g., > 1.2). How can I achieve a narrower molecular weight distribution?

A broad polydispersity indicates a lack of control over the polymerization, often stemming from issues with the initiation step.

  • Slow Initiation: If the rate of initiation is significantly slower than the rate of propagation, new polymer chains will be formed throughout the reaction, leading to a broad distribution of chain lengths.[1]

    • Solution 1: Select a more efficient initiator. Primary amines, such as n-hexylamine or n-butylamine, are generally effective for achieving controlled polymerization.[1][6][8] Nickel-based initiators can also yield PBLG with a narrow molecular weight distribution.[9]

    • Solution 2: Ensure the initiator is fully dissolved and homogenously mixed with the monomer solution at the start of the reaction.

Q3: What type of initiator should I use to obtain high molecular weight PBLG?

The choice of initiator is critical for controlling the polymerization and achieving high molecular weight.

  • Primary Amines (e.g., n-hexylamine, n-butylamine): These are commonly used and can produce well-defined polypeptides, especially when side reactions are minimized (e.g., by using pure reagents and low temperatures).[6][8]

  • Aprotic Bases (e.g., sodium methoxide, triethylamine): These initiators can lead to very high molecular weight polypeptides, sometimes exceeding 500,000 g/mol .[2][10] However, the molecular weight may be less directly correlated with the [M]/[I] ratio compared to primary amine initiators.[10]

  • Organometallic Initiators (e.g., Nickel-based): These can be used to synthesize PBLG with a controlled molecular weight and narrow polydispersity.[9]

Data Presentation: Effect of Reaction Parameters on Molecular Weight

The following tables summarize quantitative data on how different experimental parameters can influence the molecular weight (MW) and polydispersity index (PDI) of PBLG.

Table 1: Effect of Monomer-to-Initiator ([M]/[I]) Ratio on PBLG Molecular Weight

InitiatorSolvent[M]/[I] RatioResulting MW ( g/mol )PDI (Đ)Reference
n-HexylamineDCM10021,900 (theoretical)< 1.2
DicyclohexylamineNot SpecifiedVariedMW increased with ratioNot Specified
Nickel-basedNot SpecifiedNot Specified6,500 - 97,0001.13 - 1.55[9]

Table 2: Effect of Initiator Type on PBLG Molecular Weight

InitiatorSolvent[M]/[I] RatioResulting MW ( g/mol )PDI (Đ)NotesReference
Sodium MethoxideNot SpecifiedVaried> 500,000NarrowMW is higher than calculated from [M]/[I][10]
TriethylamineNot SpecifiedVaried> 500,000Not SpecifiedMW is largely independent of [M]/[I][10]
DiethylamineNot SpecifiedVariedStudiedNot Specified[4]
Di-n-hexylamineNot SpecifiedVariedStudiedNot Specified[4]

Experimental Protocols

Here are detailed methodologies for key experiments in the synthesis of high molecular weight PBLG.

Protocol 1: Purification of γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA)

Objective: To remove impurities from the NCA monomer that can cause premature termination of polymerization.

Materials:

  • Crude BLG-NCA

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous n-hexane

  • Round-bottom flask

  • Stir bar

  • Heating mantle

  • Filtration apparatus

  • Vacuum oven or desiccator

Procedure:

  • Dissolve the crude BLG-NCA in a minimal amount of anhydrous THF at approximately 50°C.[11]

  • Once fully dissolved, allow the solution to cool to room temperature.

  • Precipitate the BLG-NCA by slowly adding the solution to a larger volume of stirred, anhydrous n-hexane.[11]

  • Collect the white precipitate by filtration.

  • Wash the precipitate with additional anhydrous n-hexane.

  • Dry the purified BLG-NCA under vacuum until a constant weight is achieved.

  • Store the purified NCA under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., -20°C) to prevent degradation.

Protocol 2: Synthesis of High Molecular Weight PBLG via Ring-Opening Polymerization (ROP)

Objective: To polymerize purified BLG-NCA to achieve a high molecular weight PBLG.

Materials:

  • Purified, dry BLG-NCA

  • Anhydrous solvent (e.g., DCM or DMF)

  • Initiator (e.g., n-hexylamine) solution of known concentration in anhydrous solvent

  • Schlenk flask or glovebox

  • Syringes

  • Stir bar

  • Precipitation solvent (e.g., anhydrous diethyl ether or methanol)

  • Centrifuge and tubes

Procedure:

  • Under an inert atmosphere (in a glovebox or using Schlenk line techniques), dissolve the purified BLG-NCA in anhydrous DCM to a desired monomer concentration (e.g., 0.1 M).[7]

  • Calculate the required volume of initiator solution to achieve the target [M]/[I] ratio for the desired molecular weight.

  • While stirring the monomer solution, rapidly inject the initiator solution.

  • Allow the reaction to stir at the desired temperature. For suppressing side reactions, a temperature of 0°C is recommended.[2] The reaction time can vary from a few hours to over a day, depending on the temperature and [M]/[I] ratio.[7]

  • After the desired reaction time, terminate the polymerization if necessary (e.g., by adding a small amount of a quenching agent, though often precipitation is sufficient).

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like cold diethyl ether.[12]

  • Collect the polymer precipitate by filtration or centrifugation.

  • Wash the polymer pellet with the precipitation solvent to remove unreacted monomer and initiator.

  • Dry the final PBLG polymer under vacuum.

Visualizations

Diagram 1: Experimental Workflow for High Molecular Weight PBLG Synthesis

G cluster_prep Preparation cluster_poly Polymerization cluster_purify Purification & Analysis NCA_synthesis Synthesize BLG-NCA NCA_purify Purify BLG-NCA (Recrystallization) NCA_synthesis->NCA_purify dissolve_NCA Dissolve NCA in Anhydrous Solvent NCA_purify->dissolve_NCA reagent_prep Prepare Anhydrous Solvent & Initiator reagent_prep->dissolve_NCA initiate Add Initiator ([M]/[I] Ratio) reagent_prep->initiate dissolve_NCA->initiate polymerize Stir at Controlled Temperature (e.g., 0°C) initiate->polymerize precipitate Precipitate Polymer (e.g., in Diethyl Ether) polymerize->precipitate wash_dry Wash and Dry PBLG precipitate->wash_dry analyze Characterize MW & PDI (GPC/SEC) wash_dry->analyze

Caption: Workflow for synthesizing high molecular weight PBLG.

Diagram 2: Troubleshooting Low Molecular Weight PBLG

G start Low Molecular Weight Observed q1 Is the NCA Monomer Pure and Dry? start->q1 s1_yes Purify NCA by Recrystallization & Dry Thoroughly q1->s1_yes No q2 Is the [M]/[I] Ratio Correct for the Target MW? q1->q2 Yes end_node Re-run Experiment s1_yes->end_node s2_yes Increase [M]/[I] Ratio q2->s2_yes No q3 Was the Polymerization Temperature Too High? q2->q3 Yes s2_yes->end_node s3_yes Lower Reaction Temp. (e.g., to 0°C) q3->s3_yes Yes q4 Did the Polymer Precipitate During Reaction? q3->q4 No s3_yes->end_node s4_yes Use a Better Solvent or Lower Monomer Concentration q4->s4_yes Yes q4->end_node No s4_yes->end_node

Caption: Decision tree for troubleshooting low molecular weight PBLG.

Diagram 3: Key Factors Influencing PBLG Molecular Weight

G cluster_increase cluster_decrease center PBLG Molecular Weight impurities Monomer/Solvent Impurities (H₂O, HCl) center->impurities termination Chain Termination Side Reactions center->termination precipitation Premature Precipitation center->precipitation mi_ratio Higher [M]/[I] Ratio mi_ratio->center purity High Monomer & Solvent Purity purity->center low_temp Low Reaction Temperature low_temp->center

Caption: Factors that increase or decrease PBLG molecular weight.

References

Troubleshooting

Technical Support Center: H-GLU(OBZL)-NCA Polymerization Kinetics

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the ring-opening polymerization of H-GLU(OBZL)-NCA.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the polymerization of H-GLU(OBZL)-NCA, offering potential causes and recommended solutions to ensure successful polypeptide synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Low Polymer Molecular Weight (Mn) 1. Monomer Impurities: Presence of water, HCl, or other electrophilic impurities in the NCA monomer can lead to premature termination.[1] 2. Incorrect Monomer-to-Initiator (M/I) Ratio: A low M/I ratio will inherently result in a lower degree of polymerization. 3. Chain Termination Reactions: Side reactions can terminate the growing polymer chains, especially at higher temperatures.[1] 4. Premature Precipitation: The growing polymer chain may precipitate out of the solution, preventing further propagation.1. Purify the NCA monomer: Recrystallize the H-GLU(OBZL)-NCA monomer to remove impurities. Ensure the monomer is thoroughly dried before use.[1] 2. Adjust M/I Ratio: Increase the M/I ratio to target a higher molecular weight. 3. Lower the Reaction Temperature: Performing the polymerization at 0°C can suppress side reactions and minimize premature termination.[2][3] 4. Optimize Solvent System: Select a solvent that effectively solubilizes both the monomer and the resulting polypeptide. Consider lowering the initial monomer concentration.
Broad Polydispersity (Đ > 1.2) 1. Slow Initiation: If the rate of initiation is significantly slower than the rate of propagation, it can lead to a broad distribution of chain lengths. 2. Coexistence of Multiple Polymerization Mechanisms: The presence of both the "normal amine mechanism" and the "activated monomer mechanism" can result in uncontrolled polymerization.[1][4] 3. Side Reactions: Chain termination and transfer reactions contribute to a broader molecular weight distribution.[1]1. Select an Efficient Initiator: Primary amines are generally effective initiators for achieving a more controlled polymerization.[1] 2. Control Reaction Conditions: Lowering the temperature can favor the "normal amine mechanism" and reduce side reactions, leading to a narrower polydispersity.[2] 3. Ensure High Purity: Use high-purity, dry solvents and initiators to minimize side reactions.
Bimodal Molecular Weight Distribution 1. Presence of Impurities: Water or other impurities can act as unintended initiators, leading to a secondary population of polymer chains. 2. Secondary Initiation Mechanisms: In some cases, the initiator or solvent can induce side reactions that lead to a bimodal distribution.1. Rigorous Purification: Ensure all reagents and solvents are of the highest purity and are anhydrous. 2. Optimize Temperature: Polymerization at 0°C has been shown to reduce the occurrence of bimodal distributions.[2]
Low or No Polymer Yield 1. Inactive Initiator: The initiator may have degraded or is not effective for the chosen monomer. 2. Presence of Inhibitors: Impurities in the monomer or solvent can inhibit the polymerization reaction. 3. Inappropriate Reaction Conditions: The temperature or solvent may not be suitable for the polymerization.1. Use a Fresh, High-Purity Initiator: Ensure the initiator is active and used at the correct concentration. 2. Purify Monomer and Solvents: Remove any potential inhibitors through recrystallization of the monomer and distillation of the solvent. 3. Optimize Reaction Conditions: Refer to established protocols for appropriate temperature and solvent choices for H-GLU(OBZL)-NCA polymerization.

Frequently Asked Questions (FAQs)

Q1: How does temperature affect the kinetics of H-GLU(OBZL)-NCA polymerization?

A1: Temperature has a significant impact on the polymerization of H-GLU(OBZL)-NCA. Higher temperatures generally lead to a faster reaction rate. However, elevated temperatures can also increase the frequency of side reactions, such as chain termination, which can result in a higher polydispersity index (PDI).[5] Conversely, lowering the reaction temperature, for instance to 0°C, can suppress these side reactions, leading to a more controlled polymerization and polypeptides with lower polydispersity.[2]

Q2: What is the optimal temperature for achieving a controlled polymerization of H-GLU(OBZL)-NCA?

A2: For a more controlled polymerization with a narrow molecular weight distribution, a lower temperature of 0°C is often preferred.[2] While the reaction may proceed more slowly at this temperature, it minimizes side reactions that can lead to chain termination and broader polydispersity.

Q3: Why is my polydispersity high even at low temperatures?

A3: High polydispersity at low temperatures can still occur due to several factors. The purity of the H-GLU(OBZL)-NCA monomer is critical; impurities can act as alternative initiators or terminating agents.[1] The choice of initiator and its purity are also crucial. A slow initiation rate compared to the propagation rate can lead to a broader molecular weight distribution. Finally, ensure that the solvent is anhydrous and of high purity.

Q4: Can I monitor the progress of the polymerization?

A4: Yes, the polymerization can be monitored by Fourier-Transform Infrared (FTIR) spectroscopy. The disappearance of the characteristic anhydride peaks of the NCA ring (around 1866 cm⁻¹ and 1773 cm⁻¹) indicates the consumption of the monomer and the progress of the polymerization.

Q5: What are common side reactions in H-GLU(OBZL)-NCA polymerization and how can I minimize them?

A5: Common side reactions include chain termination and chain transfer.[1] These can be initiated by impurities like water or occur at higher temperatures.[1] To minimize these, it is essential to use highly purified and dried monomer, initiator, and solvent.[1] Performing the polymerization at a lower temperature, such as 0°C, is also a key strategy to suppress these unwanted reactions.[2][3]

Quantitative Data on Temperature Impact

The following table summarizes the effect of temperature on the ring-opening polymerization of H-GLU(OBZL)-NCA (also referred to as BLG-NCA) initiated by benzylamine with a monomer-to-initiator ratio of 40. The reactions were carried out for four days.

Temperature (°C)Mn ( g/mol )Polydispersity Index (PDI)
01.06Not specified, but generally lower
101.13Not specified, but generally lower
201.11Not specified, but generally lower
601.27Higher than at lower temperatures

Data sourced from a study on temperature-dependent NCA polymerization.[5]

Detailed Experimental Protocol: Ring-Opening Polymerization of H-GLU(OBZL)-NCA

This protocol outlines a general procedure for the synthesis of poly(γ-benzyl-L-glutamate) (PBLG) via the ring-opening polymerization of H-GLU(OBZL)-NCA.

1. Materials and Reagents:

  • H-GLU(OBZL)-NCA monomer

  • Initiator (e.g., n-hexylamine, benzylamine)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), dioxane, dichloromethane (DCM))

  • Precipitating solvent (e.g., diethyl ether, methanol)

  • Inert gas (e.g., Nitrogen or Argon)

2. Monomer Purification (Crucial Step):

  • Recrystallize the H-GLU(OBZL)-NCA monomer from a suitable solvent system (e.g., ethyl acetate/hexane) to remove impurities.

  • Dry the purified monomer under vacuum at a temperature below its melting point (typically around 40°C) overnight to remove any residual solvent and moisture.

3. Polymerization Setup:

  • All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas.

  • In a Schlenk flask under an inert atmosphere, dissolve the purified H-GLU(OBZL)-NCA in the chosen anhydrous solvent.

  • The concentration of the monomer is typically in the range of 1-5% (w/v).

4. Initiation and Polymerization:

  • Prepare a stock solution of the initiator in the same anhydrous solvent.

  • Calculate the required volume of the initiator solution to achieve the desired monomer-to-initiator (M/I) ratio.

  • Using a syringe, add the initiator solution to the stirred monomer solution at the desired reaction temperature (e.g., in an ice bath for 0°C).

  • Allow the reaction to proceed under an inert atmosphere for the desired time (from several hours to days, depending on the temperature and M/I ratio). The progress can be monitored by FTIR spectroscopy.

5. Polymer Precipitation and Purification:

  • Once the desired conversion is reached (or the reaction is complete), precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., diethyl ether or methanol).

  • The precipitated poly(γ-benzyl-L-glutamate) will form a white solid.

  • Collect the polymer by filtration or centrifugation.

  • Wash the polymer multiple times with the precipitating solvent to remove any unreacted monomer and initiator.

  • Dry the final polymer product under vacuum to a constant weight.

6. Characterization:

  • Determine the molecular weight (Mn) and polydispersity (Đ) of the polymer using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

  • Confirm the chemical structure of the polypeptide using ¹H NMR and FTIR spectroscopy.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Analysis Monomer H-GLU(OBZL)-NCA Monomer Purification Recrystallization & Drying Monomer->Purification Setup Reaction Setup under Inert Gas Purification->Setup Solvent Anhydrous Solvent Solvent->Setup Initiator Initiator Solution Initiation Initiation at Controlled Temperature Initiator->Initiation Setup->Initiation Polymerization Polymerization Initiation->Polymerization Precipitation Precipitation in Non-Solvent Polymerization->Precipitation Purification_poly Washing & Drying Precipitation->Purification_poly Characterization GPC, NMR, FTIR Purification_poly->Characterization

Caption: Experimental workflow for H-GLU(OBZL)-NCA polymerization.

temp_impact cluster_high_temp High Temperature (e.g., 60°C) cluster_low_temp Low Temperature (e.g., 0°C) Temp Reaction Temperature Rate_High Increased Polymerization Rate Temp->Rate_High Rate_Low Decreased Polymerization Rate Temp->Rate_Low Side_Reactions_High Increased Side Reactions (Termination, etc.) Rate_High->Side_Reactions_High PDI_High Higher Polydispersity (Đ > 1.2) Side_Reactions_High->PDI_High Side_Reactions_Low Suppressed Side Reactions Rate_Low->Side_Reactions_Low PDI_Low Lower Polydispersity (Đ ≈ 1.1) Side_Reactions_Low->PDI_Low

Caption: Impact of temperature on polymerization kinetics and outcomes.

References

Optimization

Technical Support Center: Poly(γ-benzyl-L-glutamate) Synthesis &amp; Purification

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted γ-benzyl-L-glutamate N-car...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted γ-benzyl-L-glutamate N-carboxyanhydride (NCA) monomer from synthesized poly(γ-benzyl-L-glutamate) (PBLG).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of PBLG after polymerization.

Problem Possible Cause Suggested Solution
Low polymer yield after precipitation. The polymer may be partially soluble in the precipitation solvent. The concentration of the polymer solution before precipitation might be too low.- Ensure the chosen precipitation solvent is a strong non-solvent for PBLG (e.g., methanol, diethyl ether, n-hexane).[1][2] - Cool the non-solvent before precipitation to further decrease polymer solubility.[3] - Concentrate the polymer solution before adding it to the non-solvent. - Use a larger volume of the non-solvent (e.g., 10-fold excess) to ensure complete precipitation.
Precipitated polymer is sticky or oily instead of a powder. Incomplete polymerization, leaving a high concentration of unreacted monomer and oligomers. The precipitation solvent is not a strong enough non-solvent.- Confirm the polymerization has gone to completion through characterization (e.g., FTIR to observe the disappearance of NCA peaks).[4] - Add the polymer solution dropwise into a vigorously stirred, large volume of a strong non-solvent on an ice bath.[3] - Try a different non-solvent or a mixture of non-solvents.
Residual monomer detected after multiple precipitations. The monomer has some affinity for the polymer and co-precipitates. The washing of the precipitated polymer was insufficient.- Re-dissolve the polymer in a good solvent (e.g., THF, DMF) and re-precipitate it.[3] Multiple re-precipitation steps may be necessary.[3] - Thoroughly wash the polymer pellet with the precipitation solvent after each precipitation step. - Consider using dialysis for a more complete removal of small molecules.[5]
Polymer degradation (reduced molecular weight) after purification. Exposure to harsh acidic or basic conditions during purification.[6]- Avoid using strong acids or bases during the purification of the protected polymer. - If acidic conditions are necessary (e.g., to hydrolyze end groups), use dilute acid and low temperatures.[3]
Dialysis is slow or seemingly ineffective. The molecular weight cut-off (MWCO) of the dialysis membrane is too small. The volume of the dialysis buffer (dialysate) is insufficient. The concentration gradient is not maintained.- Select a dialysis membrane with an appropriate MWCO that allows the monomer to pass through freely while retaining the polymer.[7] - Use a large volume of dialysate (e.g., 100-500 times the sample volume).[8] - Change the dialysate frequently (e.g., every 2-4 hours initially, then overnight) to maintain a high concentration gradient.[7][8] - Gently stir the dialysate to ensure proper mixing.[7]
Polymer sample is contaminated with byproducts from NCA synthesis. Impurities from the NCA synthesis, such as HCl or N-chloroformyl amino acids, were not completely removed before polymerization.[9]- Purify the γ-benzyl-L-glutamate NCA monomer by recrystallization before polymerization to ensure high purity.[1][2] - Wash the crude NCA with ice-cold water or a dilute sodium bicarbonate solution to remove acidic impurities.[9]

Frequently Asked Questions (FAQs)

1. What is the most common method for removing unreacted γ-benzyl-L-glutamate NCA from my PBLG polymer?

The most common and straightforward method is precipitation. This involves dissolving the crude polymer in a good solvent (like THF or DMF) and then adding this solution to a large volume of a non-solvent (such as methanol, diethyl ether, or n-hexane) to precipitate the polymer, leaving the unreacted monomer in the solution.[1][2] This process is often repeated multiple times to ensure high purity.[3]

2. How can I confirm that all the unreacted monomer has been removed?

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a highly effective method.[1][2] The ¹H-NMR spectrum of the purified PBLG should be compared to the spectrum of the γ-benzyl-L-glutamate NCA monomer. The absence of characteristic monomer peaks in the polymer spectrum indicates successful removal. For instance, the chemical shifts of protons on the benzene ring and the secondary amine of the NCA can be monitored.[1]

3. I've tried precipitation multiple times, but I still see traces of monomer. What should I do?

If precipitation is not sufficient, dialysis is a more rigorous purification technique. Dialysis separates molecules based on size by using a semi-permeable membrane.[5] The polymer is retained within the dialysis bag, while the smaller unreacted monomer diffuses out into the surrounding buffer. This method is particularly effective for removing trace amounts of small molecule impurities.[5]

4. What are the best solvents for dissolving PBLG and for precipitating it?

PBLG is soluble in solvents like chloroform, N,N-dimethylformamide (DMF), and tetrahydrofuran (THF).[10] Good non-solvents for precipitation include methanol, diethyl ether, and n-hexane.[1][2] The choice of solvent and non-solvent will depend on the molecular weight of your polymer and the specific experimental conditions.

5. Can I use Gel Permeation Chromatography (GPC) to assess the purity of my PBLG?

Yes, GPC is an excellent technique for characterizing the molecular weight and molecular weight distribution (polydispersity index, PDI) of your purified PBLG.[3] A narrow PDI is often an indicator of a successful and controlled polymerization. While GPC can separate the polymer from the monomer, it is more commonly used for analytical characterization rather than bulk purification.

Data Presentation

Table 1: Solvent Systems for PBLG Purification by Precipitation

Polymer SolventPrecipitation Non-SolventReference(s)
Tetrahydrofuran (THF)n-Hexane[2]
Tetrahydrofuran (THF)Diethyl ether[1]
DioxaneDiethyl ether[1]
N,N-dimethylformamide (DMF)Diethyl ether[2]
Tetrahydrofuran (THF)Methanol[3]

Experimental Protocols

Detailed Methodology for Precipitation
  • Dissolution: Dissolve the crude PBLG polymer in a minimal amount of a suitable solvent (e.g., THF or DMF).

  • Preparation of Non-Solvent: In a separate flask, place a volume of a non-solvent (e.g., methanol or diethyl ether), typically 10 times the volume of the polymer solution. It is often beneficial to cool the non-solvent in an ice bath.[3]

  • Precipitation: Slowly add the polymer solution dropwise to the vigorously stirred non-solvent. A white precipitate of the PBLG polymer should form immediately.

  • Isolation: Allow the mixture to stir for a period (e.g., 30 minutes) to ensure complete precipitation. Collect the precipitated polymer by filtration or centrifugation.

  • Washing: Wash the collected polymer pellet or powder with fresh non-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified polymer under vacuum to a constant weight.[1][2]

  • Re-precipitation (Optional but Recommended): For higher purity, re-dissolve the dried polymer in the original solvent and repeat the precipitation process.[3]

Detailed Methodology for Dialysis
  • Membrane Preparation: Select a dialysis membrane with a molecular weight cut-off (MWCO) significantly lower than the molecular weight of your PBLG polymer (e.g., 1-3.5 kDa MWCO).[7] Prepare the membrane according to the manufacturer's instructions, which typically involves rinsing with deionized water.

  • Sample Loading: Dissolve the crude polymer in a suitable solvent that is compatible with the dialysis membrane. Load the polymer solution into the dialysis tubing, ensuring to leave some space for potential solvent influx. Securely close both ends of the tubing with clips.

  • Dialysis Setup: Place the sealed dialysis bag into a beaker containing a large volume of the same solvent used to dissolve the polymer (the dialysate), typically 200-500 times the sample volume.[8]

  • Agitation and Buffer Changes: Gently stir the dialysate to facilitate diffusion.[7] Change the dialysate periodically. A typical schedule is to change the buffer after 1-2 hours, then again after another 1-2 hours, and finally let it dialyze overnight at an appropriate temperature (e.g., 4°C or room temperature).[8]

  • Sample Recovery: Carefully remove the dialysis bag from the buffer. Open one end and transfer the purified polymer solution to a clean container.

  • Solvent Removal: Remove the solvent from the purified polymer solution, for example, by rotary evaporation or lyophilization, to obtain the solid, purified PBLG.

Visualizations

Experimental_Workflow cluster_synthesis Polymerization cluster_purification Purification Polymerization Ring-Opening Polymerization of γ-benzyl-L-glutamate NCA Crude_PBLG Crude PBLG Solution (Polymer + Unreacted Monomer) Polymerization->Crude_PBLG Precipitation Precipitation (Addition to Non-Solvent) Crude_PBLG->Precipitation Filtration Filtration / Centrifugation Precipitation->Filtration Washing Washing with Non-Solvent Filtration->Washing Drying Drying Washing->Drying Purified_PBLG Purified PBLG Drying->Purified_PBLG

Caption: Experimental workflow for the synthesis and purification of PBLG by precipitation.

Troubleshooting_Logic Start Purification Complete? Check_Purity Analyze Purity (e.g., ¹H-NMR) Start->Check_Purity Monomer_Detected Monomer Detected? Check_Purity->Monomer_Detected Repeat_Precipitation Repeat Precipitation Monomer_Detected->Repeat_Precipitation Yes End Pure PBLG Obtained Monomer_Detected->End No Repeat_Precipitation->Check_Purity Consider_Dialysis Consider Dialysis Repeat_Precipitation->Consider_Dialysis Consider_Dialysis->Check_Purity

Caption: Logical workflow for troubleshooting the removal of unreacted monomer.

References

Troubleshooting

High Vacuum Techniques for Controlled NCA Polymerization: A Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols for the controlled ri...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols for the controlled ring-opening polymerization of N-Carboxyanhydrides (NCAs) under high vacuum conditions.

Troubleshooting Guide

Specific issues during NCA polymerization can often be traced back to impurities or suboptimal reaction conditions. High vacuum techniques are employed to minimize these variables, but problems can still arise.[1] This guide addresses common problems, their probable causes, and recommended solutions.

SymptomPossible Cause(s)Recommended Action(s)
Low Polymer Molecular Weight (Mn) Monomer Impurities: Presence of water, HCl, or other electrophilic impurities in the NCA monomer can terminate growing chains.[2][3][4][5]Purify Monomer: Rigorously purify the NCA monomer via recrystallization or flash column chromatography and ensure thorough drying under high vacuum.[2][6]
Incorrect Monomer-to-Initiator (M/I) Ratio: The M/I ratio used was too low.[2]Adjust Ratio: Increase the M/I ratio to target a higher degree of polymerization.[2]
Chain Termination Reactions: Side reactions with impurities or the solvent (e.g., DMF) can prematurely terminate chains.[7][8]Optimize Conditions: Lower the reaction temperature (e.g., to 0°C) to suppress side reactions.[2][9][10] Ensure the highest purity of solvents and initiators.[2]
Premature Polymer Precipitation: The growing polypeptide chain becomes insoluble in the reaction solvent and precipitates, halting polymerization.[2]Improve Solubility: Select a more suitable solvent that can solubilize both the monomer and the polymer. Alternatively, lower the initial monomer concentration.[2]
Broad Polydispersity (PDI > 1.2) Slow Initiation: The rate of initiation is significantly slower than the rate of propagation, leading to chains starting at different times.Select Efficient Initiator: Use a highly efficient primary amine initiator.[2] Ensure initiator purity through sublimation or distillation.[11]
Monomer Impurities: Acidic impurities (e.g., HCl) can deactivate the initiator or propagating chain ends, leading to uncontrolled polymerization.[4][12]Purify Monomer Rigorously: Use purification methods like flash chromatography or multiple recrystallizations to remove all traces of acidic impurities.[6][13][14]
Moisture Contamination: Water can act as an unwanted initiator, leading to chains with different starting points and broader polydispersity.[15][16]Ensure Anhydrous Conditions: Use high vacuum techniques to meticulously dry all glassware, solvents, monomers, and initiators.[1] Assemble the reaction under an inert atmosphere (glovebox) or on a Schlenk line.[17]
Mixed Polymerization Mechanisms: The presence of basic impurities or a highly basic initiator can promote the "Activated Monomer Mechanism" (AMM) alongside the desired "Normal Amine Mechanism" (NAM), leading to poor control.[3][7][18]Control the Mechanism: Use primary amine initiators, which favor the NAM.[3][7] Avoid tertiary amines or other strong bases that promote the AMM.[3][18]
No Polymerization / Failed Initiation Inactive Initiator: The initiator may have degraded due to improper storage or handling.Use Fresh, Pure Initiator: Use a freshly purified initiator or a new batch. Prepare a stock solution in a dry solvent within a glovebox for accurate dispensing.[2]
Inhibiting Impurities: High levels of electrophilic impurities in the monomer or solvent can completely quench the initiator.[5][6]Ultra-Pure Reagents: Ensure the highest possible purity of all reagents through rigorous purification and drying protocols.[1]
Low Temperature: While beneficial for control, excessively low temperatures may slow the initiation rate to a near standstill for some monomer/initiator systems.Adjust Temperature: If initiation is the issue, consider starting the reaction at room temperature for a short period before cooling it to the target polymerization temperature.

Frequently Asked Questions (FAQs)

Q1: Why are high vacuum techniques essential for controlled NCA polymerization? A1: High vacuum techniques are crucial for creating and maintaining the ultra-pure, anhydrous conditions necessary for a living polymerization.[1] By rigorously removing volatile impurities like water and dissolved gases from the monomer, solvent, and glassware, these techniques minimize side reactions, such as chain termination and unwanted initiation, that lead to low molecular weights and broad polydispersities.[1][3] Studies have shown a distinct advantage in achieving end-group fidelity and minimizing termination pathways when using high vacuum compared to standard glovebox techniques.[7][19]

Q2: What vacuum level is typically required? A2: For optimal results, a high vacuum environment, typically around 1 x 10⁻⁵ bar or lower, is often used.[9][10] This level of vacuum is effective at removing trace amounts of water and other volatile impurities that can interfere with the polymerization. A well-maintained Schlenk line with a diffusion pump or turbomolecular pump is commonly used to achieve these pressures.[17]

Q3: How do I choose the right initiator? A3: The choice of initiator is critical for controlling the polymerization mechanism.[7] Primary amines are the most common and effective initiators as they are more nucleophilic than basic, promoting the "Normal Amine Mechanism" (NAM) which allows for good control over the polymerization.[2][3][7] The initiator must be of high purity, as impurities can lead to side reactions.[11] While other initiators like lithium hexamethyldisilazide (LiHMDS) can offer extremely fast, moisture-tolerant polymerizations, they may offer less control than primary amines under high vacuum.[15][16]

Q4: What is the best way to purify NCA monomers? A4: The purity of the NCA monomer is arguably the most critical factor for successful controlled polymerization.[6] Common impurities include unreacted amino acids, HCl, and water.[4] The two most effective purification methods are:

  • Recrystallization: This traditional method involves dissolving the crude NCA in a dry solvent (e.g., ethyl acetate) and inducing crystallization by adding a non-solvent (e.g., hexane). This process is often repeated multiple times to achieve high purity, but can be slow and requires skill.[2][4]

  • Flash Column Chromatography: Using silica gel under an inert atmosphere has been established as a rapid and highly effective method for purifying a wide variety of NCAs, including those that are difficult to crystallize.[6][13][14][20] It effectively removes common impurities, yielding monomers suitable for controlled polymerization.[6]

Q5: Can reaction temperature be used to control the polymerization? A5: Yes, temperature is a key parameter for controlling NCA polymerization. Lowering the reaction temperature, often to 0°C, can significantly suppress side reactions and termination events.[2][21] For some reactive NCAs, polymerization at lower temperatures is essential to achieve a living character and low polydispersity.[9][10] However, for some monomers, lower temperatures may also slow the polymerization rate considerably.[10]

Quantitative Data Summary

The following tables provide typical parameters and expected outcomes for controlled NCA polymerization.

Table 1: Typical High Vacuum NCA Polymerization Parameters

ParameterTypical Range / ConditionRationale & Notes
Vacuum Level < 1 x 10⁻⁴ mbar (< 0.075 mTorr)Ensures removal of volatile impurities like water and oxygen.[9][10] Achieved with a high-performance vacuum pump (diffusion or turbo).[17]
Initiator High Purity Primary AmineFavors the "Normal Amine Mechanism" for controlled growth.[3][7] Must be purified (e.g., by distillation or sublimation) and handled under inert conditions.[11]
Monomer-to-Initiator (M/I) Ratio 20 to 500Directly determines the target degree of polymerization (molecular weight). High M/I ratios require exceptionally pure monomers.[6]
Solvent Anhydrous DMF, THF, DioxaneMust be rigorously dried and degassed. DMF is a common choice but can cause chain termination at higher temperatures.[7][8]
Temperature 0°C to 25°CLower temperatures (0°C) are often used to minimize side reactions and improve control, especially for more reactive NCAs.[9][10][21]
Reaction Time 2 hours to 72 hoursHighly dependent on monomer reactivity, concentration, M/I ratio, and temperature. Progress should be monitored (e.g., by FTIR).

Visualized Workflows and Mechanisms

Diagrams generated using Graphviz provide clear visual representations of key processes.

G cluster_prep Preparation Phase cluster_rxn Polymerization Phase cluster_post Analysis Phase glassware Flame-Dry Glassware Under High Vacuum setup Assemble Reactor on High Vacuum Line glassware->setup monomer Purify & Dry NCA Monomer addition Add Solvent, Monomer, & Initiator monomer->addition initiator Purify & Prepare Initiator Solution initiator->addition solvent Dry & Degas Solvent solvent->addition setup->addition polymerize Polymerize at Controlled Temp. addition->polymerize monitor Monitor Reaction (e.g., FTIR) polymerize->monitor precipitate Precipitate & Isolate Polymer monitor->precipitate dry Dry Polymer Under Vacuum precipitate->dry characterize Characterize Polymer (GPC, NMR, MS) dry->characterize G start High Polydispersity (PDI > 1.2) Observed q1 Was Monomer Purity Confirmed (NMR, FTIR)? start->q1 a1_yes Repurify Monomer: - Recrystallize x 2-3 - Flash Chromatography q1->a1_yes No q2 Were Anhydrous Conditions Strictly Maintained? q1->q2 Yes end_node Re-run Polymerization Under Optimized Conditions a1_yes->end_node a2_yes Improve Drying Protocol: - Flame-dry glassware longer - Use fresh molecular sieves - Check vacuum line for leaks q2->a2_yes No q3 Was Initiation Slow Compared to Propagation? q2->q3 Yes a2_yes->end_node a3_yes Optimize Initiation: - Use fresh, high-purity initiator - Consider a more nucleophilic  primary amine q3->a3_yes Yes q3->end_node No, review literature for specific monomer a3_yes->end_node G Simplified Normal Amine Mechanism (NAM) cluster_initiation Initiation cluster_propagation Propagation initiator R'-NH₂ (Primary Amine) intermediate1 Zwitterionic Intermediate initiator->intermediate1 + NCA nca NCA Monomer intermediate1->intermediate1 Ring-Opening amine_end Growing Chain with Amine End R'-NH-(CO-CHR-NH)n-H intermediate1->amine_end - CO₂ amine_end->amine_end + NCA - CO₂ co2 CO₂ amine_end->co2

References

Reference Data & Comparative Studies

Validation

1H NMR Analysis of (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate: A Comparative Guide

This guide provides a detailed analysis of the 1H NMR spectrum of (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate, a key intermediate in the synthesis of poly(γ-benzyl-L-glutamate) and other polypeptides. For comparati...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the 1H NMR spectrum of (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate, a key intermediate in the synthesis of poly(γ-benzyl-L-glutamate) and other polypeptides. For comparative purposes, its spectral data is presented alongside that of a structurally related compound, Benzyl propionate. This analysis is intended for researchers, scientists, and professionals in the field of drug development and polymer chemistry to aid in the structural elucidation and purity assessment of these compounds.

Data Presentation

The following table summarizes the key 1H NMR spectral data for (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate and the comparative compound, Benzyl propionate. The data for the target compound is interpreted from its published spectrum.

Compound Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
(S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate) in CDCl3H-a (CH 2-Ph)~5.1SingletN/A
H-b (CH 2-COO)~2.6MultipletN/A
H-c (CH -N)~4.4MultipletN/A
H-d (CH 2-CH)~2.2-2.4MultipletN/A
H-e (Ar-H )~7.3-7.4MultipletN/A
H-f (NH )~6.5 (broad)SingletN/A
Benzyl propionate in CDCl3H-a' (CH 2-Ph)5.11SingletN/A
H-b' (CH 2-CO)2.37Quartet7.5
H-c' (CH 3)1.16Triplet7.5
H-d' (Ar-H )7.35MultipletN/A

Experimental Protocols

1H NMR Spectroscopy of (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate

A solution of (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate was prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The 1H NMR spectrum was recorded on a Bruker AV300 spectrometer operating at a proton frequency of 300 MHz. The data was processed using standard Fourier transform techniques. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

Analysis and Comparison

The 1H NMR spectrum of (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate exhibits characteristic signals that are consistent with its molecular structure.

  • Benzyl Group: The benzylic protons (H-a) appear as a sharp singlet at approximately 5.1 ppm, which is a typical chemical shift for protons of a CH2 group attached to both an oxygen atom and a phenyl ring. The aromatic protons (H-e) of the benzyl group resonate as a multiplet in the region of 7.3-7.4 ppm.

  • Propanoate Chain: The methylene protons of the propanoate side chain (H-b and H-d) appear as multiplets around 2.6 ppm and 2.2-2.4 ppm, respectively. The complex splitting patterns are due to coupling with the adjacent chiral center proton (H-c).

  • Oxazolidine Ring: The proton on the chiral carbon of the oxazolidine ring (H-c) is observed as a multiplet around 4.4 ppm. The broad singlet at approximately 6.5 ppm is characteristic of the N-H proton of the N-carboxyanhydride (NCA) ring.

Comparison with Benzyl Propionate:

By comparing the spectrum with that of Benzyl propionate, several key differences and similarities can be highlighted:

  • The chemical shift of the benzylic protons (H-a and H-a') is nearly identical in both compounds, confirming the presence of the benzyl ester moiety.

  • The methylene protons adjacent to the carbonyl group in Benzyl propionate (H-b') appear as a clean quartet due to coupling with the neighboring methyl group. In contrast, the corresponding protons in the target molecule (H-b) show a more complex multiplet, indicative of the influence of the chiral center.

  • The absence of the oxazolidine ring and the propanoate side chain protons in the spectrum of Benzyl propionate provides a clear distinction between the two compounds.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of the 1H NMR spectrum of (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate.

G Figure 1. Workflow for 1H NMR Spectral Analysis A Acquire 1H NMR Spectrum in CDCl3 B Identify Solvent and TMS Peaks A->B C Integrate Proton Signals B->C D Analyze Chemical Shifts (ppm) C->D E Analyze Signal Multiplicity (Singlet, Multiplet, etc.) C->E F Assign Protons to Molecular Structure D->F E->F G Benzyl Group Protons (CH2 and Aromatic) F->G H Propanoate Chain Protons (CH2-COO and CH2-CH) F->H I Oxazolidine Ring Protons (CH-N and NH) F->I J Compare with Reference Spectra (e.g., Benzyl Propionate) F->J K Confirm Structure and Assess Purity G->K H->K I->K J->K

Figure 1. Workflow for 1H NMR Spectral Analysis

Comparative

A Researcher's Guide to Monitoring N-Carboxyanhydride (NCA) Polymerization: FTIR Spectroscopy vs. Alternatives

For researchers and professionals in drug development and polymer science, the synthesis of well-defined polypeptides through N-Carboxyanhydride (NCA) polymerization is a critical process. Precise monitoring of this poly...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and polymer science, the synthesis of well-defined polypeptides through N-Carboxyanhydride (NCA) polymerization is a critical process. Precise monitoring of this polymerization is essential to control polypeptide chain length, dispersity, and functionality. This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy, the workhorse for in-situ monitoring, with alternative techniques, supported by experimental data and detailed protocols.

At a Glance: Comparing Polymerization Monitoring Techniques

The choice of monitoring technique depends on the specific requirements of the polymerization, including the need for real-time kinetic data, the physical state of the sample, and the level of structural detail required.

Technique Principle Information Obtained Mode Advantages Disadvantages
FTIR Spectroscopy Vibrational spectroscopyMonomer conversion, formation of secondary structures (e.g., α-helix, β-sheet)In-situ / Real-timeHigh sensitivity, fast acquisition times, applicable to solutions and solids.[1][2]Indirect structural information, potential for overlapping peaks.
¹H NMR Spectroscopy Nuclear magnetic resonanceMonomer conversion, polymer microstructure, end-group analysisIn-situ / Real-time or OfflineDetailed structural information, quantitative.[3][4]Lower sensitivity than FTIR, longer acquisition times, requires soluble samples.[5]
Size Exclusion Chromatography (SEC) Separation by hydrodynamic volumeNumber-average molecular weight (Mn), weight-average molecular weight (Mw), Polydispersity Index (Đ)OfflineProvides information on the size distribution of the polymer chains.Post-polymerization analysis only, calibration with standards is required.
MALDI-ToF Mass Spectrometry Mass-to-charge ratio of ionized moleculesAbsolute molecular weight of polymer chains, end-group analysis, detection of side products.[6][7][8]OfflineHigh accuracy for molecular weight determination, can identify unexpected side products.[6]Post-polymerization analysis only, may underestimate the average molecular weight.[9]

In-Depth Analysis: FTIR Spectroscopy for Real-Time Monitoring

FTIR spectroscopy is a powerful and widely used technique for the real-time monitoring of NCA polymerization kinetics. The principle lies in tracking the disappearance of the characteristic vibrational bands of the NCA monomer.

The NCA ring has two characteristic carbonyl (C=O) stretching bands in the infrared spectrum, typically appearing around 1850 cm⁻¹ and 1790 cm⁻¹.[10] As the polymerization proceeds and the NCA ring is opened, the intensity of these peaks decreases. By monitoring the change in the absorbance of these peaks over time, the rate of monomer consumption and the overall reaction kinetics can be determined.[1][11]

Simultaneously, the appearance and evolution of the amide I (around 1650 cm⁻¹) and amide II (around 1550 cm⁻¹) bands of the growing polypeptide chain can be observed, providing insights into the formation of secondary structures like α-helices and β-sheets.[2]

Experimental Protocol: In-situ FTIR Monitoring of NCA Polymerization

This protocol outlines a general procedure for monitoring NCA polymerization in solution using an in-situ FTIR probe.

  • Instrument Setup:

    • Equip an FTIR spectrometer with an Attenuated Total Reflectance (ATR) immersion probe.

    • Ensure the ATR crystal is clean and compatible with the reaction solvent.

    • Set up the data acquisition software to collect spectra at regular time intervals (e.g., every 30-60 seconds).

  • Reaction Setup:

    • In a dry, inert atmosphere (e.g., a glovebox), dissolve the initiator in an anhydrous solvent in a reaction vessel.

    • Place the reaction vessel in a thermostated bath to maintain a constant temperature.

    • Immerse the ATR probe into the initiator solution.

  • Data Acquisition:

    • Record a background spectrum of the initiator solution before adding the monomer.

    • Dissolve the NCA monomer in an anhydrous solvent and inject it into the reaction vessel with vigorous stirring to initiate the polymerization.

    • Start the time-resolved spectral acquisition immediately after monomer addition.

  • Data Analysis:

    • Monitor the decrease in the integrated area of the NCA carbonyl peaks (e.g., at 1850 cm⁻¹) over time.

    • Calculate the monomer conversion as a function of time using the initial and instantaneous peak areas.

    • Plot ln([M]₀/[M]t) versus time to determine the apparent polymerization rate constant (k_app), where [M]₀ is the initial monomer concentration and [M]t is the monomer concentration at time t.

The Primary Alternative: ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers a complementary in-situ method for monitoring NCA polymerization. This technique provides more detailed structural information compared to FTIR.

The progress of the polymerization is followed by monitoring the disappearance of specific proton signals of the NCA monomer, such as the α-proton.[3] Simultaneously, the appearance and increase in intensity of the characteristic proton signals of the resulting polypeptide can be observed. This allows for the direct determination of monomer conversion and can also provide information about the polymer's microstructure and end-groups.[4]

Experimental Protocol: Real-time ¹H NMR Monitoring of NCA Polymerization

This protocol describes a general method for monitoring NCA polymerization kinetics using real-time ¹H NMR.

  • Sample Preparation:

    • In an inert atmosphere, prepare a stock solution of the initiator in a deuterated anhydrous solvent in an NMR tube.

    • Prepare a separate concentrated solution of the NCA monomer in the same deuterated solvent.

  • Instrument Setup:

    • Place the NMR tube containing the initiator solution into the NMR spectrometer and acquire a spectrum to serve as a baseline.

    • Set up the spectrometer for a kinetic experiment, with acquisitions scheduled at regular time intervals.

  • Initiation and Data Acquisition:

    • Inject the NCA monomer solution into the NMR tube containing the initiator solution.

    • Quickly mix the contents and immediately start the kinetic NMR experiment.

  • Data Analysis:

    • Integrate the characteristic monomer and polymer proton signals in each spectrum.

    • Calculate the monomer conversion at each time point by comparing the integral of a monomer-specific peak to the sum of the integrals of the corresponding monomer and polymer peaks.

    • Plot the monomer conversion versus time to obtain the polymerization kinetics.

Supporting Experimental Data

The following table summarizes representative data from the literature, showcasing the outcomes of NCA polymerizations monitored by various techniques.

Monomer Initiator Monitoring Technique(s) Polymerization Time Mₙ (kDa) Đ (Mₙ/Mₙ) Reference
γ-Benzyl-L-glutamate (BLG)-NCAn-HexylamineFTIR~7 h for 47% conversion--[11]
Sarcosine (Sar)-NCAAllylamineFTIR>260 min for >97% conversion--[10]
BLG-NCACooperative Covalent PolymerizationFTIR, GPC2 min for >95% conversion14.8 (calc. 22.1)1.15[2]
N-Boc-L-lysine (Boc-Lys)-NCAtBuBnNH₂GPC, MALDI-ToF-MS-13.2 (calc. 13.6)1.19[7]
N-phenoxycarbonyl-α-amino acid (NPCA)n-BuNH₃⁺Cl⁻GPC, MALDI-ToF-MS--<1.05[6][8]

Visualizing the Process

Diagrams created using Graphviz provide a clear visual representation of the experimental workflows and the relationships between the different monitoring techniques.

FTIR_Workflow cluster_prep Sample Preparation cluster_reaction In-situ Monitoring cluster_analysis Data Analysis A Dissolve Initiator in Anhydrous Solvent C Mix Initiator and Monomer in Reaction Vessel A->C B Dissolve NCA Monomer in Anhydrous Solvent B->C D Immerse ATR-FTIR Probe C->D E Acquire Spectra vs. Time D->E F Monitor Decrease of NCA Carbonyl Peaks E->F G Calculate Monomer Conversion F->G H Determine Polymerization Kinetics G->H

FTIR Experimental Workflow

Method_Comparison cluster_realtime Real-time Monitoring cluster_offline Post-Polymerization Analysis FTIR FTIR Spectroscopy (Monomer Conversion) Kinetics Reaction Kinetics FTIR->Kinetics NMR ¹H NMR Spectroscopy (Monomer Conversion, Structure) NMR->Kinetics SEC SEC (Molecular Weight, Dispersity) MALDI MALDI-ToF MS (Absolute MW, End Groups) Polymerization NCA Polymerization Polymerization->FTIR Polymerization->NMR Polymer Final Polypeptide Polymerization->Polymer Kinetics->Polymer Polymer->SEC Polymer->MALDI

Comparison of Monitoring Methods

Conclusion

FTIR spectroscopy stands out as a robust and accessible method for real-time monitoring of NCA polymerization, providing valuable kinetic data with high temporal resolution. For researchers requiring more detailed structural information during the polymerization, ¹H NMR spectroscopy is an excellent, albeit less sensitive, alternative. Ultimately, a multi-faceted approach, combining in-situ monitoring with post-polymerization characterization by SEC and MALDI-ToF MS, will provide the most comprehensive understanding and control over the synthesis of advanced polypeptide materials.

References

Validation

Comparative Analysis of Molecular Weight Determination Techniques for Poly(γ-benzyl-L-glutamate)

A researcher's guide to Gel Permeation Chromatography (GPC) analysis for determining the molecular weight of poly(γ-benzyl-L-glutamate) (PBLG) is presented below. This guide compares GPC with other analytical techniques...

Author: BenchChem Technical Support Team. Date: December 2025

A researcher's guide to Gel Permeation Chromatography (GPC) analysis for determining the molecular weight of poly(γ-benzyl-L-glutamate) (PBLG) is presented below. This guide compares GPC with other analytical techniques and provides detailed experimental protocols and data.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique for determining the molecular weight and molecular weight distribution of polymers like poly(γ-benzyl-L-glutamate) (PBLG).[1][2] This method separates molecules based on their size in solution, with larger molecules eluting faster than smaller ones.[1] While GPC is a powerful tool, it is often used in conjunction with other methods to obtain a comprehensive understanding of the polymer's characteristics.

Alternative Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used for determining the chemical structure and composition of PBLG.[3][4][5] While it can be used to estimate the number-average molecular weight (Mn) by analyzing end-groups, this method is most accurate for lower molecular weight polymers.[3]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is employed to confirm the functional groups present in PBLG and to study its secondary structure (e.g., α-helix vs. β-sheet conformation).[3][6] It does not directly provide molecular weight information.

  • Size-Exclusion Chromatography with Multi-Angle Laser Light Scattering (SEC-MALLS): This is an advanced GPC technique that incorporates a light scattering detector.[3][5] Unlike conventional GPC which relies on calibration with standards, SEC-MALLS can determine the absolute molecular weight of the polymer, providing more accurate results.[7][8]

The following diagram illustrates the relationship between these analytical methods in the characterization of PBLG.

Diagram 1: Analytical Techniques for PBLG Characterization cluster_outputs Information Obtained PBLG Poly(γ-benzyl-L-glutamate) (PBLG) Sample GPC GPC/SEC Analysis PBLG->GPC Provides NMR NMR Spectroscopy PBLG->NMR Provides FTIR FT-IR Spectroscopy PBLG->FTIR Provides MALLS SEC-MALLS GPC->MALLS Can be coupled with MW_Dist Molecular Weight Distribution (Mw, Mn, PDI) GPC->MW_Dist Structure Chemical Structure & Composition NMR->Structure Secondary_Structure Secondary Structure (α-helix, β-sheet) FTIR->Secondary_Structure Abs_MW Absolute Molecular Weight MALLS->Abs_MW

Diagram 1: Workflow of PBLG characterization techniques.

Quantitative Data from GPC Analysis of PBLG

The molecular weight and polydispersity index (PDI) of PBLG can vary significantly depending on the synthesis method and conditions. Below is a summary of representative data from different studies.

Synthesis Method/InitiatorNumber-Average Molecular Weight (Mn) ( g/mol )Weight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI = Mw/Mn)Reference
Anionic Polymerization-200,000 - 300,0001.1 - 1.3[9]
Nickel-mediated ROP6,500 - 97,000-1.13 - 1.55[3]
n-Hexylamine initiated ROP-14,400-[5]
Zn(OAc)₂/Aniline initiated ROPVaries with conversionVaries with conversionLow (not specified)[10]
Commercially Available-70,000 - 150,000-
Commercially Available-150,000 - 350,000-[11]

Experimental Protocol for GPC Analysis of PBLG

This section provides a detailed methodology for the GPC analysis of PBLG.

1. Materials and Equipment:

  • Sample: Poly(γ-benzyl-L-glutamate)

  • Solvent/Mobile Phase: N,N-Dimethylformamide (DMF) with 0.1 M Lithium Bromide (LiBr)[5][12]

  • Standards: Polystyrene or poly(methyl methacrylate) standards of known molecular weights for conventional calibration

  • GPC System: An isocratic pump, autosampler, column oven, and a refractive index (RI) detector.[1][12]

  • GPC Columns: A set of size exclusion columns suitable for the expected molecular weight range of the PBLG sample (e.g., Phenogel columns).[12]

  • Filtration: Syringe filters (0.22 or 0.45 µm) compatible with DMF.

2. Procedure:

  • Mobile Phase Preparation: Prepare a solution of 0.1 M LiBr in DMF. Filter the solution through a solvent-compatible filter and degas it before use.

  • Standard Solution Preparation: Prepare a series of solutions of the polymer standards in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Dissolve the PBLG sample in the mobile phase to a final concentration of approximately 1-2 mg/mL.[7] Ensure complete dissolution, which may require gentle agitation or warming.

  • Filtration: Filter all standard and sample solutions through a syringe filter to remove any particulate matter that could damage the GPC columns.

  • GPC System Setup:

    • Set the column oven temperature (e.g., 40-60°C).[5][12]

    • Set the mobile phase flow rate (e.g., 1.0 mL/min).[5]

    • Allow the system to equilibrate until a stable baseline is achieved on the RI detector.

  • Calibration: Inject the series of polymer standards, starting with the lowest molecular weight and proceeding to the highest. Record the retention time for each standard.

  • Sample Analysis: Inject the prepared PBLG sample solution and record the resulting chromatogram.

  • Data Analysis:

    • Generate a calibration curve by plotting the logarithm of the molecular weight of the standards against their retention times.[13]

    • Using the calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the PBLG sample from its chromatogram.[13]

The following diagram illustrates the experimental workflow for GPC analysis.

Diagram 2: GPC Experimental Workflow for PBLG Analysis A Prepare Mobile Phase (0.1M LiBr in DMF) E Equilibrate GPC System (Pump, Column Oven, Detector) A->E B Prepare Standard Solutions (e.g., Polystyrene) D Filter All Solutions (0.22 or 0.45 µm filter) B->D C Prepare PBLG Sample Solution (1-2 mg/mL) C->D F Inject Standards & Generate Calibration Curve D->F G Inject PBLG Sample D->G E->F I Calculate Mw, Mn, and PDI using Calibration Curve F->I H Acquire Chromatogram G->H H->I

Diagram 2: Step-by-step GPC analysis workflow.

Conclusion

GPC is an indispensable tool for determining the molecular weight distribution of poly(γ-benzyl-L-glutamate). For routine analysis, conventional GPC with RI detection provides reliable data on Mn, Mw, and PDI. For enhanced accuracy and the determination of absolute molecular weight, coupling the GPC system with a multi-angle laser light scattering (MALLS) detector is recommended. A comprehensive characterization of PBLG is best achieved by integrating GPC data with structural and conformational information from techniques like NMR and FT-IR spectroscopy.

References

Comparative

A Comparative Guide to the Structural Validation of Synthesized Poly(γ-benzyl-L-glutamate) (PBLG)

For researchers and professionals in drug development, the precise characterization of synthetic polymers is paramount to ensure reproducibility and efficacy. Poly(γ-benzyl-L-glutamate) (PBLG), a synthetic polypeptide, i...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise characterization of synthetic polymers is paramount to ensure reproducibility and efficacy. Poly(γ-benzyl-L-glutamate) (PBLG), a synthetic polypeptide, is widely utilized for its ability to form stable α-helical structures, making it a valuable component in various biomedical applications, including drug delivery.[1][2] This guide provides a comparative analysis of the techniques used to validate the structure of synthesized PBLG and offers a comparison with alternative polymers used in drug delivery.

Performance Comparison: PBLG and Alternatives

The selection of a polymer for drug delivery applications depends on a variety of factors, including its molecular weight, polydispersity, and thermal stability. Below is a comparison of typical characterization data for PBLG and two common alternatives: poly(L-lysine) and poly(lactic-co-glycolic acid) (PLGA).

ParameterPoly(γ-benzyl-L-glutamate) (PBLG)Poly(L-lysine) (PLL)Poly(lactic-co-glycolic acid) (PLGA)
Typical Molecular Weight ( g/mol ) 7,000 - 100,000[1]1,000 - >30,00038,000 - 54,000[3]
Polydispersity Index (PDI) 1.1 - 1.6[1]Typically < 1.51.4 - 2.0
Secondary Structure α-helix[1][2]Random coil, can be induced to form α-helix or β-sheetAmorphous[4]
Key Applications in Drug Delivery Nanoparticle drug carriers, hydrogels[5]Gene delivery, drug conjugation, nanoparticles[6][7][8]Biodegradable nanoparticles, controlled release systems[3][9][10][11][12]
Glass Transition Temperature (Tg) ~14-26 °C[4][13]~50-60 °C40 - 60 °C

Experimental Protocols for PBLG Characterization

Accurate and reproducible characterization of PBLG requires standardized experimental protocols. The following sections detail the methodologies for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the PBLG repeating unit and to determine the degree of polymerization (DP).[4]

Sample Preparation:

  • Dissolve 5-10 mg of the synthesized PBLG sample in 0.5-1.0 mL of a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)).[4]

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire the ¹H NMR spectrum using a spectrometer (e.g., 300 or 400 MHz).

  • Typical chemical shifts for PBLG are observed around 7.2-7.4 ppm (aromatic protons of the benzyl group), 5.2 ppm (methylene protons of the benzyl group), 4.4 ppm (α-proton of the glutamate backbone), and 2.1-2.7 ppm (β and γ-protons of the glutamate side chain).[4]

Data Analysis:

  • Integrate the characteristic peaks.

  • The degree of polymerization can be calculated by comparing the integral of the polymer backbone protons to the integral of the initiator residue protons.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to determine the secondary structure of the polypeptide, specifically to confirm the presence of the α-helical conformation.[1]

Sample Preparation (Thin Film):

  • Dissolve a small amount of PBLG in a volatile solvent like chloroform.[2]

  • Cast the solution onto a suitable IR-transparent substrate (e.g., KBr pellet or a reflective surface for grazing incidence reflectance FTIR).[14]

  • Ensure the solvent has completely evaporated before analysis.[15]

Data Acquisition:

  • Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

  • Characteristic amide I and amide II bands for an α-helical conformation are typically observed at approximately 1653 cm⁻¹ and 1548 cm⁻¹, respectively.[1]

Size Exclusion Chromatography (SEC)

SEC (also known as Gel Permeation Chromatography or GPC) is used to determine the molecular weight and polydispersity index (PDI) of the synthesized PBLG.[1]

Sample Preparation:

  • Dissolve the PBLG sample in the mobile phase (e.g., N,N-dimethylformamide (DMF) with 0.1 M LiBr) at a known concentration (e.g., 1-2 mg/mL).[16]

  • Filter the sample through a 0.45 µm filter to remove any particulate matter.[17]

Data Acquisition:

  • Inject the sample into an SEC system equipped with a suitable column set for separating the expected molecular weight range.

  • Use a refractive index (RI) detector to monitor the elution of the polymer.

Data Analysis:

  • Calibrate the system using polymer standards of known molecular weight.

  • Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and PDI (Mw/Mn) from the resulting chromatogram.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal properties of PBLG, such as the glass transition temperature (Tg) and thermal stability.[13]

Sample Preparation:

  • Accurately weigh 5-10 mg of the dry PBLG sample into an aluminum DSC pan or a ceramic TGA pan.

Data Acquisition (DSC):

  • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).

  • Record the heat flow as a function of temperature to identify thermal transitions like Tg.[13]

Data Acquisition (TGA):

  • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).

  • Record the weight loss as a function of temperature to determine the onset of thermal degradation.

Visualizing Workflows and Structures

Diagrams are essential for visualizing complex processes and relationships. The following are Graphviz diagrams illustrating the synthesis and characterization workflow for PBLG and its self-assembly into an α-helical structure.

PBLG_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization BLG-NCA γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA) ROP Ring-Opening Polymerization (ROP) BLG-NCA->ROP Initiator Initiator (e.g., n-hexylamine) Initiator->ROP PBLG_raw Crude PBLG ROP->PBLG_raw Precipitation Precipitation in non-solvent (e.g., diethyl ether) PBLG_raw->Precipitation Drying Drying in vacuum oven Precipitation->Drying PBLG_pure Pure PBLG Drying->PBLG_pure NMR NMR Spectroscopy (Structure, DP) PBLG_pure->NMR FTIR FTIR Spectroscopy (Secondary Structure) PBLG_pure->FTIR SEC Size Exclusion Chromatography (MW, PDI) PBLG_pure->SEC Thermal Thermal Analysis (Tg, Stability) PBLG_pure->Thermal

PBLG Synthesis and Characterization Workflow.

Self-assembly of PBLG into an α-helical structure.

References

Validation

A Comparative Guide to Primary Amine and HMDS Initiators for N-Carboxyanhydride (NCA) Polymerization

For Researchers, Scientists, and Drug Development Professionals The synthesis of well-defined polypeptides via the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a cornerstone of advanced...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of well-defined polypeptides via the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a cornerstone of advanced biomaterial and therapeutic development. The choice of initiator plays a critical role in determining the molecular weight, polydispersity, and end-group fidelity of the resulting polymer. This guide provides an objective comparison between traditional primary amine initiators and hexamethyldisilazane (HMDS), supported by experimental data, to aid in the selection of the most suitable initiator for your research needs.

Performance Comparison: Primary Amines vs. HMDS

Hexamethyldisilazane (HMDS) has emerged as a superior initiator for achieving controlled NCA polymerizations, yielding polypeptides with predictable molecular weights and narrow molecular weight distributions.[1] In contrast, conventional primary amine initiators often lead to less controlled polymerizations, resulting in polymers with higher than expected molecular weights and broader polydispersity indices (PDI).[1]

Key Performance Metrics

The following table summarizes the typical performance of primary amine and HMDS initiators in the polymerization of γ-benzyl-L-glutamate NCA (BLG-NCA), a common model system.

InitiatorMonomer/Initiator Ratio ([M]/[I])Expected Mn ( g/mol )Observed Mn ( g/mol )PDI (Mw/Mn)Reference
Hexamethyldisilazane (HMDS)5010,95011,2001.15[1]
Hexamethyldisilazane (HMDS)10021,90021,8001.12[1]
Hexamethyldisilazane (HMDS)20043,80045,1001.18[1]
Diethylamine (DEA)10021,90072,1001.67[1]
n-Hexylamine100-Bimodal GPC trace-[2]

Table 1: Comparison of molecular weight and polydispersity for poly(γ-benzyl-L-glutamate) (PBLG) prepared with HMDS and primary amine initiators.

As the data indicates, polymerizations initiated with HMDS yield polypeptides with molecular weights that are in excellent agreement with the theoretical values, alongside narrow PDIs, which is characteristic of a controlled polymerization.[1] Conversely, primary amines like diethylamine result in significantly higher molecular weights than predicted and much broader PDIs, indicating a lack of control and the presence of side reactions.[1]

Mechanistic Differences

The superior control offered by HMDS can be attributed to its unique initiation mechanism, which differs significantly from that of primary amines.

Primary Amine Initiation Mechanisms

Primary amines can initiate NCA polymerization through two main competing pathways: the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM).[3][4]

G1 cluster_0 Normal Amine Mechanism (NAM) cluster_1 Activated Monomer Mechanism (AMM) NCA_NAM NCA Monomer Intermediate_NAM Carbamic Acid Intermediate NCA_NAM->Intermediate_NAM Amine Primary Amine (R-NH2) Amine->NCA_NAM Nucleophilic Attack on C5 Carbonyl Polymer_NAM Growing Polymer Chain (+ CO2) Intermediate_NAM->Polymer_NAM Decarboxylation NCA_AMM NCA Monomer Anion NCA Anion NCA_AMM->Anion Base Amine as Base Base->NCA_AMM Deprotonation of N-H Polymer_AMM Growing Polymer Chain Anion->Polymer_AMM Attacks another NCA monomer

Figure 1: Competing initiation pathways for primary amine-initiated NCA polymerization.

While the NAM pathway is generally favored, the basicity of the primary amine can also lead to deprotonation of the NCA monomer, initiating the AMM pathway.[3][4] This dual-pathway nature, along with other potential side reactions, contributes to the poor control over the polymerization.[3]

HMDS Initiation Mechanism

HMDS-mediated polymerization proceeds through a distinct mechanism involving the formation of a trimethylsilyl (TMS) carbamate end group. This pathway avoids the common side reactions associated with primary amine initiators.[1]

G2 HMDS HMDS ((CH3)3Si)2NH NCA NCA Monomer HMDS->NCA Reacts with Initiation Initiation: N-Si bond cleavage NCA->Initiation TMS_Carbamate Trimethylsilyl Carbamate (TMS-CBM) End Group Initiation->TMS_Carbamate Propagation Propagation: Migration of TMS group TMS_Carbamate->Propagation Attacks new NCA Polymer Controlled Polypeptide Growth Propagation->Polymer

Figure 2: Proposed mechanism for HMDS-initiated NCA polymerization.

The initiation step involves the cleavage of the N-Si bond of HMDS and the formation of a trimethylsilyl carbamate (TMS-CBM) terminal group. The polypeptide chain then propagates through the migration of the TMS group to the incoming monomer, reforming the TMS-CBM end group.[1] This controlled, living polymerization mechanism allows for the synthesis of homo- and block co-polypeptides with predictable molecular weights and narrow PDIs.[1]

Experimental Protocols

General Materials and Methods

NCA monomers should be synthesized and purified according to established literature procedures. Solvents should be dried and distilled prior to use. All polymerizations should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture-induced side reactions.

Representative Polymerization Procedure (HMDS initiator)
  • In a glovebox, add the desired NCA monomer to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Dissolve the NCA in an anhydrous solvent (e.g., THF, DMF).

  • Add the calculated amount of HMDS initiator to the solution via syringe.

  • Allow the reaction to stir at room temperature for the desired time (typically minutes to hours).[5]

  • Monitor the polymerization progress by FT-IR spectroscopy by observing the disappearance of the NCA anhydride peaks.

  • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether).

  • Collect the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum.

Polymer Characterization

Gel Permeation Chromatography (GPC/SEC): GPC is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized polypeptides.

  • Prepare polymer solutions in a suitable mobile phase (e.g., THF, DMF with LiBr).

  • Calibrate the GPC system with appropriate polymer standards (e.g., polystyrene).

  • Inject the polymer solution and analyze the resulting chromatogram to determine molecular weight characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the chemical structure of the polypeptide and to determine the degree of polymerization (DP) by comparing the integration of the initiator peaks to the polymer backbone peaks.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS is a powerful technique for detailed polymer analysis, providing information on the absolute molecular weight of oligomers, end-group analysis, and the presence of side products.[6]

  • Prepare a sample solution by mixing the polymer, a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid), and a cationizing agent (e.g., sodium trifluoroacetate).

  • Spot the mixture onto a MALDI target plate and allow it to dry.

  • Acquire the mass spectrum to analyze the polymer distribution and end groups.

Conclusion

For applications requiring precise control over polypeptide molecular weight and architecture, such as in drug delivery systems, tissue engineering scaffolds, and the synthesis of block co-polypeptides, HMDS is a demonstrably superior initiator to conventional primary amines. Its unique initiation mechanism minimizes side reactions, leading to polymers with predictable molecular weights and low polydispersity. While primary amines are readily available and have been historically used, the lack of control they offer often necessitates extensive purification and characterization, limiting their utility in the synthesis of well-defined, advanced polypeptide materials. The adoption of HMDS and other controlled polymerization techniques represents a significant advancement in the field of polypeptide synthesis.

References

Comparative

A Head-to-Head Comparison: Poly(γ-benzyl-L-glutamate) vs. Alternative Synthetic Polypeptides for Drug Delivery

For researchers, scientists, and drug development professionals, the selection of a suitable polymeric carrier is a critical decision in the design of effective drug delivery systems. Synthetic polypeptides, with their p...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable polymeric carrier is a critical decision in the design of effective drug delivery systems. Synthetic polypeptides, with their protein-like structure, biocompatibility, and biodegradability, have emerged as a highly promising class of materials. Among these, Poly(γ-benzyl-L-glutamate) (PBLG) has garnered significant attention due to its unique physicochemical properties. This guide provides an objective, data-driven comparison of PBLG against other widely used synthetic polypeptides—Poly(L-lysine) (PLL), Poly(L-aspartic acid) (PLAsp), and Poly(L-histidine) (PLH)—to inform the selection process for advanced drug delivery applications.

This comparative analysis focuses on key performance metrics, including physicochemical characteristics, drug loading capacity, encapsulation efficiency, drug release mechanisms, and biocompatibility. All experimental data is summarized in structured tables for ease of comparison, and detailed protocols for key methodologies are provided.

Overview of Synthetic Polypeptides in Drug Delivery

Synthetic polypeptides are polymers formed from α-amino acids, offering a unique combination of properties derived from their peptide backbone and versatile side chains. This allows for the creation of materials with tunable characteristics, such as hydrophobicity, charge, and responsiveness to physiological stimuli.

  • Poly(γ-benzyl-L-glutamate) (PBLG): A hydrophobic polypeptide derived from L-glutamic acid. The benzyl group in its side chain imparts significant hydrophobicity, making it an excellent candidate for forming the core of nanoparticles and for encapsulating poorly water-soluble drugs.[1][2] Its rigid α-helical secondary structure contributes to the stability of self-assembled nanostructures.[3]

  • Poly(L-lysine) (PLL): A cationic polypeptide due to the primary amine group in its lysine side chain. This positive charge facilitates electrostatic interactions with negatively charged molecules like nucleic acids (for gene delivery) and cell membranes, enhancing cellular uptake.[4][5]

  • Poly(L-aspartic acid) (PLAsp): An anionic polypeptide with carboxylic acid groups on its side chains. These groups can be leveraged for conjugating drugs and targeting ligands, and they impart pH-responsive properties.[6][7]

  • Poly(L-histidine) (PLH): Known for its unique pH-sensitivity. The imidazole ring in the histidine side chain has a pKa of approximately 6.0-6.5, allowing nanoparticles made from PLH to change their structure or charge in the mildly acidic environments of endosomes or tumors, triggering drug release.[8][9][10]

Comparative Data on Physicochemical and Drug Delivery Performance

The performance of a polypeptide-based drug delivery system is dictated by its fundamental properties and its interaction with the therapeutic agent. The following tables summarize key quantitative data from various studies to facilitate a direct comparison. Note: Direct comparison should be made with caution, as experimental conditions such as drug type, polymer molecular weight, and nanoparticle preparation method can vary between studies.

Table 1: Physicochemical Properties of Polypeptide Nanoparticles
PropertyPoly(γ-benzyl-L-glutamate) (PBLG)Poly(L-lysine) (PLL)Poly(L-aspartic acid) (PLAsp)Poly(L-histidine) (PLH)
Side Chain Charge (Physiological pH) NeutralCationic (+)Anionic (-)Near-neutral / Cationic (+)
Key Feature Hydrophobic Core-FormingGene/Drug Binding, Cell PenetrationAnionic, Drug ConjugationpH-Responsive "Proton Sponge"
Typical Nanoparticle Size Range (nm) 60 - 200 nm[1]110 - 250 nm[5][11]125 - 200 nm[12]45 - 150 nm[9]
Zeta Potential Range (mV) -5 to -20 mV[1]+20 to +40 mV[5]-20 to -40 mVVaries with pH
Table 2: Drug Loading and Encapsulation Efficiency
Polypeptide SystemModel DrugDrug Loading Capacity (DLC, wt%)Encapsulation Efficiency (EE, %)Reference(s)
PBLG-based Doxorubicin~10%~67%N/A
PLL-based Methotrexate~58.9%N/A[11]
PLL-based Curcumin~11.5%~85%[5]
PLAsp-based Doxorubicin~15%~90%N/A
PLH-based Doxorubicin~15.1%~84.7%[8]
PLH-based DoxorubicinN/A~91.1%[9]

N/A: Data not available in the cited sources.

Table 3: In Vitro Cytotoxicity (Blank Nanoparticles)
Polypeptide SystemCell LineAssayKey FindingReference(s)
PBLG-PEG HeLaCellTiter-BlueHigh cell viability (>90%) after 48hN/A
PLL-based Hep3BCCK-8Low cytotoxicity observed[13]
PLAsp-based MultipleN/AGenerally considered highly biocompatible[7][12]
PLH-PEG-PCL L929MTTCell viability >85% at 500 µg/mL[8]

Key Mechanisms and Workflows

Visualizing the complex processes involved in drug delivery is crucial for understanding the comparative advantages of each polypeptide system.

General Workflow for Polypeptide Nanoparticle Development

The development of a polypeptide-based drug delivery system follows a multi-step process from polymer synthesis to in vivo evaluation.

G cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_evaluation Preclinical Evaluation A NCA Monomer Synthesis B Ring-Opening Polymerization (ROP) A->B Initiator C Polymer + Drug in Organic Solvent B->C D Nanoprecipitation in Aqueous Phase C->D E Self-Assembled Nanoparticles D->E F Size (DLS) Morphology (TEM) E->F G Drug Loading (DLC) Encapsulation (EE) E->G H In Vitro Release E->H I Cytotoxicity (MTT) E->I J Cellular Uptake I->J K In Vivo Efficacy J->K

Caption: From synthesis to in vivo testing.

Cellular Uptake and Intracellular Drug Release

The mechanism by which nanoparticles enter cells and release their payload is fundamental to their therapeutic effect. Cationic and pH-responsive polypeptides have distinct advantages in this process.

G NP Polypeptide Nanoparticle Endocytosis Endocytosis NP->Endocytosis 1. Binding & Internalization Membrane Cell Membrane Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Lysosome Late Endosome/ Lysosome (pH ~5.0) Endosome->Lysosome 2. Maturation Drug Drug Release Lysosome->Drug 3b. Degradation/ Diffusion Release Escape Endosomal Escape Lysosome->Escape 3a. Proton Sponge Effect (PLH) Cytoplasm Cytoplasm Cytoplasm->Drug Payload Action Escape->Cytoplasm

Caption: Cellular entry and drug release pathways.

Detailed Experimental Protocols

Reproducibility and standardization are paramount in scientific research. The following sections provide detailed methodologies for the key experiments cited in this guide.

Protocol 1: Nanoparticle Synthesis by Nanoprecipitation

This method is widely used for preparing polypeptide nanoparticles due to its simplicity and scalability.

  • Polymer Solution Preparation: Dissolve 15-25 mg of the polypeptide (e.g., PBLG-PEG) in 5 mL of a water-miscible organic solvent, such as tetrahydrofuran (THF) or acetone.[1]

  • Aqueous Phase Preparation: Prepare 10 mL of deionized water in a glass beaker.

  • Nanoprecipitation: While vigorously stirring the aqueous phase with a magnetic stirrer, add the polymer solution dropwise using a syringe pump at a controlled rate.[1]

  • Solvent Evaporation: Continue stirring the resulting nanoparticle suspension in a fume hood for several hours (typically 4-12 hours) to allow for the complete evaporation of the organic solvent.

  • Purification: The nanoparticle suspension can be purified to remove any non-encapsulated drug or excess polymer by dialysis against deionized water or by centrifugal filtration.

Protocol 2: Determination of Drug Loading and Encapsulation Efficiency

This protocol describes the indirect method, which is the most common approach for quantifying drug content.

  • Nanoparticle Separation: After drug loading, centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.

  • Supernatant Analysis: Carefully collect the supernatant, which contains the free, unencapsulated drug.

  • Quantification: Measure the concentration of the free drug in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A standard calibration curve for the drug must be prepared beforehand.

  • Calculation:

    • Encapsulation Efficiency (EE %): EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100

    • Drug Loading Capacity (DLC %): DLC (%) = [(Total Drug Amount - Free Drug Amount) / Total Weight of Nanoparticles] x 100

Protocol 3: In Vitro Drug Release Study

The dialysis method is commonly employed to simulate drug release under physiological conditions.

  • Sample Preparation: Transfer a known volume (e.g., 2-3 mL) of the drug-loaded nanoparticle suspension into a dialysis bag with an appropriate molecular weight cut-off (MWCO) that allows free drug to diffuse out but retains the nanoparticles.

  • Release Medium: Immerse the sealed dialysis bag in a larger volume (e.g., 50-100 mL) of a release buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to maintain sink conditions. For pH-responsive systems, parallel experiments can be run using acidic buffers (e.g., acetate buffer, pH 5.0).

  • Incubation: Place the entire setup in a shaking incubator at 37°C.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh buffer to maintain the total volume.

  • Analysis: Quantify the amount of drug in the collected samples using UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Protocol 4: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method to assess the cytotoxicity of the blank or drug-loaded nanoparticles.

  • Cell Seeding: Seed cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the nanoparticle formulations (and appropriate controls, such as free drug and untreated cells). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation: Calculate the cell viability percentage relative to the untreated control cells. Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Conclusion and Future Outlook

The choice between Poly(γ-benzyl-L-glutamate) and other synthetic polypeptides for drug delivery is highly dependent on the specific application and the nature of the therapeutic agent.

  • PBLG stands out for its ability to encapsulate hydrophobic drugs within the stable core of self-assembled nanostructures. Its inherent hydrophobicity makes it less suitable for delivering hydrophilic agents without significant modification.

  • Poly(L-lysine) is a premier candidate for gene delivery and for enhancing the cellular uptake of various cargoes due to its cationic nature. However, this positive charge can also lead to higher cytotoxicity compared to neutral or anionic polymers.

  • Poly(L-aspartic acid) offers a versatile platform for drug conjugation and the development of anionic nanoparticles, which often exhibit good biocompatibility.

  • Poly(L-histidine) provides a "smart" delivery vehicle, capable of responding to the acidic environment of tumors and endosomes to trigger drug release, which can significantly enhance therapeutic efficacy.

Future research will likely focus on creating more complex block copolymers that combine the advantageous properties of these different polypeptides. For instance, a block copolymer of PBLG and PLH could encapsulate a hydrophobic drug and also provide a pH-triggered release mechanism. As synthetic methodologies become more advanced, the development of precisely engineered polypeptides will continue to push the boundaries of targeted and controlled drug delivery.

References

Validation

The BLG-NCA Advantage: A Modern Approach to Polypeptide Synthesis

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals The synthesis of well-defined polypeptides is a cornerstone of modern biomaterials science and therapeutic development. While traditiona...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of well-defined polypeptides is a cornerstone of modern biomaterials science and therapeutic development. While traditional methods like Solid-Phase Peptide Synthesis (SPPS) have long been the standard, the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs), particularly using γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA), has emerged as a powerful and versatile alternative. Recent advancements in BLG-NCA polymerization techniques offer significant advantages in terms of efficiency, scalability, and the synthesis of high molecular weight polypeptides, making it an increasingly attractive option for researchers.

This guide provides an objective comparison of polypeptide synthesis using BLG-NCA with alternative methods, supported by experimental data. We will delve into the key advantages of modern BLG-NCA polymerization techniques and provide detailed experimental protocols for their implementation.

BLG-NCA Polymerization vs. Traditional Methods: A Comparative Analysis

The primary advantages of using BLG-NCA for polypeptide synthesis lie in its efficiency for creating long-chain polypeptides and the recent development of methods that overcome the historical limitations of NCA polymerization.

Comparison with Solid-Phase Peptide Synthesis (SPPS)

SPPS is a well-established technique for the synthesis of peptides with a precisely defined sequence. However, it faces limitations, particularly when synthesizing long polypeptides (>50 amino acids). The ROP of BLG-NCA offers several advantages in this context:

  • Synthesis of High Molecular Weight Polypeptides: NCA polymerization is the most economical and practical method for producing long polypeptide chains.[1] SPPS becomes less efficient with increasing chain length due to incomplete deprotection and coupling steps, leading to truncated or deleted sequences.[1]

  • Scalability and Cost-Effectiveness: The NCA method is more suitable for large-scale and commercial production of polypeptide materials due to the availability of raw materials, lower cost, higher yields, and shorter production cycles.[1][2]

  • Efficiency for Homopolymers and Block Copolymers: For the synthesis of homopolypeptides and block copolypeptides, NCA polymerization is significantly more efficient than the stepwise approach of SPPS.

Evolution of BLG-NCA Polymerization: Overcoming Past Hurdles

Traditional NCA polymerization, while powerful, was often hampered by its sensitivity to moisture and impurities, leading to uncontrolled reactions and broad molecular weight distributions. However, recent innovations have largely addressed these challenges, offering researchers a robust and efficient toolkit for polypeptide synthesis.

Modern BLG-NCA polymerization techniques offer:

  • Accelerated Reaction Times: Conventional primary amine-initiated NCA polymerizations can be slow, often requiring hours or even days to reach completion.[3][4] Newer methods have dramatically reduced polymerization times. For instance, a nitrogen flow-accelerated method can achieve 90% conversion in 2 hours, compared to 14 hours in a glove box.[5] The use of initiators like lithium hexamethyldisilazide (LiHMDS) can complete the synthesis of a 30-mer polypeptide in as little as 5 minutes in an open vessel.[3][6]

  • Enhanced Control and Living Polymerization: Advanced techniques allow for the synthesis of well-defined polypeptides with predictable molecular weights and narrow molecular weight distributions (polydispersity index, PDI < 1.2).[5] The "living" nature of these polymerizations enables the synthesis of complex architectures like block copolymers with defined sequences.[1]

  • Tolerance to Impurities and Water: A groundbreaking development is the "Segregation-Induced Monomer-Purification and initiator-Localization promoted rate-Enhancement" (SIMPLE) polymerization. This method utilizes a water/dichloromethane biphasic system to remove impurities from non-purified BLG-NCA in situ, allowing for controlled polymerization without the need for stringent anhydrous conditions and tedious monomer purification.[7][8] This not only simplifies the process but also significantly increases the overall yield and reduces the synthesis time from days to hours.[5][7]

Quantitative Performance Data

The following tables summarize the performance of various BLG-NCA polymerization methods, highlighting the significant improvements in efficiency and control offered by modern techniques.

Table 1: Comparison of BLG-NCA Polymerization Methods

MethodInitiatorSolventConditionsTime to >90% ConversionMolecular Weight (Mn, kDa)Polydispersity (PDI)Key Advantage
Conventionaln-hexylamineDMFGlove box14 hours[5]VariableBroadEstablished method
N2 Flow-Acceleratedn-hexylamineDMFN2 flow, fume hood2 hours[5]11.7[9]< 1.19[5]Rapid, glovebox-free
SIMPLE PolymerizationPEG-PBLGDCM/waterBiphasic, open air< 20 minutes[2][5]37.4[7]1.06[7]Tolerates impurities and water
LiHMDS-InitiatedLiHMDSTHFOpen vessel< 5 minutes (for 30-mer)[3][6]283.4 (for 1294-mer)[4]1.08 - 1.28[6]Extremely fast, open-vessel

Table 2: Performance of SIMPLE Polymerization with Non-Purified BLG-NCA [7]

[M]0/[I]0 RatioObtained Mn (kDa)Polydispersity (PDI)
5019.21.08
10037.41.06
20071.51.05

Experimental Protocols

Synthesis of γ-benzyl-L-glutamate-N-carboxyanhydride (BLG-NCA)

The synthesis of the BLG-NCA monomer is a prerequisite for the polymerization process. A common method involves the use of triphosgene.

Materials:

  • γ-benzyl-L-glutamate (BLG)

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • n-hexane

Procedure:

  • Dissolve BLG in anhydrous THF in a flame-dried Schlenk flask equipped with a reflux condenser and a magnetic stirrer.

  • Heat the solution to 50°C.

  • Carefully add triphosgene to the solution. The reaction mixture will turn from cloudy to clear, indicating the completion of the reaction.[1][2]

  • Cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Precipitate the crude product by adding n-hexane.[1][2]

  • For purified NCA, recrystallize the product from an ethyl acetate/hexane mixture multiple times to remove impurities.[9] For non-purified NCA intended for SIMPLE polymerization, this step can be omitted.[7]

N2 Flow-Accelerated Polymerization of BLG-NCA

This method significantly speeds up the polymerization by facilitating the removal of CO2, a byproduct that can inhibit the reaction.

Materials:

  • Purified BLG-NCA

  • n-hexylamine (initiator)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen gas source

  • Schlenk flask

Procedure:

  • In a flame-dried Schlenk flask, dissolve the purified BLG-NCA in anhydrous DMF to the desired concentration (e.g., 50 mg/mL).[9]

  • Add the n-hexylamine initiator at the desired monomer-to-initiator ratio (e.g., 100:1).[9]

  • Introduce a gentle and steady flow of nitrogen gas over the reaction mixture. The efficient removal of CO2 drives the polymerization forward.[5]

  • Monitor the reaction progress by techniques such as FT-IR spectroscopy by observing the disappearance of the NCA peaks.

  • Once the desired conversion is reached, precipitate the resulting poly(γ-benzyl-L-glutamate) (PBLG) in a non-solvent like diethyl ether.

SIMPLE Polymerization of Non-Purified BLG-NCA

This innovative technique allows for the use of unpurified NCA monomer in the presence of water.

Materials:

  • Non-purified BLG-NCA

  • PEG-PBLG (macroinitiator)

  • Dichloromethane (DCM)

  • Aqueous buffer (pH = 7.0)

Procedure:

  • Prepare the Macroinitiator Emulsion: Dissolve the PEG-PBLG macroinitiator in DCM. Add a small volume of aqueous buffer (e.g., water:DCM = 1:50, wt/wt) and sonicate to form a water-in-oil emulsion.[7]

  • In Situ Monomer Purification: Dissolve the non-purified BLG-NCA in DCM. Add a larger volume of aqueous buffer (e.g., water:DCM = 9:50, wt/wt) and vortex the mixture. This step extracts water-soluble impurities from the organic phase.[7]

  • Initiate Polymerization: Add the macroinitiator emulsion to the purified NCA solution to start the polymerization. The localized macroinitiators at the water-DCM interface lead to a rapid and controlled polymerization.[7][8]

  • The polymerization is typically complete in under 20 minutes.[2][7]

  • Isolate the resulting polypeptide by precipitation.

Visualizing the Processes

The following diagrams illustrate the workflows and key principles of BLG-NCA polymerization.

general_workflow cluster_synthesis Monomer Synthesis cluster_polymerization Ring-Opening Polymerization cluster_purification Product Isolation BLG γ-benzyl-L-glutamate BLG_NCA BLG-NCA Monomer BLG->BLG_NCA Triphosgene Triphosgene Triphosgene->BLG_NCA PBLG Poly(γ-benzyl-L-glutamate) (PBLG) BLG_NCA->PBLG Initiator Initiator (e.g., n-hexylamine) Initiator->PBLG Precipitation Precipitation PBLG->Precipitation

General workflow for BLG-NCA polypeptide synthesis.

n2_flow_setup N2_Source Nitrogen Source Flow_Meter Flow Meter N2_Source->Flow_Meter Schlenk_Flask Schlenk Flask (BLG-NCA + Initiator in DMF) Flow_Meter->Schlenk_Flask N2 Inlet CO2_out CO2 Removal Schlenk_Flask->CO2_out Drives equilibrium forward simple_polymerization cluster_step1 Step 1: In Situ Purification cluster_step2 Step 2: Polymerization NonPurified_NCA Non-purified BLG-NCA in DCM Purified_NCA Purified BLG-NCA in DCM (Impurities in aqueous phase) NonPurified_NCA->Purified_NCA Aqueous_Buffer1 Aqueous Buffer Aqueous_Buffer1->Purified_NCA Impurity Extraction PBLG_Product High MW PBLG Purified_NCA->PBLG_Product Macroinitiator PEG-PBLG Macroinitiator (in DCM/water emulsion) Macroinitiator->PBLG_Product Initiation at Interface

References

Comparative

Confirming the Helical Structure of PBLG: A Comparative Guide to Spectroscopic and Microscopic Techniques

For researchers, scientists, and drug development professionals, confirming the helical conformation of poly(γ-benzyl L-glutamate) (PBLG) is a critical step in characterizing this versatile polypeptide. Its self-assembly...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the helical conformation of poly(γ-benzyl L-glutamate) (PBLG) is a critical step in characterizing this versatile polypeptide. Its self-assembly into a rigid α-helical rod-like structure governs its unique properties and applications. This guide provides a comprehensive comparison of circular dichroism (CD) spectroscopy with alternative analytical methods for verifying the helicity of PBLG, supported by experimental data and detailed protocols.

Circular dichroism is a widely used technique for the rapid determination of protein and polypeptide secondary structures in solution. The differential absorption of left and right circularly polarized light by the chiral amide backbone of PBLG provides a distinct spectral signature for its α-helical conformation.

Performance Comparison: Circular Dichroism vs. Alternative Methods

While circular dichroism is a powerful tool, a multi-faceted approach utilizing other techniques can provide a more comprehensive understanding of PBLG's structural characteristics. The following table summarizes the key quantitative data obtained from various methods for confirming the α-helical structure of PBLG.

TechniqueParameterTypical Value for α-Helical PBLGRemarks
Circular Dichroism (CD) Mean Residue Ellipticity [θ]Negative bands at ~208 nm and ~222 nm.[1] For a fully helical structure, [θ]₂₂₂ is approximately -30,000 deg·cm²·dmol⁻¹.[2]Highly sensitive to secondary structure in solution. Provides a quantitative measure of helicity.
Fourier-Transform Infrared Spectroscopy (FTIR) Wavenumber (cm⁻¹)Amide I: ~1653 cm⁻¹ Amide II: ~1545 cm⁻¹[1]Provides information on the secondary structure in both solution and solid state. The positions of the Amide I (C=O stretch) and Amide II (N-H bend and C-N stretch) bands are characteristic of the α-helix.[1][3]
Vibrational Circular Dichroism (VCD) Differential Absorbance (ΔA)Characteristic positive and negative bands in the amide I region.Provides more detailed structural information than FTIR by measuring the differential absorption of circularly polarized infrared light.
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical Shift (ppm)¹Hα: Upfield shift ¹³Cα: Downfield shift ¹³Cβ: Upfield shiftProvides residue-specific information about the conformation in solution. The chemical shifts of backbone nuclei are sensitive to the local secondary structure.[4][5]
X-ray Diffraction (XRD) Scattering Angle (2θ)A prominent reflection around 2θ = 30.3° for poled fibers.[6]Provides information on the crystalline structure and orientation of PBLG in the solid state, including the packing of helices.
Atomic Force Microscopy (AFM) & Transmission Electron Microscopy (TEM) MorphologyVisualization of nanofibrillar or rod-like structures.These techniques provide direct visual evidence of the self-assembled structures formed by helical PBLG, though they do not directly measure helicity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of these findings.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure of PBLG in solution.

Materials:

  • PBLG sample

  • Suitable solvent (e.g., hexafluoroisopropanol (HFIP), chloroform, or N,N-dimethylformamide (DMF))

  • Quartz cuvette with a path length of 0.1 cm

  • CD spectropolarimeter

Procedure:

  • Prepare a dilute solution of PBLG in the chosen solvent (e.g., 0.1 mg/mL).

  • Calibrate the CD spectropolarimeter according to the manufacturer's instructions.

  • Record a baseline spectrum of the solvent in the quartz cuvette over the desired wavelength range (typically 190-260 nm).

  • Rinse the cuvette with the PBLG solution and then fill it with the sample.

  • Record the CD spectrum of the PBLG solution under the same conditions as the baseline.

  • Subtract the solvent baseline from the sample spectrum to obtain the final CD spectrum of PBLG.

  • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following equation: [θ] = (mdeg × MRW) / (10 × c × l) where:

    • mdeg is the observed ellipticity in millidegrees

    • MRW is the mean residue weight of the repeating unit of PBLG (219.24 g/mol )

    • c is the concentration of the solution in g/mL

    • l is the path length of the cuvette in cm

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic vibrational bands of α-helical PBLG.

Materials:

  • PBLG sample

  • Solvent for solution measurements (e.g., chloroform) or KBr for solid-state measurements

  • FTIR spectrometer with a suitable detector (e.g., DTGS or MCT)

  • Sample holder (e.g., liquid cell, KBr pellet press, or ATR accessory)

Procedure for Solid Sample (KBr Pellet):

  • Thoroughly dry the PBLG sample and finely grind it with dry potassium bromide (KBr) powder in a mortar and pestle (typically 1-2 mg of sample to 100-200 mg of KBr).

  • Place the mixture into a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.[7]

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record a background spectrum of the empty spectrometer.

  • Record the FTIR spectrum of the PBLG sample, typically in the range of 4000-400 cm⁻¹.

  • Analyze the spectrum for the characteristic amide I and amide II bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the solution conformation of PBLG through chemical shift analysis.

Materials:

  • PBLG sample

  • Deuterated solvent (e.g., deuterated chloroform (CDCl₃) or deuterated trifluoroacetic acid (TFA-d))

  • NMR spectrometer

Procedure:

  • Dissolve the PBLG sample in the appropriate deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Process the spectra (Fourier transformation, phasing, and baseline correction).

  • Assign the resonances and compare the chemical shifts of the α-protons and α- and β-carbons to random coil values to identify deviations indicative of α-helical structure.

Visualizing the Workflow and Comparisons

The following diagrams, created using the DOT language, illustrate the experimental workflow for CD spectroscopy and the logical relationship between the different techniques for confirming PBLG helicity.

CD_Workflow cluster_prep Sample Preparation cluster_measurement CD Measurement cluster_analysis Data Analysis cluster_result Result PBLG PBLG Sample Solution PBLG Solution (0.1 mg/mL) PBLG->Solution Solvent Solvent (e.g., HFIP) Solvent->Solution Spectrometer CD Spectropolarimeter Solution->Spectrometer Load into cuvette Baseline Record Solvent Baseline (190-260 nm) Spectrometer->Baseline SampleSpec Record Sample Spectrum Spectrometer->SampleSpec Subtract Subtract Baseline Baseline->Subtract SampleSpec->Subtract Convert Convert to Mean Residue Ellipticity [θ] Subtract->Convert Interpret Interpret Spectrum Convert->Interpret Result Confirmation of α-Helical Structure (Negative bands at ~208 & ~222 nm) Interpret->Result

Caption: Experimental workflow for confirming PBLG helicity using Circular Dichroism.

Method_Comparison cluster_primary Primary Method cluster_alternatives Alternative & Complementary Methods PBLG PBLG Helicity Confirmation CD Circular Dichroism (CD) - Secondary Structure in Solution PBLG->CD FTIR FTIR - Vibrational Modes (Solid/Solution) PBLG->FTIR NMR NMR - Residue-Specific Conformation PBLG->NMR XRD XRD - Crystalline Structure (Solid) PBLG->XRD Microscopy AFM / TEM - Nanofiber Morphology PBLG->Microscopy

References

Validation

A Researcher's Comparative Guide to the Thermal Analysis of Poly(γ-benzyl-L-glutamate)

For Researchers, Scientists, and Drug Development Professionals In the realm of biomaterials, poly(γ-benzyl-L-glutamate) (PBLG) stands out for its unique properties, making it a valuable candidate for applications rangin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of biomaterials, poly(γ-benzyl-L-glutamate) (PBLG) stands out for its unique properties, making it a valuable candidate for applications ranging from drug delivery to tissue engineering.[1][2][3][4] Understanding its thermal behavior is paramount to optimizing its processing and predicting its performance. This guide provides an in-depth comparison of the thermal analysis of PBLG using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), grounded in experimental data and established scientific principles.

The Significance of Thermal Analysis for PBLG

Thermal analysis techniques are crucial for characterizing polymers.[5][6][7] For a synthetic polypeptide like PBLG, these methods reveal critical information about its thermal stability, decomposition profile, and transitional phases such as glass transition and melting. This data is indispensable for:

  • Processing and Manufacturing: Determining the optimal temperature ranges for processes like extrusion and molding without causing degradation.

  • Predicting In-Vivo Performance: Understanding how the material will behave at physiological temperatures and during sterilization processes.

  • Quality Control: Ensuring batch-to-batch consistency of the polymer's thermal properties.

Thermogravimetric Analysis (TGA) of PBLG: Unveiling Thermal Stability

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] This technique is primarily used to determine the thermal stability and composition of materials.

Causality Behind Experimental Choices in TGA

The selection of TGA parameters is critical for obtaining meaningful data. A controlled heating rate, typically 10°C/min, in an inert nitrogen atmosphere is standard for polymers like PBLG.[9][10] The inert atmosphere prevents oxidative degradation, allowing for the study of the inherent thermal stability of the polymer backbone and its side chains. The heating rate represents a balance between achieving thermal equilibrium within the sample and completing the analysis in a reasonable timeframe.

Experimental Protocol: TGA of PBLG
  • Sample Preparation: A small sample of PBLG (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., platinum or alumina).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min).[9]

  • Data Acquisition: The instrument records the sample's mass as a function of temperature.

Interpreting TGA Data for PBLG

The TGA curve of PBLG reveals its decomposition profile. Typically, PBLG exhibits good thermal stability, with decomposition initiating at temperatures above 280°C.[9][10] The primary mass loss corresponds to the degradation of the polymer backbone and the cleavage of the benzyl ester side chains.

Thermal EventOnset Temperature (°C)Key Observations
Initial Decomposition ~280-308Onset of significant mass loss, indicating the beginning of thermal degradation.[9][10]
Major Decomposition >300Rapid mass loss corresponding to the breakdown of the polypeptide backbone and side chains.
Volatile Products N/ADecomposition products can include CO₂, NH₃, toluene, benzaldehyde, and benzyl alcohol.[11]

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Acquisition & Analysis PBLG_Sample PBLG Sample (5-10 mg) Weighing Accurate Weighing PBLG_Sample->Weighing Pan TGA Pan Weighing->Pan Furnace Furnace Pan->Furnace Balance Microbalance Furnace->Balance Heating Heating Program (e.g., 10°C/min to 600°C) Furnace->Heating Data Mass vs. Temperature Data Balance->Data Gas Inert Gas (N2) Gas->Furnace Analysis Determine Decomposition Temperature (Td) Data->Analysis

Differential Scanning Calorimetry (DSC) of PBLG: Mapping Thermal Transitions

DSC is a powerful technique used to study the thermal transitions of polymers by measuring the difference in heat flow between a sample and a reference as a function of temperature.[12][13] For PBLG, DSC is instrumental in identifying the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) events.

The "Why" Behind DSC Experimental Design

The choice of a heat-cool-heat cycle in DSC is deliberate. The first heating scan erases the polymer's prior thermal history, providing a more standardized baseline. The cooling scan allows for the observation of crystallization behavior, and the second heating scan reveals the intrinsic thermal properties of the material, such as the glass transition temperature.[14] A typical heating and cooling rate of 10-20°C/min is employed to ensure detectable transitions.[9]

Experimental Protocol: DSC of PBLG
  • Sample Preparation: A small, accurately weighed sample of PBLG (5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.[14][15]

  • Instrument Setup: The DSC cell is purged with an inert gas.

  • Thermal Program: A typical program involves:

    • First Heating: Heat from a sub-ambient temperature (e.g., -30°C) to a temperature above the expected transitions (e.g., 200°C) at a controlled rate (e.g., 20°C/min).[9]

    • Cooling: Cool the sample back to the starting temperature at a controlled rate.

    • Second Heating: Reheat the sample at the same rate as the first heating scan.

  • Data Analysis: The heat flow is plotted against temperature to identify thermal events.

Key Thermal Transitions in PBLG from DSC

PBLG typically exhibits amorphous or semi-crystalline characteristics, which are reflected in its DSC thermogram.

  • Glass Transition (Tg): This is observed as a step-like change in the heat capacity.[16] The Tg for PBLG can vary depending on its molecular weight and thermal history but is often reported in the range of 14°C to 26°C.[9][10][17] This transition is attributed to the relaxation of amorphous segments between and at the ends of the helical structures.[16]

  • Melting Endotherm (Tm): In some cases, particularly in copolymers or specific crystalline forms, an endothermic peak corresponding to the melting of crystalline domains or α-helical transitions may be observed, for instance, around 100°C.[9]

Thermal TransitionTemperature Range (°C)Significance
Glass Transition (Tg) 14 - 26Indicates the transition from a rigid, glassy state to a more rubbery state. Crucial for understanding mechanical properties at different temperatures.[9][10][17]
Melting (Tm) ~100 (if present)Represents the melting of crystalline structures or α-helical transitions.[9]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_output Data Interpretation Sample PBLG Sample (5-10 mg) Pan_Sample Seal in Aluminum Pan Sample->Pan_Sample Heat1 1st Heating Scan (Erase Thermal History) Pan_Sample->Heat1 Pan_Ref Empty Reference Pan Pan_Ref->Heat1 Cool Controlled Cooling Heat1->Cool Heat2 2nd Heating Scan (Determine Tg, Tm) Cool->Heat2 Thermogram Heat Flow vs. Temperature Plot Heat2->Thermogram Tg_Analysis Identify Glass Transition (Tg) Thermogram->Tg_Analysis Tm_Analysis Identify Melting Peak (Tm) Thermogram->Tm_Analysis

Comparative Analysis: PBLG vs. Other Biopolymers

To provide context, it is useful to compare the thermal properties of PBLG with other commonly used biodegradable polymers in drug delivery and tissue engineering.

PolymerTypical Tg (°C)Typical Tm (°C)Decomposition Onset (°C)Key Characteristics & Applications
PBLG 14 - 26[9][10][17]~100 (variable)[9]~280-308[9][10]Forms stable α-helical structures; used in drug delivery and tissue engineering.[1][2]
Poly(lactic-co-glycolic acid) (PLGA) 40 - 60Amorphous (no Tm)~280-300Widely used, FDA-approved for drug delivery due to its biocompatibility and tunable degradation.[18]
Poly-L-lactic Acid (PLLA) 60 - 65173 - 178~350Semi-crystalline with good mechanical strength; used in orthopedic devices and sutures.[19]
Elastin-like Polypeptides (ELPs) Varies with sequenceInverse transition (LCST)VariesExhibit a lower critical solution temperature (LCST), making them responsive to temperature changes for targeted drug delivery.[20][21]

This comparison highlights that PBLG has a relatively low glass transition temperature compared to other common biopolyesters like PLGA and PLLA, which has implications for its mechanical properties at physiological temperatures. Its thermal stability is comparable to PLGA but lower than that of PLLA.

Conclusion

The thermal analysis of poly(γ-benzyl-L-glutamate) through TGA and DSC provides a comprehensive understanding of its stability and transitional behavior. TGA reveals a material with good thermal stability suitable for various processing techniques, while DSC identifies a distinct glass transition and potential melting behavior that dictates its physical state and mechanical properties over a range of temperatures. For researchers and drug development professionals, this data is fundamental for the rational design and application of PBLG-based biomaterials, ensuring both manufacturability and reliable performance. The combination of these analytical techniques offers a self-validating system for the thorough characterization of this promising polypeptide.

References

Comparative

A Comparative Guide to Solvents in N-Carboxyanhydride (NCA) Polymerization for Polypeptide Synthesis

For Researchers, Scientists, and Drug Development Professionals The synthesis of well-defined polypeptides via the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) is a cornerstone of advanced biomaterial...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of well-defined polypeptides via the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) is a cornerstone of advanced biomaterial and drug delivery system development. The choice of solvent is a critical parameter that significantly influences polymerization kinetics, molecular weight, polydispersity, and the secondary structure of the resulting polypeptide. This guide provides a comparative analysis of commonly used solvents for NCA polymerization, supported by experimental data, to aid in the rational selection of the optimal reaction medium for your specific application.

The Crucial Role of the Solvent in NCA Polymerization

The solvent in NCA polymerization is not merely an inert medium but an active participant that can influence the reaction through several mechanisms:

  • Solubility: The solvent must effectively dissolve the NCA monomer, the initiator, and the growing polymer chain to ensure a homogeneous reaction environment. Poor solubility can lead to precipitation and a broadened molecular weight distribution.

  • Polarity and Dielectric Constant: The polarity of the solvent can affect the reaction mechanism. Polar solvents can stabilize charged intermediates, which may favor certain reaction pathways and side reactions. Conversely, low-polarity solvents can promote unique polymerization kinetics, such as cooperative covalent polymerization.[1]

  • Hydrogen Bonding Ability: Solvents with strong hydrogen-bonding capabilities can interact with the NCA monomer and the propagating chain end, influencing their reactivity.

  • Nucleophilicity: Some solvents, particularly polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), can act as nucleophiles and initiate polymerization themselves or participate in side reactions, leading to cyclic byproducts or termination.[2][3]

Comparative Performance of Common Solvents

The following table summarizes the performance of various solvents in the NCA polymerization of γ-benzyl-L-glutamate (a common model monomer), based on data compiled from multiple studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions (e.g., initiator, monomer/initiator ratio, temperature).

SolventDielectric Constant (ε)Typical Polymerization RateMolecular Weight ControlPolydispersity Index (PDI)Key Characteristics & Side Reactions
N,N-Dimethylformamide (DMF) 36.7Moderate to SlowModerateGenerally low to moderate (1.1 - 1.5)Good solvent for most NCAs and polypeptides. Can participate in side reactions, leading to chain termination and the formation of formyl end-groups.[1][4] Spontaneous polymerization can occur.[2][3]
Dimethyl Sulfoxide (DMSO) 46.7ModerateModerateModerateHigh polarity, excellent solvent. Can also induce spontaneous polymerization.[2][3]
Dichloromethane (DCM) 9.1Fast (Cooperative Covalent Polymerization)GoodLow (< 1.2)Low polarity solvent that can promote a rapid, two-stage "cooperative covalent polymerization" (CCP), leading to high molecular weight polymers with low PDI.[1]
Chloroform (CHCl₃) 4.8Fast (Cooperative Covalent Polymerization)GoodLow (< 1.2)Similar to DCM, promotes CCP. The polymerization rate in chlorinated solvents often correlates inversely with the dielectric constant.[1] The use of co-solvents like DMF with chloroform can help balance the polymerization rate and improve molecular weight distribution.[5][6]
1,4-Dioxane 2.2SlowGoodLow to moderateA less polar ether-based solvent. Often results in a more controlled polymerization compared to DMF, with fewer side reactions.
Tetrahydrofuran (THF) 7.6Slow to ModerateGoodLow to moderateAnother common ether-based solvent, offering a good balance of solubility and control.

Experimental Protocols

General Protocol for NCA Polymerization

This protocol provides a general framework for the primary amine-initiated ROP of NCAs. For specific details, including initiator selection and reaction time, refer to the relevant literature for the specific NCA monomer. A detailed procedure for the synthesis of poly(γ-benzyl-L-glutamate) is also available.[7]

Materials:

  • N-Carboxyanhydride (NCA) monomer (highly purified)

  • Anhydrous solvent (e.g., DMF, DCM, THF)

  • Initiator (e.g., n-hexylamine, freshly distilled)

  • Dry nitrogen or argon gas

  • Schlenk flask or glovebox

Procedure:

  • Monomer and Glassware Preparation: The NCA monomer should be recrystallized and dried under high vacuum to remove any impurities. All glassware must be rigorously dried in an oven and cooled under a stream of dry nitrogen or argon.

  • Reaction Setup: The reaction is typically performed under an inert atmosphere using Schlenk techniques or in a glovebox to prevent moisture contamination, which can lead to unwanted side reactions.[7]

  • Polymerization:

    • The purified NCA monomer is dissolved in the chosen anhydrous solvent in the reaction flask.

    • The desired amount of initiator, dissolved in the same solvent, is added to the monomer solution via syringe.

    • The reaction mixture is stirred at the desired temperature (e.g., room temperature or 0°C) for a specified period (from minutes to days, depending on the monomer and solvent).

  • Monitoring the Reaction: The progress of the polymerization can be monitored by techniques such as FT-IR spectroscopy (disappearance of the anhydride C=O peaks at ~1850 and 1790 cm⁻¹) or by taking aliquots for analysis by gel permeation chromatography (GPC) to determine molecular weight and PDI.

  • Termination and Precipitation: Once the desired conversion is reached, the polymerization is terminated by adding a non-solvent (e.g., methanol, diethyl ether) to precipitate the polymer.

  • Purification: The precipitated polymer is collected by filtration or centrifugation, washed with the non-solvent to remove any unreacted monomer and initiator, and dried under vacuum.

Visualizing the Process and Relationships

To better understand the experimental workflow and the interplay of different factors, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis & Purification prep_nca Purify NCA Monomer (Recrystallization, Vacuum Drying) dissolve Dissolve NCA in Anhydrous Solvent prep_nca->dissolve prep_glass Dry Glassware (Oven, Inert Gas Cooling) prep_glass->dissolve prep_solvent Dry Solvent prep_solvent->dissolve initiate Add Initiator Solution dissolve->initiate react Stir under Inert Atmosphere (N2 or Ar) at Controlled Temperature initiate->react monitor Monitor Reaction (FT-IR, GPC) react->monitor precipitate Precipitate Polymer in Non-solvent monitor->precipitate purify Collect, Wash, and Dry Polymer precipitate->purify logical_relationships cluster_solvent Solvent Properties cluster_outcomes Polymerization Outcomes polarity High Polarity (e.g., DMF, DMSO) kinetics Polymerization Kinetics polarity->kinetics Slower, conventional side_reactions Side Reactions polarity->side_reactions Increased low_polarity Low Polarity (e.g., DCM, Chloroform) low_polarity->kinetics Faster, cooperative (CCP) low_polarity->side_reactions Reduced nucleophilicity Nucleophilicity nucleophilicity->side_reactions Induces termination/ spontaneous polymerization control Molecular Weight Control & PDI kinetics->control Affects side_reactions->control Reduces

References

Validation

A Comparative Guide to Biodegradable Polymers: PBLG, PLA, PCL, and PGA

For Researchers, Scientists, and Drug Development Professionals The landscape of biodegradable polymers is continually expanding, offering a versatile toolkit for applications ranging from drug delivery and tissue engine...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of biodegradable polymers is continually expanding, offering a versatile toolkit for applications ranging from drug delivery and tissue engineering to medical devices. Among these, poly(γ-benzyl-L-glutamate) (PBLG) stands out as a synthetic polypeptide with unique properties. This guide provides an objective comparison of the key physicochemical, mechanical, and biological properties of PBLG against three of the most widely used biodegradable polyesters: polylactic acid (PLA), polycaprolactone (PCL), and polyglycolic acid (PGA). The information presented herein is supported by experimental data to aid in the selection of the most suitable material for your research and development needs.

Physicochemical and Mechanical Properties: A Head-to-Head Comparison

The selection of a biodegradable polymer is often dictated by its intrinsic properties, which in turn govern its performance in a given application. The following tables summarize the key physicochemical and mechanical properties of PBLG, PLA, PCL, and PGA.

Disclaimer: The data for PBLG's mechanical properties are based on a PBLG-PPG-PBLG triblock copolymer, as comprehensive data for pure PBLG films is limited in publicly available literature. This may influence the direct comparability with the homopolymers PLA, PCL, and PGA.

Table 1: Comparison of Physicochemical Properties

PropertyPoly(γ-benzyl-L-glutamate) (PBLG)Polylactic Acid (PLA)Polycaprolactone (PCL)Polyglycolic Acid (PGA)
Glass Transition Temp. (Tg) ~100 °C (for the PBLG units in a copolymer)50-80 °C-60 °C35-40 °C
Melting Temperature (Tm) Not well-defined (often decomposes before melting)150-160 °C58-61 °C225-230 °C
Crystallinity Can be crystalline (α-helical or β-sheet structures)35-40%20-33%45-55%
Solubility Soluble in helicogenic solvents (e.g., chloroform, DMF)Soluble in chlorinated solvents, THF, dioxaneSoluble in a wide range of organic solventsLimited solubility

Table 2: Comparison of Mechanical Properties

PropertyPBLG-PPG-PBLG Copolymer[1]Polylactic Acid (PLA)Polycaprolactone (PCL)Polyglycolic Acid (PGA)
Tensile Strength (MPa) 8.050-7020-3560-100
Young's Modulus (GPa) 0.2083-40.2-0.412.5
Elongation at Break (%) 13.12-6100-120015-35

Table 3: Comparison of Biological and Degradation Properties

PropertyPoly(γ-benzyl-L-glutamate) (PBLG)Polylactic Acid (PLA)Polycaprolactone (PCL)Polyglycolic Acid (PGA)
Biocompatibility Generally considered biocompatibleGood biocompatibilityGood biocompatibilityGood biocompatibility
Degradation Mechanism Primarily enzymatic degradation, slow hydrolysisHydrolysis of ester bondsHydrolysis of ester bonds, slow enzymatic degradationHydrolysis of ester bonds
Degradation Rate Slow; can be tailored by copolymerizationModerate (months to years)Very slow (years)Fast (weeks to months)
Degradation Products Glutamic acid, benzyl alcoholLactic acid6-hydroxycaproic acidGlycolic acid

Experimental Protocols

To ensure reproducibility and standardization, the following section details the methodologies for key experiments cited in the comparison of these biodegradable polymers.

Mechanical Testing: Tensile Properties

The tensile properties of biodegradable polymers are crucial for applications where mechanical integrity is required. These properties are typically determined according to ASTM D638 for rigid plastics and ASTM D882 for thin films.

  • Sample Preparation: Dog-bone shaped specimens for ASTM D638 or rectangular film strips for ASTM D882 are prepared from the polymer via compression molding, injection molding, or solvent casting. The dimensions of the specimens are strictly defined by the standard.

  • Testing Apparatus: A universal testing machine equipped with a load cell appropriate for the expected strength of the material is used. The specimen is held in place by grips, and an extensometer is often used to accurately measure strain.

  • Procedure:

    • The dimensions (width and thickness) of the gauge section of the specimen are measured precisely.

    • The specimen is mounted in the grips of the universal testing machine.

    • A constant rate of crosshead movement (strain rate) is applied to the specimen until it fractures.

    • The load and displacement data are recorded throughout the test.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.

    • Elongation at Break: The percentage increase in length that the material undergoes before fracturing.

In Vitro Degradation Studies

In vitro degradation studies are performed to understand the degradation kinetics and the release of degradation products from the polymer. A common standard for this is ISO 10993-13.

  • Sample Preparation: Polymer samples of a defined shape and weight (e.g., films, microspheres, or scaffolds) are prepared.

  • Degradation Medium: Phosphate-buffered saline (PBS) at a physiological pH of 7.4 is the most commonly used medium to simulate in vivo conditions. For enzymatic degradation studies, relevant enzymes (e.g., proteinase K, lipase) can be added to the PBS.

  • Procedure:

    • The initial dry weight of each polymer sample is recorded.

    • Samples are immersed in a predetermined volume of the degradation medium in sterile containers.

    • The containers are incubated at 37°C in a shaking incubator to ensure uniform exposure to the medium.

    • At specific time points, samples are removed from the medium.

  • Analysis:

    • Mass Loss: The retrieved samples are washed with deionized water, dried under vacuum until a constant weight is achieved, and the percentage of mass loss is calculated.

    • Molecular Weight Reduction: The molecular weight of the polymer is measured at different time points using Gel Permeation Chromatography (GPC) to assess the extent of chain scission.

    • pH of the Medium: The pH of the degradation medium is monitored to detect the release of acidic degradation products.

    • Morphological Changes: The surface and cross-sectional morphology of the degraded samples are examined using Scanning Electron Microscopy (SEM).

Biocompatibility Assessment

Biocompatibility is a critical requirement for any material intended for biomedical applications. The ISO 10993 series of standards provides a framework for the biological evaluation of medical devices and materials. Key in vitro and in vivo tests include:

  • In Vitro Cytotoxicity (ISO 10993-5):

    • Elution Test: Extracts of the polymer are prepared by incubating the material in a cell culture medium. The extracts are then added to a monolayer of cultured cells (e.g., L929 fibroblasts). Cell viability is assessed after a specific incubation period using assays like MTT or by observing cell morphology.

    • Direct Contact Test: The polymer sample is placed directly onto a layer of cultured cells. The cellular response in the immediate vicinity of the material is evaluated.

  • In Vivo Implantation (ISO 10993-6):

    • Polymer samples are surgically implanted into a suitable animal model (e.g., rats, rabbits) in the target tissue (e.g., subcutaneous, intramuscular).

    • After a predetermined period, the implantation site is explanted and the tissue response is evaluated histologically for signs of inflammation, fibrosis, and tissue integration.

  • Sensitization and Irritation (ISO 10993-10):

    • These tests are performed to assess the potential of the material to cause an allergic reaction or skin irritation. Extracts of the material are applied to the skin of animal models.

Visualizing Workflows and Relationships

To further clarify the processes involved in characterizing these polymers, the following diagrams have been generated.

Experimental_Workflow cluster_synthesis Polymer Synthesis & Processing cluster_characterization Characterization cluster_analysis Data Analysis & Evaluation Synthesis Polymer Synthesis Processing Processing (Solvent Casting, Melt Molding, etc.) Synthesis->Processing Physicochemical Physicochemical Analysis (FTIR, NMR, TGA, DSC) Processing->Physicochemical Mechanical Mechanical Testing (Tensile, Compression) Processing->Mechanical Degradation In Vitro Degradation Study Processing->Degradation Biocompatibility Biocompatibility Assessment Processing->Biocompatibility Data Data Collection & Analysis Physicochemical->Data Mechanical->Data Degradation->Data Biocompatibility->Data Evaluation Evaluation for Specific Application Data->Evaluation

Caption: A general workflow for the synthesis, processing, and characterization of biodegradable polymers.

Degradation_Factors cluster_intrinsic Intrinsic Polymer Properties cluster_extrinsic Environmental Factors Degradation Degradation Rate MW Molecular Weight MW->Degradation Crystallinity Crystallinity Crystallinity->Degradation Hydrophobicity Hydrophobicity Hydrophobicity->Degradation Tg Glass Transition Temp. Tg->Degradation Temperature Temperature Temperature->Degradation pH pH pH->Degradation Enzymes Enzymes Enzymes->Degradation MechanicalStress Mechanical Stress MechanicalStress->Degradation

Caption: Key intrinsic and extrinsic factors that influence the degradation rate of biodegradable polymers.

References

Comparative

A Comparative Guide to Purity Assessment of Synthesized (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of analytical methodologies for assessing the chemical and enantiomeric purity of synthesized (S)-Benzyl 3-(2...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the chemical and enantiomeric purity of synthesized (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines the performance of various analytical methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable technique for their specific needs.

Introduction

(S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate, also known as Glutamic acid 5-benzyl ester N-carboxyanhydride, is a chiral building block utilized in the synthesis of complex organic molecules and pharmaceutical intermediates.[1] Given its role in drug development, rigorous purity assessment is mandatory to control for impurities and ensure the desired stereochemistry. The primary analytical challenges involve the quantification of chemical impurities and the determination of the enantiomeric excess (% ee) of the desired (S)-enantiomer over its (R)-enantiomer.

Comparative Analysis of Purity Assessment Methods

The purity of (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate is typically assessed using a combination of chromatographic and spectroscopic techniques. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and the type of information it provides.

Table 1: Comparison of Key Analytical Techniques for Purity Assessment

ParameterHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Primary Use Quantification of chemical and chiral purityStructural elucidation, quantification of absolute purity, and chiral purity assessmentMolecular weight confirmation and elemental composition analysis
Typical Purity Range >95%>95%N/A (confirms identity)
Enantiomeric Excess (% ee) Excellent for determination with chiral stationary phasesPossible with chiral solvating or derivatizing agentsNot a primary technique for enantiomeric separation
Limit of Detection (LOD) ng/mL to µg/mL range[2]~0.1-1% for impuritiespg to ng range
Limit of Quantitation (LOQ) ng/mL to µg/mL range[2]~0.5-2% for impuritiesfg to pg range
Precision (%RSD) < 2% for the major component[2]< 1% for absolute quantificationN/A
Analysis Time 10 - 30 minutes[2]5 - 15 minutes< 5 minutes
Sample Requirement Small (µL injections)Small (mg)[3]Very small (µL)
Destructive NoNo[3]Yes (in most cases)

Experimental Protocols

Detailed methodologies for the most critical experiments are provided below. These protocols are based on established analytical practices for similar compounds and can be adapted for the specific analysis of (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate.[4]

Protocol 1: Chiral HPLC for Enantiomeric Purity

This method is considered the gold standard for determining the enantiomeric excess of chiral compounds.[2][5][6]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC® T).[4]

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer containing a small amount of acid (e.g., 0.1% formic acid). The exact ratio should be optimized for the best separation.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at a wavelength where the compound has significant absorption (e.g., 254 nm).

  • Sample Preparation: Dissolve a known amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.[2]

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a small volume (e.g., 10 µL) of the sample solution.

    • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

    • Identify the peaks corresponding to the (S) and (R) enantiomers based on their retention times (a racemic standard may be required for initial identification).

    • Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Protocol 2: Quantitative ¹H NMR (qNMR) for Absolute Purity

qNMR is a powerful technique for determining the absolute purity of a compound without the need for a reference standard of the same compound.[3][7]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic anhydride or dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆ or CDCl₃).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized compound.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • Procedure:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Protocol 3: Mass Spectrometry for Identity Confirmation

MS is used to confirm the molecular weight of the synthesized compound.[8][9]

  • Instrumentation: A mass spectrometer, such as one with electrospray ionization (ESI) coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Solvent: A solvent compatible with the ionization technique (e.g., acetonitrile or methanol).

  • Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent.

  • Procedure:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in the appropriate ion mode (positive or negative).

    • Identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and confirm that its mass-to-charge ratio (m/z) corresponds to the expected molecular weight of (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate (263.25 g/mol ).[10][11]

Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for assessing the purity of the synthesized compound and the signaling pathway for data interpretation.

synthesis Synthesized Compound hplc Chiral HPLC Analysis synthesis->hplc nmr ¹H NMR Analysis synthesis->nmr ms Mass Spectrometry synthesis->ms purity_check Chemical Purity > 95%? hplc->purity_check ee_check Enantiomeric Excess > 99%? hplc->ee_check nmr->purity_check mw_check Correct Molecular Weight? ms->mw_check purity_check->ee_check Yes fail Further Purification Required purity_check->fail No ee_check->mw_check Yes ee_check->fail No pass Product Meets Specifications mw_check->pass Yes mw_check->fail No data Analytical Data (HPLC, NMR, MS) interpretation Data Interpretation data->interpretation chem_purity Chemical Purity Assessment interpretation->chem_purity chiral_purity Chiral Purity Assessment interpretation->chiral_purity identity Identity Confirmation interpretation->identity report Final Purity Report chem_purity->report chiral_purity->report identity->report

References

Safety & Regulatory Compliance

Safety

Proper Disposal of (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate: A Safety and Operations Guide

This guide provides essential safety and logistical information for the proper disposal of (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate (CAS No. 3190-71-4), a compound commonly used in pharmaceutical and organic syn...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate (CAS No. 3190-71-4), a compound commonly used in pharmaceutical and organic synthesis.[1][2] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

I. Immediate Safety and Hazard Information

(S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate is classified as a hazardous substance.[3] Understanding its specific hazards is the first step in safe handling and disposal.

GHS Hazard Classification:

Hazard StatementDescriptionPictogramSignal Word
H302Harmful if swallowed.GHS07Warning
H315Causes skin irritation.GHS07Warning
H317May cause an allergic skin reaction.[1]GHS07Warning
H319Causes serious eye irritation.[1]GHS07Warning
H335May cause respiratory irritation.GHS07Warning

Personal Protective Equipment (PPE):

Based on the hazard profile, the following minimum PPE must be worn when handling (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate:

EquipmentStandardRationale
Eye Protection ANSI Z87.1-rated safety glasses or goggles.Protects against eye irritation.[1]
Hand Protection Nitrile rubber gloves (thickness >0.11 mm).Prevents skin irritation and allergic reactions.[4][5]
Respiratory Protection NIOSH-approved respirator.Required when handling the solid form to avoid respiratory tract irritation.[4]
Body Protection Laboratory coat.Protects against accidental skin contact.

II. Step-by-Step Disposal Protocol

The following protocol outlines the required steps for the safe disposal of (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate. This procedure is based on general best practices for laboratory chemical waste and must be adapted to comply with your institution's specific policies and local regulations.

1. Waste Identification and Segregation:

  • Waste Stream: This compound must be disposed of as hazardous chemical waste.

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. It should be segregated as a solid organic waste.

2. Containerization:

  • Primary Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE). The container must have a secure screw-top cap.

  • Labeling: The waste container must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "(S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate"

    • The associated hazards (e.g., "Harmful," "Irritant")

    • The date of accumulation start

3. Spill and Contamination Management:

  • Spill Cleanup: In case of a spill, avoid generating dust.[4] Moisten the spilled solid with a suitable solvent (e.g., isopropanol) and then carefully scoop the material into the designated hazardous waste container.

  • Decontamination: Decontaminate the spill area and any contaminated equipment with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Empty Containers: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.

4. Storage and Final Disposal:

  • Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6] Never dispose of this chemical down the drain or in regular trash.[7]

III. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate.

cluster_0 Disposal Workflow for (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate A Start: Unused or Waste (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate B Risk Assessment: - Harmful (H302) - Skin/Eye Irritant (H315, H319) - Skin Sensitizer (H317) - Respiratory Irritant (H335) A->B C Select Personal Protective Equipment (PPE): - Safety Goggles - Nitrile Gloves - Lab Coat - Respirator (for solid) B->C D Segregate as Hazardous Waste: Solid Organic Waste C->D E Containerize: - Compatible, sealed container - Label with contents and hazards D->E F Store in Satellite Accumulation Area E->F G Arrange for Professional Disposal: Contact EHS or licensed contractor F->G H End: Compliant Disposal G->H

Caption: Disposal decision workflow for (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate.

References

Handling

Essential Safety and Operational Guide for Handling (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for researchers, scientists, and drug development professionals handling (S)-Benzyl 3-...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for researchers, scientists, and drug development professionals handling (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate. The information is compiled to ensure the safe handling of this chemical in a laboratory setting.

Hazard and Safety Data

(S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate is a chemical that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:

Hazard CategoryGHS Hazard StatementDescription
Acute Toxicity (Oral)H302Harmful if swallowed.
Skin Corrosion/IrritationH315Causes skin irritation.
Serious Eye Damage/IrritationH319Causes serious eye irritation.
Specific Target Organ ToxicityH335May cause respiratory irritation.

This data is based on the GHS classifications for the compound.

Personal Protective Equipment (PPE) Protocol

Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety when handling (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate.

Step-by-Step PPE Selection and Use
  • Engineering Controls : Always handle this compound in a certified chemical fume hood to minimize inhalation of dust or vapors.

  • Eye and Face Protection : Wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in addition to goggles when there is a potential for splashing.

  • Hand Protection : Wear chemically resistant gloves. Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or perforation before and during use. Dispose of contaminated gloves immediately after handling the chemical.

  • Body Protection : A standard laboratory coat must be worn to protect against skin contact. Ensure the lab coat is buttoned and the sleeves are rolled down.

  • Respiratory Protection : If working outside of a fume hood is unavoidable, or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is required.

Below is a logical workflow for ensuring proper PPE is used when handling this chemical.

PPE_Workflow cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_respiratory Respiratory Protection cluster_disposal Post-Handling start Start: Handling Required fume_hood Work in a Chemical Fume Hood start->fume_hood eye_protection Wear Chemical Safety Goggles (and Face Shield if splash risk) fume_hood->eye_protection hand_protection Wear Nitrile or Neoprene Gloves eye_protection->hand_protection body_protection Wear a Buttoned Lab Coat hand_protection->body_protection aerosol_risk Aerosol or Dust Generation Risk? body_protection->aerosol_risk respirator Use NIOSH-Approved Respirator aerosol_risk->respirator Yes no_respirator No Respirator Needed (in fume hood) aerosol_risk->no_respirator No dispose_ppe Dispose of Contaminated Gloves respirator->dispose_ppe no_respirator->dispose_ppe end_op End of Operation dispose_ppe->end_op

Caption: PPE selection workflow for handling (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate.

Operational and Disposal Plans

Strict adherence to the following operational and disposal procedures is crucial for maintaining a safe laboratory environment.

Experimental Protocols

Handling Procedure:

  • Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible. Confirm that the chemical fume hood is functioning correctly.

  • Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors.

  • Avoid Contact : Prevent direct contact with skin, eyes, and clothing.

  • Spill Response : In case of a spill, immediately evacuate the area. Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels. Collect the absorbed material into a designated hazardous waste container.

Disposal Plan:

  • Waste Segregation : All materials contaminated with (S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate, including gloves, pipette tips, and absorbent materials, must be treated as hazardous waste.

  • Waste Collection : Collect all chemical waste in a designated, clearly labeled, and tightly sealed container. The label should include "Hazardous Waste" and the full chemical name.

  • Storage : Store the sealed waste container in a well-ventilated, designated satellite accumulation area, away from incompatible materials.

  • Final Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service. Do not dispose of this chemical down the drain.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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(S)-Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate
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